7-Bromo-2-chloroquinoline-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYBPRZCSBMLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588863 | |
| Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892874-32-7 | |
| Record name | 7-Bromo-2-chloro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892874-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
7-Bromo-2-chloroquinoline-3-carbonitrile CAS number
An In-Depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 892874-32-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its physicochemical properties, detailed synthesis protocols with mechanistic insights, and its versatile applications as a scaffold in modern drug discovery. Emphasis is placed on the strategic utility of its distinct functional groups—the chloro, bromo, and carbonitrile moieties—which serve as reactive handles for constructing diverse molecular libraries. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.
Introduction: A Versatile Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Compounds incorporating the quinoline nucleus exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2][3]
This compound emerges as a particularly valuable intermediate. Its trifunctional nature offers a platform for sequential and site-selective chemical modifications:
-
2-Chloro Group: Highly susceptible to nucleophilic aromatic substitution, allowing the introduction of various amine, oxygen, or sulfur-based nucleophiles.
-
7-Bromo Group: An ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]
-
3-Carbonitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles like tetrazoles.
This strategic arrangement of reactive sites allows for the systematic exploration of chemical space around the quinoline core, making it a cornerstone reagent in the synthesis of targeted therapeutic agents.
Physicochemical and Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
Properties Profile
| Property | Value | Source |
| CAS Number | 892874-32-7 | [4] |
| Molecular Formula | C₁₀H₄BrClN₂ | [4] |
| Molecular Weight | 267.51 g/mol | [4] |
| Appearance | Brown solid | [5] |
| PubChem CID | 17039588 | [4] |
| Topological Polar Surface Area | 36.7 Ų | [6] |
| Complexity | 262 | [6] |
GHS Hazard and Safety Information
This compound is classified as hazardous and must be handled with appropriate precautions. The following information is synthesized from supplier Safety Data Sheets (SDS).[5][7]
| Hazard Category | GHS Classification | Precautionary Statements (Examples) |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7] |
| P270: Do not eat, drink or smoke when using this product.[7] | ||
| P280: Wear protective gloves/protective clothing/eye protection.[5][7] | ||
| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.[5] |
Storage: Store locked up in a well-ventilated place.[7] Keep the container tightly closed. Recommended storage may be in a freezer for long-term stability.[5]
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a two-step process starting from an appropriately substituted acetanilide. The methodology leverages the classical Vilsmeier-Haack reaction, followed by conversion of the resulting aldehyde to the nitrile.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 7-Bromo-2-chloroquinoline-3-carboxaldehyde via Vilsmeier-Haack Reaction
This reaction is a cornerstone for synthesizing 2-chloroquinoline-3-carbaldehydes.[8] The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a formylating and chlorinating agent, driving the cyclization of the acetanilide precursor.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C. After the addition is complete, stir the mixture for 30 minutes at room temperature.
-
Substrate Addition: Add 4-bromoacetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The solid product will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 7-Bromo-2-chloroquinoline-3-carboxaldehyde can be purified further by recrystallization from ethanol or by column chromatography.
Step 2: Conversion of Aldehyde to Nitrile
The transformation of the aldehyde group to a carbonitrile can be achieved via an oxidative ammoxidation process.[1][2]
-
Reaction Setup: Dissolve the 7-Bromo-2-chloroquinoline-3-carboxaldehyde (1 equivalent) from Step 1 in a suitable solvent like dioxane or THF.
-
Reagent Addition: Add an excess of aqueous ammonia to the solution, followed by the addition of ceric ammonium nitrate (CAN) as an oxidant.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
The strategic positioning of three distinct reactive handles makes this compound an exceptionally powerful scaffold for building libraries of potential drug candidates. Its utility stems from the ability to perform selective, sequential modifications.
Scaffold Decoration Strategy
The general strategy involves using the C2-chloro and C7-bromo positions for diversification, while the C3-nitrile can be used as a key pharmacophoric element or a precursor for further elaboration.
Caption: Role as a versatile scaffold in drug discovery.
Therapeutic Relevance
-
Anticancer Agents: The quinoline core is present in several tyrosine kinase inhibitors. Modifications at the C2 and C7 positions can be used to target the ATP-binding pocket of various kinases.
-
Antimalarial Drugs: Chloroquine and mefloquine are famous examples of quinoline-based antimalarials. This scaffold provides a modern starting point for developing agents to combat resistant strains of malaria.[9]
-
Anti-inflammatory and Antiviral Compounds: The broad bioactivity of quinolines extends to anti-inflammatory and antiviral applications, making this building block relevant for a wide range of therapeutic programs.[3]
Conclusion
This compound is more than a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, established synthetic routes, and unparalleled chemical versatility empower researchers to efficiently synthesize and optimize novel molecular entities. The ability to selectively modify three key positions on the quinoline scaffold provides a robust platform for generating diverse chemical libraries, accelerating the journey from hit identification to lead optimization. Proper adherence to the safety and handling protocols outlined in this guide will ensure its effective and responsible use in advancing chemical and pharmaceutical research.
References
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2-Bromo-7-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 177786041. PubChem. [Link]
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7-Bromo-2,4-dichloroquinoline-3-carbonitrile 250mg. Dana Bioscience. [Link]
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7-Bromoquinoline-3-carbonitrile, 98% Purity, C10H5BrN2, 1 gram. CP Lab Safety. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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7-Bromo-4-chloroquinoline-3-carbonitrile. Amerigo Scientific. [Link]
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7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253. PubChem. [Link]
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7-Bromo-2-chloro-3-methylquinoline. Sunway Pharm Ltd. [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]
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2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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A Technical Guide to 7-Bromo-2-chloroquinoline-3-carbonitrile: Properties, Synthesis, and Applications
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Within this important class of heterocycles, 7-Bromo-2-chloroquinoline-3-carbonitrile emerges as a highly versatile and valuable intermediate. The strategic placement of three distinct reactive sites—a bromine atom amenable to cross-coupling reactions, a chlorine atom susceptible to nucleophilic substitution, and a nitrile group that can be further transformed—makes it a powerful building block for the synthesis of complex molecular architectures. This guide provides an in-depth examination of the physicochemical properties, a detailed synthesis protocol, characterization methods, and the significant applications of this compound for professionals in drug discovery and chemical research.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its application in synthetic chemistry. This compound is a solid material whose key identifiers and properties are summarized below. The molecular weight is a crucial parameter for all stoichiometric calculations in experimental design.
| Property | Value | Source |
| Molecular Weight | 267.51 g/mol | [2][3] |
| Molecular Formula | C₁₀H₄BrClN₂ | [2][4] |
| CAS Number | 892874-32-7 | [2] |
| IUPAC Name | This compound | [4] |
| Monoisotopic Mass | 265.92465 Da | [4] |
| SMILES | C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Br | [4] |
| InChI Key | ULYBPRZCSBMLLP-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a multi-step process, beginning with a substituted acetanilide. The following protocol outlines a robust and widely applicable two-step synthetic route.
Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
Experimental Protocol
Step 1: Vilsmeier-Haack Cyclization to form 7-Bromo-2-chloroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic systems, such as acetanilides, to produce 2-chloroquinoline-3-carbaldehydes.[5][6]
-
Rationale: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. This electrophile attacks the electron-rich aromatic ring of 4-bromoacetanilide, leading to intramolecular cyclization and subsequent formylation. The use of excess POCl₃ also facilitates the conversion of the intermediate quinolone oxygen to the 2-chloro substituent.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, chill N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 4-bromoacetanilide (1 equivalent) portion-wise to the reaction mixture.
-
After the addition is complete, heat the mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid, 7-Bromo-2-chloroquinoline-3-carbaldehyde, is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. This intermediate may be used directly in the next step or purified further by recrystallization from ethanol.
-
Step 2: Conversion of Aldehyde to Nitrile
The conversion of the aldehyde functional group to a nitrile is a key transformation to yield the final product. A common method involves the dehydration of an oxime intermediate.
-
Rationale: The aldehyde first reacts with hydroxylamine hydrochloride to form an aldoxime. Subsequent heating in a dehydrating medium, such as formic acid, eliminates a molecule of water to furnish the nitrile group. This is a reliable and high-yielding transformation.
-
Procedure:
-
To a solution of 7-Bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in formic acid (10 volumes), add hydroxylamine hydrochloride (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a pure solid.
-
Spectroscopic Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the four protons on the quinoline ring system. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
-
¹³C NMR: The spectrum should display 10 distinct signals for the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift around 115-120 ppm, while the carbon bearing the chlorine atom will appear further downfield.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a molecular ion peak (M⁺) that matches the calculated monoisotopic mass (265.92465 Da). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.
Applications in Research and Development
This compound is not typically an end-product but rather a strategic intermediate for creating more complex molecules with potential therapeutic or material applications.[7]
-
Medicinal Chemistry: The quinoline core is a well-established pharmacophore.[8] This building block allows for systematic chemical modifications:
-
C7-Position (Bromine): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups to explore structure-activity relationships (SAR).[9]
-
C2-Position (Chlorine): The chloro group can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) in SₙAr reactions, providing access to a wide range of 2-substituted quinoline derivatives.
-
C3-Position (Nitrile): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization.
-
-
Materials Science: Quinoline-based structures are explored for their potential in developing optoelectronic materials, conductive polymers, and dyes, owing to their stable, aromatic, and electron-rich nature.[7] This compound serves as a precursor for synthesizing novel materials with tailored electronic and optical properties.
Safety and Handling
As with any halogenated heterocyclic compound, proper safety precautions are mandatory. While a specific safety data sheet for this exact compound is not widely available, data from closely related structures suggest the following guidelines.[10]
-
Hazard Identification: Likely to be classified as toxic if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10]
-
Handling: Avoid generating dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
References
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- SAFETY D
- SAFETY D
- CAS 136812-31-2 | 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE.Alchem Pharmtech.
- CAS 136812-31-2 7-Bromo-2-chloroquinoline-3-carboxaldehyde.Alfa Chemistry.
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- SAFETY D
- SAFETY D
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An In-Depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbonitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 7-Bromo-2-chloroquinoline-3-carbonitrile, a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The quinoline core is a privileged scaffold, forming the basis of numerous therapeutic agents.[1][2] The specific substitution pattern of this molecule—a bromine atom at the 7-position, a reactive chlorine at the 2-position, and a versatile nitrile group at the 3-position—renders it an exceptionally valuable building block for the synthesis of novel molecular entities. This document details a robust synthetic pathway, outlines key analytical techniques for its characterization, explores its chemical reactivity, and discusses its strategic application in the development of compound libraries for targeted drug development programs.
Introduction: The Quinoline Scaffold and the Strategic Value of this compound
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of pharmaceutical chemistry, found in drugs with applications ranging from antimalarial (e.g., chloroquine) to anticancer and anti-inflammatory agents.[1][2][3] The value of a synthetic building block is defined by its structural novelty and, more importantly, its capacity for controlled, selective chemical modification.
This compound is a molecule designed for chemical diversity. Its three distinct functional groups serve as orthogonal handles for a wide array of chemical transformations:
-
2-Chloro Group: Positioned on the electron-deficient pyridine ring, this chlorine is activated for nucleophilic aromatic substitution (SNAr).
-
7-Bromo Group: Located on the benzenoid ring, this bromine is a prime substrate for transition-metal-catalyzed cross-coupling reactions.
-
3-Nitrile Group: This versatile group can be transformed into various other functionalities, including amines, carboxylic acids, and tetrazoles, the latter being a common bioisostere for carboxylic acids.
This multi-functional nature allows for a systematic and combinatorial exploration of chemical space around the quinoline core, making it an ideal starting point for Structure-Activity Relationship (SAR) studies.
Caption: Structure of this compound.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved via a multi-step sequence starting from commercially available 4-bromoaniline. The chosen pathway leverages the robust and well-documented Vilsmeier-Haack reaction for the core quinoline assembly.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-bromophenyl)acetamide
-
Rationale: Protection of the aniline nitrogen as an acetamide group is crucial. This moderates the reactivity of the aromatic ring and provides the necessary precursor structure for the subsequent cyclization reaction.
-
Procedure:
-
To a stirred solution of 4-bromoaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours until a white precipitate forms.
-
Pour the reaction mixture into ice-cold water.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the product.
-
Step 2: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack-Arnold Reaction
-
Rationale: This is the key ring-forming step. A Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as an electrophile. It reacts with the electron-rich acetanilide to induce cyclization and form the 2-chloroquinoline-3-carbaldehyde core in a one-pot process.[4][5]
-
Procedure:
-
In a three-neck flask under an inert atmosphere (N₂), cool DMF (6.0 eq) to 0 °C.
-
Add POCl₃ (3.0 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add N-(4-bromophenyl)acetamide (1.0 eq) portion-wise, ensuring the temperature does not exceed 20 °C.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring by TLC.
-
Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8.
-
Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Step 3: Conversion to this compound
-
Rationale: A common and reliable method to convert an aldehyde to a nitrile is via an oxime intermediate followed by dehydration. This two-step, one-pot procedure is generally high-yielding. An alternative direct conversion using ammonia and an oxidant has also been reported for similar systems.[1][6]
-
Procedure:
-
Dissolve 7-Bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as formic acid or ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux for 2-3 hours to form the intermediate oxime.
-
Cool the reaction slightly and add acetic anhydride (2.0 eq) to dehydrate the oxime.
-
Reflux for an additional 1-2 hours.
-
Cool to room temperature and pour into ice water.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure nitrile product.
-
Structural Elucidation and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. The following table summarizes the expected data based on the compound's structure and data from analogous molecules.
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.5-8.5 ppm | A set of 4 aromatic protons exhibiting characteristic doublet and doublet of doublets splitting patterns consistent with the quinoline core substitution. A sharp singlet for the H4 proton. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 110-155 ppm | 10 distinct carbon signals. A signal around δ 117 ppm for the nitrile carbon (C≡N). Other signals correspond to the quinoline ring carbons. |
| FT-IR (KBr, cm⁻¹) | ~2230-2210 cm⁻¹~1600-1450 cm⁻¹~850-750 cm⁻¹~750-650 cm⁻¹ | Sharp, strong C≡N stretch.Aromatic C=C and C=N stretching vibrations.C-Cl stretching vibration.C-Br stretching vibration. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ ≈ 267/269/271 | The molecular ion peak will display a characteristic isotopic cluster pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1).[7] |
| Elemental Analysis | %C, %H, %N | Calculated: C, 44.56; H, 1.49; N, 10.40. Found values should be within ±0.4% of calculated values. |
Chemical Reactivity and Applications in Drug Development
The strategic placement of three distinct functional groups makes this compound a powerful platform for generating diverse libraries of drug-like molecules.
Caption: Key reaction pathways for derivatization.
-
SNAr at the 2-Position: The electron-withdrawing effect of the ring nitrogen and the nitrile group facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. This allows for the straightforward introduction of amines, alcohols, and thiols, which are critical functional groups for modulating solubility, polarity, and protein-ligand interactions.
-
Cross-Coupling at the 7-Position: The 7-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling can introduce diverse aryl or heteroaryl rings, Sonogashira coupling can append alkynes for further modification, and Buchwald-Hartwig amination can form C-N bonds.[6] This position is often explored to modulate pharmacokinetic properties and target selectivity.
-
Nitrile Group Transformations: The nitrile can be readily converted into other key functional groups. Reduction yields a primary aminomethyl group, a common pharmacophore. Hydrolysis provides the corresponding carboxylic acid, a frequent hydrogen bond donor/acceptor in drug targets. Importantly, reaction with sodium azide furnishes a tetrazole ring, a well-established bioisostere for a carboxylic acid with improved metabolic stability and cell permeability.
Safety and Handling Protocols
As with any halogenated, nitrogen-containing heterocyclic compound, this compound must be handled with appropriate care. While specific toxicity data is unavailable, data from structurally related compounds suggests the following precautions.[8][9]
-
Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8][9]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin and Body Protection: A lab coat must be worn. Ensure no skin is exposed.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis is achievable through established organic chemistry principles, and its structure is amenable to precise analytical verification. The true value of this molecule lies in its inherent, orthogonally addressable reactivity, which empowers researchers to rapidly generate diverse and complex molecules. For scientists and professionals in drug development, mastering the chemistry of such versatile scaffolds is fundamental to accelerating the discovery of the next generation of therapeutic agents.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-7-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 7-Bromoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7479–7505. Retrieved from [Link]
-
Kumar, A., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351. Retrieved from [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry, 53(4), 984-1004. Retrieved from [Link]
-
Mata-Gómez, M. A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]
-
Rlavie. (n.d.). 7-Bromo-2-Chloroquinoline-3-Carbaldehyde. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-14. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Retrieved from [Link]
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 183, 111716. Retrieved from [Link]
-
Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1249, 131580. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 7-Bromo-2-chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and development. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the quinoline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets. The subject of this guide, 7-Bromo-2-chloroquinoline-3-carbonitrile, is a synthetically versatile intermediate with multiple reactive sites, making it an attractive building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and biological screening.
Molecular Structure and Core Properties
The fundamental identity of this compound is defined by its molecular structure. This section details its key identifiers and computed molecular properties.
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the quinoline ring system follows IUPAC nomenclature.
7-Bromo-2-chloroquinoline-3-carbonitrile spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 7-Bromo-2-chloroquinoline-3-carbonitrile
Foreword: The Imperative of Spectroscopic Characterization
In the landscape of modern drug discovery and materials science, the quinoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents and functional materials.[1] The tailored introduction of substituents onto this framework allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This compound is a prime example of such a highly functionalized heterocycle, presenting a unique confluence of electron-withdrawing groups that modulate its reactivity and potential biological interactions.
Molecular Structure and Foundational Characteristics
The first step in any analysis is a thorough understanding of the molecule's architecture. The structure combines a quinoline core with three key substituents: a bromine atom at position 7, a chlorine atom at position 2, and a carbonitrile group at position 3. Each of these groups imparts distinct electronic and spectroscopic signatures.
Caption: Molecular structure of this compound.
Key Structural Features:
-
Quinoline Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.
-
Electron-Withdrawing Groups: The chloro (-Cl), bromo (-Br), and cyano (-C≡N) groups all pull electron density from the aromatic system. This has a profound effect on the chemical shifts of the remaining aromatic protons and carbons in NMR spectroscopy.[2]
-
Halogen Isotopes: A critical consideration for mass spectrometry is the natural isotopic abundance of chlorine and bromine. Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in a highly characteristic and predictable pattern of isotopic peaks in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the specific substitution pattern of this compound, only four protons remain on the aromatic scaffold, each providing a unique diagnostic signal.
Predicted ¹H NMR Spectrum
The chemical shifts in the ¹H NMR spectrum are dictated by the electronic environment of each proton. The combined electron-withdrawing effect of the nitrogen atom, the C2-chloro group, and the C3-nitrile group will strongly deshield protons on the pyridine ring (H-4). The benzene ring protons (H-5, H-6, H-8) will be influenced by the C7-bromo group.
Based on data from analogous compounds like 2-chloroquinoline, where H-4 appears at 8.03 ppm, we can anticipate the H-4 proton in our target molecule to be even further downfield due to the additional influence of the adjacent nitrile group.[3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-4 | 8.5 - 8.8 | Singlet (s) | N/A | Strongly deshielded by the adjacent N, C2-Cl, and C3-CN groups. No adjacent protons for coupling. |
| H-8 | 8.2 - 8.4 | Doublet (d) | ~2.0 | Deshielded by proximity to the quinoline nitrogen. Coupled only to H-6 (meta-coupling). |
| H-5 | 8.0 - 8.2 | Doublet (d) | ~9.0 | Ortho-coupled to H-6. Deshielded by the aromatic ring current. |
| H-6 | 7.7 - 7.9 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 | Coupled to H-5 (ortho) and H-8 (meta). |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all ten carbon atoms of the quinoline core plus the nitrile carbon. Quaternary carbons (those without attached protons) will typically show weaker signals.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | 151 - 154 | Attached to electronegative N and Cl. |
| C3 | 110 - 113 | Attached to CN group, but shielded by C2 and C4. |
| C≡N | 115 - 118 | Characteristic chemical shift for a nitrile carbon. |
| C4 | 148 - 151 | Deshielded by adjacent N and electron-withdrawing CN. |
| C4a | 146 - 149 | Quaternary carbon at the ring junction. |
| C5 | 130 - 133 | Aromatic CH. |
| C6 | 135 - 138 | Aromatic CH. |
| C7 | 123 - 126 | Attached to bromine. |
| C8 | 128 - 131 | Aromatic CH. |
| C8a | 127 - 130 | Quaternary carbon at the ring junction. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.[3][4]
Workflow: NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) inside a clean, dry vial before transferring to a 5 mm NMR tube.[3] Chloroform-d is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. For a sample of this concentration, 16 to 32 scans should provide an excellent signal-to-noise ratio.
-
¹³C Spectrum Acquisition: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve adequate signal intensity.[3]
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by a very strong, sharp absorption from the nitrile group.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
|---|---|---|---|
| 2225 - 2240 | Strong, Sharp | C≡N stretch | A highly diagnostic and unambiguous peak for the nitrile functional group. [5] |
| 3050 - 3150 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |
| 1580, 1500, 1450 | Medium-Strong | Aromatic C=C/C=N stretch | Multiple bands are expected for the quinoline ring system vibrations.[6] |
| 700 - 850 | Medium-Strong | C-Cl stretch | Absorption for carbon-chlorine bonds falls within the fingerprint region.[7] |
| 500 - 600 | Medium | C-Br stretch | Absorption for carbon-bromine bonds is typically found at lower wavenumbers. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples, requiring minimal sample preparation.
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a molecule. For this compound, MS is particularly powerful due to the distinctive isotopic patterns of its two halogen atoms.
Predicted Mass Spectrum (High Resolution - ESI)
-
Molecular Formula: C₁₀H₄BrClN₂
-
Monoisotopic Mass: 265.9328 g/mol (for ¹²C₁₀¹H₄⁷⁹Br¹³⁵Cl¹¹⁴N₂)
-
Molecular Ion Cluster: The presence of one bromine and one chlorine atom will create a unique cluster of peaks for the molecular ion [M]⁺.
-
M peak (m/z ~265.9): Corresponds to the molecule with ⁷⁹Br and ³⁵Cl.
-
M+2 peak (m/z ~267.9): A combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl). This peak will be the most intense in the cluster.
-
M+4 peak (m/z ~269.9): Corresponds to the molecule with ⁸¹Br and ³⁷Cl.
-
-
Key Fragmentation: Electron impact (EI) or collision-induced dissociation (CID) would likely show initial losses of small, stable fragments.
-
[M-Cl]⁺: Loss of a chlorine radical.
-
[M-Br]⁺: Loss of a bromine radical.
-
[M-HCN]⁺: Loss of hydrogen cyanide from the ring system/nitrile.
-
Experimental Protocol for HRMS Data Acquisition (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium molecular weight compounds, often coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Source Parameter Optimization: Optimize key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the molecular ion.
-
Mass Analyzer Settings: Operate the mass analyzer in positive ion mode and set it to acquire data over a relevant m/z range (e.g., 100-500). Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).
-
Data Analysis: The acquired spectrum will show the characteristic isotopic cluster. Use the instrument's software to calculate the elemental composition from the accurately measured m/z of the monoisotopic peak to confirm the molecular formula.
Conclusion: An Integrated Spectroscopic Fingerprint
The structural elucidation of a complex molecule like this compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. The predicted ¹H and ¹³C NMR data map the C-H framework, the IR spectrum confirms the presence of the critical nitrile functional group, and high-resolution mass spectrometry validates the elemental composition and molecular weight through its unique halogen isotopic signature. By following the rigorous, self-validating protocols outlined in this guide, researchers can generate a complete and unambiguous spectroscopic fingerprint, providing the confident structural confirmation necessary for advancing their research in drug development and materials science.
References
- BenchChem.
- Gompper, R. et al. (2006). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.
- BenchChem. Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
- Mohamed, T.A. et al. (2012). Vibrational spectroscopic study of some quinoline derivatives.
- Nycz, J.E. et al. (2014). Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, PubMed.
- Al-Majid, A.M. et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
- Abdel-Wahab, B.F. et al. (2018).
- ChemicalBook. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum.
- Rlavie. 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2.
- Sinfoo Biotech. This compound.
- Baxendale, I.R. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, Durham University Research Online.
- Khan, F.N. et al. (2009). 2-Chloroquinoline-3-carbaldehyde.
- Patil, S.A. et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- Abdel-Wahab, B.F. et al. (2018).
- Reva, I. et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
- Saral, A. et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, NIH.
- Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube.
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A Comprehensive Technical Guide to the Synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 7-Bromo-2-chloroquinoline-3-carbonitrile, a key heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. The synthesis is strategically designed around the Vilsmeier-Haack reaction, a powerful method for constructing functionalized quinoline systems. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the causality behind methodological choices, ensuring scientific integrity and reproducibility. The guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and practical application of this synthetic route.
Introduction and Strategic Overview
The quinoline nucleus is a privileged structural motif found in a wide array of biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1][2] Functionalization of the quinoline ring at specific positions is a critical strategy in medicinal chemistry for modulating pharmacological activity. The target molecule, this compound, incorporates three distinct reactive sites: a bromo group at the 7-position, a chloro group at the 2-position, and a nitrile group at the 3-position. This trifunctional architecture makes it a versatile intermediate for generating diverse molecular libraries through subsequent chemical modifications.
The synthetic strategy presented herein employs a convergent and highly efficient two-step process commencing from a readily available starting material, 4-bromoacetanilide. The core quinoline structure is constructed via a Vilsmeier-Haack cyclization, which simultaneously installs the chloro and formyl groups.[3] A subsequent one-pot conversion of the formyl group to a nitrile completes the synthesis.
Overall Synthetic Pathway
The logical flow of the synthesis is designed for efficiency, transforming a simple substituted aniline derivative into the complex target heterocycle.
Caption: Overall two-step synthesis of this compound.
Part I: Vilsmeier-Haack Cyclization to Form the Quinoline Core
The cornerstone of this synthesis is the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds that can be adapted for ring annulation to form heterocyclic systems like quinolines.[3][4]
Principle and Mechanism
The reaction proceeds in two primary stages. First, the Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[3]
The second stage involves the reaction of the N-arylacetamide (4-bromoacetanilide) with the Vilsmeier reagent. This process involves a double formylation followed by an intramolecular cyclization and subsequent aromatization to yield the 2-chloro-3-formylquinoline derivative.[3][5] The presence of electron-donating groups on the acetanilide substrate generally facilitates the reaction; however, the bromo substituent is well-tolerated in this cyclization.
Caption: Mechanistic overview of the Vilsmeier-Haack quinoline synthesis.
Optimized Experimental Protocol: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of substituted acetanilides.[6]
Materials and Reagents:
-
4-Bromoacetanilide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (3.0 molar equivalents) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add freshly distilled POCl₃ (12.0 molar equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature is maintained below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.[1]
-
Substrate Addition: Add 4-bromoacetanilide (1.0 molar equivalent) portion-wise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting acetanilide spot has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude solid and purify by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford pure 7-Bromo-2-chloroquinoline-3-carbaldehyde.[3]
Data Summary: Vilsmeier-Haack Cyclization
The molar ratio of POCl₃ to the acetanilide substrate is a critical parameter influencing the reaction yield.
| Parameter | Recommended Value | Rationale / Notes |
| Molar Ratio (Acetanilide:DMF:POCl₃) | 1 : 3 : 12 | A large excess of POCl₃ is reported to maximize yield for this transformation. |
| Reaction Temperature | 80-90 °C | Provides sufficient energy for cyclization while minimizing side product formation. |
| Reaction Time | 4-6 hours | Varies based on scale and substrate reactivity. Monitor by TLC. |
| Expected Yield | 60-75% | Yields are moderate to good, depending on reaction scale and purification efficiency. |
Part II: Synthesis of this compound
The conversion of the 3-formyl group to a 3-carbonitrile group is the final step. A highly efficient method involves a one-pot continuation from the Vilsmeier-Haack reaction mixture by adding a hydroxylamine salt.[6]
Principle and Mechanism
This transformation proceeds through the in-situ formation of an oxime from the aldehyde, which then undergoes dehydration under the acidic and dehydrating conditions of the reaction mixture to yield the nitrile. Adding hydroxylamine hydrochloride directly to the cooled Vilsmeier reaction mixture before aqueous work-up streamlines the process into a single operational sequence.
Caption: Pathway for the conversion of the aldehyde to the final nitrile product.
Alternatively, the isolated aldehyde can be reacted with hydroxylamine hydrochloride to form the oxime, which is then dehydrated using reagents like thionyl chloride or acetic anhydride.[7] Another documented method involves treating the aldehyde with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate.[5][7] However, the one-pot method is often preferred for its operational simplicity.
Experimental Protocol: One-Pot Nitrile Formation
This protocol is based on the one-pot Vilsmeier-formylation-cyanation procedure.[6]
Procedure:
-
Reaction Completion: Following the completion of the Vilsmeier-Haack reaction (Step 4 in section 2.2), allow the reaction mixture to cool to approximately 60-70 °C.
-
Hydroxylamine Addition: To the stirred mixture, add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2-1.5 molar equivalents relative to the starting acetanilide) in small portions. The addition is exothermic; control the rate of addition to maintain the temperature below 95 °C.[6]
-
Reaction: After the addition is complete, stir the mixture at 75 °C for an additional 1-2 hours to ensure complete conversion to the nitrile.
-
Work-up and Isolation: Cool the mixture to room temperature and proceed with the aqueous work-up as described in section 2.2 (Steps 5-7).
-
Purification: The collected crude solid is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield pure this compound.
Data Summary: Nitrile Formation
| Parameter | Recommended Value | Rationale / Notes |
| Molar Ratio (Aldehyde:NH₂OH·HCl) | 1 : 1.2-1.5 | A slight excess of hydroxylamine hydrochloride ensures complete conversion. |
| Reaction Temperature | 75-95 °C | Maintained by the exothermic reaction and external heating if necessary. |
| Reaction Time | 1-2 hours | Conversion is typically rapid under these conditions. |
| Expected Yield | ~50% (overall from acetanilide) | The patent literature reports yields in this range for the two-step, one-pot process.[6] |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations should be conducted in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chlorinated Heterocycles: Quinoline derivatives can be toxic. Avoid inhalation and skin contact.
-
Reaction Quenching: The quenching of the Vilsmeier reaction mixture with ice/water is highly exothermic and releases HCl gas. This must be done slowly and with caution in a well-ventilated fume hood.
Conclusion
This guide outlines a reliable and scalable synthesis for this compound. The pathway leverages the power of the Vilsmeier-Haack reaction for the efficient construction of the core quinoline ring system from 4-bromoacetanilide. The subsequent one-pot conversion of the intermediate aldehyde to the target nitrile provides an operationally simple and effective route to this valuable trifunctionalized building block. The detailed protocols and mechanistic insights provided herein serve as a practical resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.
References
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- Mogilaiah, K., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
- ChemicalBook. 2-AMINO-4-BROMOBENZALDEHYDE synthesis.
- PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.
- Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Google Patents. Preparation of 2-chloro-3-cyano-quinolines. US4540786A.
- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
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- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
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- Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde.
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- Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
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Google Patents. Method for preparing 3-[(3s)-7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1h-[3][8]-benzodiazepin-3-yl] propionic acid methyl ester, and compounds useful in that method. WO2019020790A1. Available from:
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An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile: Starting Materials and Core Methodologies
Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. Its versatile structure has been extensively explored by medicinal chemists, leading to the development of key therapeutic agents in areas such as oncology, infectious diseases, and inflammation. 7-Bromo-2-chloroquinoline-3-carbonitrile, in particular, is a highly valuable intermediate in the synthesis of complex molecular architectures for drug discovery. The strategic placement of the bromo, chloro, and cyano functionalities provides multiple reaction handles for further chemical elaboration, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization. This guide provides an in-depth technical overview of the primary synthetic routes to this important building block, with a focus on the selection of starting materials and the mechanistic rationale behind the experimental protocols.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound reveals two principal bond disconnections that lead to logical and well-established synthetic strategies. These approaches, the Vilsmeier-Haack reaction and the Friedländer annulation, are the cornerstones of quinoline synthesis and offer distinct advantages in terms of starting material availability and reaction scalability.
Caption: Workflow for the Vilsmeier-Haack synthesis.
Experimental Protocol: One-Pot Synthesis
The following protocol is adapted from a general procedure for the one-pot synthesis of 2-chloro-3-cyanoquinolines. [1] Materials:
-
4-Bromoacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a stirred and cooled (0-5 °C) solution of 4-bromoacetanilide (1.0 eq) in anhydrous DMF (3.0 eq), slowly add phosphorus oxychloride (4.0 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, the reaction mixture is cooled to room temperature.
-
Hydroxylamine hydrochloride (1.2 eq) is added in one portion, and the mixture is stirred at room temperature for an additional 2-3 hours.
-
The reaction mixture is then carefully poured into ice-water and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Table 2: Representative Reaction Parameters for Vilsmeier-Haack Synthesis
| Reactant | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoacetanilide | 1.0 | 80-90 | 4-6 | 70-85 |
| DMF | 3.0 | |||
| POCl₃ | 4.0 | |||
| NH₂OH·HCl | 1.2 | Room Temp. | 2-3 |
Route 2: The Friedländer Annulation - A Classic Convergent Approach
The Friedländer synthesis is a classic and reliable method for the construction of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or cyano group. [2][3][4]For the synthesis of this compound, this route requires 2-amino-4-bromobenzaldehyde and an active methylene nitrile such as malononitrile or ethyl cyanoacetate.
Starting Materials: Synthesis and Availability
While 2-amino-4-bromobenzaldehyde is not as readily available as 4-bromoacetanilide, it can be synthesized in the laboratory. A common precursor is 4-bromo-2-nitrobenzaldehyde, which can be reduced to the corresponding amine. [5]The reduction can be achieved using various reagents, with iron powder in acetic acid being a common and effective method. [6]4-Bromotoluene is a potential starting material for the synthesis of 4-bromo-2-nitrobenzaldehyde. [7][8] Table 3: Starting Materials and Reagents for Route 2
| Compound | Role | Commercial Availability |
| 4-Bromo-2-nitrobenzaldehyde | Precursor | Available from specialty suppliers |
| Iron powder | Reducing agent | Readily available |
| Acetic acid | Solvent/Catalyst | Readily available |
| Malononitrile | Active methylene compound | Readily available |
| Piperidine or L-proline | Base catalyst | Readily available |
Reaction Mechanism and Key Transformations
The Friedländer synthesis proceeds through an initial aldol-type condensation between the 2-amino-4-bromobenzaldehyde and the active methylene nitrile, followed by an intramolecular cyclization and dehydration to form the quinoline ring. The use of a base catalyst, such as piperidine or L-proline, is common to facilitate the initial condensation step.
Caption: Workflow for the Friedländer synthesis and subsequent transformation.
The initial product of the Friedländer reaction with malononitrile would be 7-bromo-2-aminoquinoline-3-carbonitrile. To obtain the target 2-chloro derivative, a subsequent Sandmeyer-type reaction is required to convert the 2-amino group to a chloro group. This involves diazotization of the amino group with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) chloride catalyst.
Experimental Protocol: Friedländer Annulation and Sandmeyer Reaction
Part A: Synthesis of 7-Bromo-2-aminoquinoline-3-carbonitrile
Materials:
-
2-Amino-4-bromobenzaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the crude 7-bromo-2-aminoquinoline-3-carbonitrile.
-
The product can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile.
Part B: Synthesis of this compound (Sandmeyer Reaction)
Materials:
-
7-Bromo-2-aminoquinoline-3-carbonitrile
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Water
Procedure:
-
Suspend 7-bromo-2-aminoquinoline-3-carbonitrile (1.0 eq) in a mixture of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with water and dry. The crude product can be purified by recrystallization or column chromatography.
Conclusion and Outlook
Both the Vilsmeier-Haack and Friedländer synthesis routes offer viable and effective strategies for the preparation of this compound. The choice of method will often depend on the availability of starting materials, the desired scale of the reaction, and the specific expertise of the research group. The one-pot Vilsmeier-Haack approach is particularly attractive due to its efficiency and the commercial availability of the key starting material, 4-bromoacetanilide. The Friedländer synthesis, while potentially requiring the synthesis of the 2-amino-4-bromobenzaldehyde precursor, offers a classic and robust alternative. The continued development of novel synthetic methodologies and the optimization of existing protocols will undoubtedly further enhance the accessibility of this and other valuable quinoline-based building blocks for the advancement of drug discovery and development programs.
References
-
Preparation of p-bromoaniline from Acetanilide. (2018, November 26). SlideShare. Retrieved from [Link]
-
Synthesis of p-Bromobenzaldehyde. (n.d.). LookChem. Retrieved from [Link]
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RG Chemistry. (2021, January 19). Preparation of p-bromo Aniline from p-bromo Acetanilide [Video]. YouTube. [Link]
-
4'-Bromoacetanilide, 100g. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Friedländer synthesis. (2023, October 29). In Wikipedia. [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6487–6517. [Link]
- Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(1), 1-5.
- Suto, M. J., & Turner, W. R. (1985). U.S. Patent No. 4,540,786. U.S.
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 1-40.
- 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. (n.d.). Research and Reviews: Journal of Chemistry.
-
The Friedl??nder Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Karmakar, B., & Banerji, A. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1136-1139. [Link]
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-
vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. [Link]
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-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2025, August 6). ResearchGate. Retrieved from [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry - Section B.
- CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine. (n.d.). Google Patents.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
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How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020, March 20). ResearchGate. Retrieved from [Link]
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Hoover, J. M., & Stahl, S. S. (2013). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 90, 240. [Link]
- Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- 2-Chloroquinoline-3-carbaldehyde. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
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-
Preparation of p-Bromoaniline. (n.d.). ResearchGate. Retrieved from [Link]
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-
4'-Bromoacetanilide, 1 ml. (n.d.). CP Lab Safety. Retrieved from [Link]
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The Biological Versatility of the Quinoline Scaffold: An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Legacy and Future Promise of a Privileged Scaffold
The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry.[1][2] First isolated from coal tar in 1834, this deceptively simple structure has given rise to a vast and diverse family of compounds with a remarkable spectrum of biological activities.[3] From the historical triumph of quinine in the fight against malaria to the development of potent anticancer agents and broad-spectrum antibiotics, quinoline derivatives have consistently proven their therapeutic mettle.[3]
This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the biological activities of substituted quinolines. It is not merely a compilation of facts but a synthesis of established knowledge and practical insights. As a senior application scientist, my objective is to not only present what is known but to also elucidate the why—the rationale behind experimental designs, the intricacies of mechanistic pathways, and the subtle art of interpreting structure-activity relationships (SAR). We will explore the multifaceted pharmacological landscape of substituted quinolines, with a focus on their anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. Through detailed protocols, mechanistic diagrams, and curated data, this guide aims to empower you in your quest to harness the full therapeutic potential of this exceptional scaffold.
I. Anticancer Activity: Targeting the Pillars of Malignancy
The fight against cancer has unearthed a multitude of quinoline derivatives with potent and selective anticancer activities.[1][4][5][6] These compounds exert their effects through a variety of mechanisms, often targeting the fundamental processes that drive tumor growth and survival.[1][7]
A. Mechanisms of Anticancer Action: A Multi-pronged Assault
Substituted quinolines employ a diverse array of strategies to combat cancer, including:
-
Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[2][7] By blocking the activity of these enzymes, such as EGFR, VEGFR, and others, these derivatives can halt tumor progression.[7][8]
-
Induction of Apoptosis: A significant number of anticancer quinolines trigger programmed cell death, or apoptosis, in cancer cells.[1][5][6] This can be achieved through various means, including the activation of caspases, modulation of the Bcl-2 family of proteins, and generation of reactive oxygen species (ROS).[9][10][11][12][13]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, certain quinoline derivatives can prevent cancer cells from dividing and proliferating.[1] This often involves arresting the cell cycle at specific checkpoints, such as G2/M or G1.[14][15][16][17][18]
-
DNA Damage and Topoisomerase Inhibition: Some quinolines can intercalate into DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[1][19] This leads to catastrophic DNA damage and ultimately, cell death.
Diagram: Key Anticancer Mechanisms of Substituted Quinolines
Caption: Diverse anticancer mechanisms of substituted quinolines.
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline core.[5][19][20] Key SAR observations include:
-
Position 4: Substitution at the 4-position, often with an amino group or a substituted aniline, is a common feature in many potent anticancer quinolines.[20] The nature of the substituent can influence target selectivity and potency.
-
Position 7: The introduction of bulky alkoxy groups at the 7-position has been shown to enhance antiproliferative activity.[5][20]
-
Side Chains: The length and composition of side chains, particularly those attached at the 4-position, are critical for activity.[5][20] For instance, a two-carbon linker in an alkylamino side chain is often found to be optimal.[20]
C. Experimental Protocols for Anticancer Activity Evaluation
A robust evaluation of the anticancer potential of novel quinoline derivatives requires a tiered approach, starting with in vitro cytotoxicity screening and progressing to mechanistic and in vivo studies.
The initial step in evaluating a compound's anticancer activity is to determine its cytotoxicity against a panel of cancer cell lines. The choice of assay is critical for obtaining reliable and reproducible data.
-
MTT Assay: This colorimetric assay is a widely used method for assessing cell viability.[21][22][23][24] It measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][22]
Self-Validating System: The MTT assay's reliability hinges on proper controls. A vehicle control (e.g., DMSO) is essential to account for any solvent effects. A positive control (a known cytotoxic drug) validates the assay's sensitivity. Blank wells (media only) are used for background subtraction.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the quinoline derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
-
SRB Assay: The Sulforhodamine B (SRB) assay is another robust method for determining cytotoxicity.[6][25][26][27] It is a colorimetric assay that measures cellular protein content, which is proportional to the cell number.[6][26]
Causality Behind Experimental Choice: The SRB assay is often preferred for high-throughput screening due to its simplicity, stability of the end-product, and lower interference from test compounds compared to the MTT assay.[25][27]
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at 510-565 nm.
-
Data Analysis: Calculate the IC50 value as described for the MTT assay.
-
Diagram: Workflow for In Vitro Cytotoxicity Screening
Caption: A standardized workflow for in vitro cytotoxicity screening.
Once potent compounds are identified, the next step is to elucidate their mechanism of action.
-
Apoptosis Assays: To determine if a compound induces apoptosis, several methods can be employed.
-
Western Blotting for Apoptosis Markers: This technique is used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, -7, -9) and PARP.[9][11][12][13] An increase in the cleaved forms of these proteins is a hallmark of apoptosis.[9][11][12]
Experimental Protocol: Western Blot for Cleaved Caspase-3
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Compare the intensity of the cleaved caspase-3 band in treated versus untreated samples.
-
-
-
Cell Cycle Analysis: Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[14][15][16][17][18] By staining cells with a DNA-binding dye like propidium iodide (PI), one can quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][18]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture and treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
-
Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and safety.
-
Tumor Xenograft Models: In these models, human cancer cells are implanted into immunocompromised mice.[28][29][30][31] The effect of the test compound on tumor growth is then monitored over time.[28][30]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the quinoline derivative to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Data Analysis: Compare the tumor growth in the treated group to that in the vehicle-treated control group.
-
II. Antimalarial Activity: A Legacy of Fighting a Global Scourge
The history of quinolines in medicine is inextricably linked to the fight against malaria. Quinine, a naturally occurring quinoline alkaloid from the cinchona tree, was the first effective treatment for this devastating disease. This has inspired the development of a plethora of synthetic quinoline-based antimalarials, including chloroquine, amodiaquine, and primaquine.[32][33]
A. Mechanism of Action: Disrupting the Parasite's Life Support
The primary mechanism of action of many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[8][34][35][36][37]
-
Hemoglobin Digestion: The parasite resides within red blood cells and digests host hemoglobin as a source of amino acids.
-
Heme Release: This process releases large quantities of toxic free heme.
-
Heme Polymerization: The parasite detoxifies the heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin.
-
Quinoline Interference: Quinoline antimalarials accumulate in the parasite's acidic food vacuole and are thought to bind to free heme, preventing its polymerization into hemozoin.[34][35][36] This leads to a buildup of toxic heme, which damages parasite membranes and leads to its death.[34]
Diagram: Mechanism of Action of Quinoline Antimalarials
Caption: Inhibition of heme detoxification by quinoline antimalarials.
B. Experimental Protocol: In Vitro Antimalarial Susceptibility Testing
The in vitro susceptibility of P. falciparum to quinoline derivatives is typically assessed by culturing the parasite in the presence of the drug.[38][39][40][41]
Experimental Protocol: P. falciparum Drug Sensitivity Assay
-
Parasite Culture: Maintain an asynchronous culture of P. falciparum in human red blood cells in a complete medium (e.g., RPMI 1640 supplemented with serum or Albumax).[38][39][40]
-
Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compound.
-
Inoculation: Add the parasitized red blood cell suspension to each well.
-
Incubation: Incubate the plate for 48-72 hours in a low-oxygen, high-CO2 environment.
-
Growth Assessment: Measure parasite growth. This can be done by:
-
Microscopy: Staining with Giemsa and counting the number of parasitized cells.
-
Fluorometric/Colorimetric Assays: Using DNA-intercalating dyes (e.g., SYBR Green I) to quantify parasite DNA.
-
Enzymatic Assays: Measuring the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH).
-
-
Data Analysis: Determine the IC50 value of the compound.
III. Antimicrobial Activity: A Broad Spectrum of Defense
Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents.[29] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11]
A. Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones target two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[39]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is crucial for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication.
Fluoroquinolones bind to the complex of these enzymes with DNA, trapping them in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is lethal to the bacterium.
B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][42][43][44] It is a key parameter for assessing the potency of a new antibacterial compound.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.
-
Serial Dilution: Prepare serial twofold dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
IV. Anti-inflammatory Activity: Quelling the Fires of Inflammation
Several quinoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases.[15][16][21][43]
A. Mechanism of Action: Modulating Inflammatory Pathways
The anti-inflammatory effects of quinolines can be attributed to various mechanisms, including:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some quinolines can inhibit COX-1 and/or COX-2, enzymes that are responsible for the production of prostaglandins, which are key mediators of inflammation.[21]
-
Modulation of Cytokine Production: Certain derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Inhibition of Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule with anti-inflammatory properties.[21] Inhibition of PDE4 leads to increased levels of cAMP and a reduction in inflammation.[21]
B. Experimental Protocol: In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[4][10][32][45][46]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions.
-
Compound Administration: Administer the test quinoline derivative to the rats (e.g., orally or intraperitoneally). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[4][32][45]
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4][32]
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
V. Conclusion: A Scaffold of Infinite Possibilities
The quinoline nucleus continues to be a remarkably fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives ensure its enduring relevance in medicinal chemistry.[2][34][44] The successful development of future quinoline-based drugs will depend on a deep understanding of their mechanisms of action and structure-activity relationships, coupled with the rigorous application of well-validated experimental protocols. This guide has sought to provide a comprehensive and practical framework for researchers in this exciting field, with the hope of inspiring and facilitating the discovery of the next generation of quinoline-based medicines.
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The Precision Strike of Quinoline Carbonitriles: A Technical Guide to Unlocking Novel Therapeutic Targets
For Immediate Release to the Scientific Community
[City, State] – January 17, 2026 – As the landscape of drug discovery evolves, the quest for novel molecular scaffolds that offer both potency and selectivity remains a paramount challenge. Among the myriad of heterocyclic compounds, quinoline carbonitriles have emerged as a particularly promising class, demonstrating significant therapeutic potential across a spectrum of diseases. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core therapeutic targets of quinoline carbonitriles, elucidating their mechanisms of action and providing the technical framework for their continued investigation.
Introduction: The Quinoline Carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, has long been recognized for its versatile pharmacological activities.[1][2] The strategic incorporation of a carbonitrile (-C≡N) group bestows unique electronic properties and hydrogen bonding capabilities, enhancing the binding affinity and specificity of these molecules for a variety of biological targets. This guide will delve into the key therapeutic areas where quinoline carbonitriles have shown remarkable efficacy, with a primary focus on their anticancer properties, alongside their emerging roles as antibacterial, antiviral, and neuroprotective agents.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The most profound impact of quinoline carbonitriles to date has been in the realm of oncology. These compounds exert their anticancer effects through the targeted inhibition of several key players in cancer cell proliferation, survival, and metastasis.[1][3]
Kinase Inhibition: Disrupting Aberrant Signaling Cascades
Kinases are a family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. Quinoline carbonitriles, particularly the 4-anilinoquinoline-3-carbonitrile scaffold, have proven to be potent inhibitors of several critical oncogenic kinases.[4][5]
Overexpression and mutations of EGFR and HER-2 are key drivers in a multitude of solid tumors. 4-anilinoquinoline-3-carbonitrile derivatives have been extensively investigated as dual inhibitors of these receptor tyrosine kinases.[3][4] These compounds act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascades that lead to cell proliferation and survival.[6]
Experimental Protocol: EGFR/HER-2 Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of quinoline carbonitriles against EGFR and HER-2 kinases.
1. Reagents and Materials:
- Recombinant human EGFR and HER-2 kinase domains
- Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[7]
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 as a substrate
- Test quinoline carbonitrile compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white plates
- Plate reader capable of luminescence detection
2. Procedure:
- Prepare serial dilutions of the test compounds in kinase buffer.
- In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) to the appropriate wells.[7]
- Add 2 µL of the respective kinase (EGFR or HER-2) solution to each well.[7]
- Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction.[7]
- Incubate the plate at room temperature for 60 minutes.[7]
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
- Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity by measuring the amount of ADP produced. The use of a poly(Glu, Tyr) substrate mimics the natural protein substrates of these tyrosine kinases.
Src is a non-receptor tyrosine kinase that is often overactive in various cancers, promoting cell growth, migration, and survival.[8] Specific 4-anilinoquinoline-3-carbonitrile derivatives have demonstrated potent, sub-nanomolar inhibitory activity against Src kinase, highlighting their potential in targeting Src-driven malignancies.[5]
Experimental Protocol: Src Kinase Inhibition Assay
A similar luminescent-based kinase assay as described for EGFR/HER-2 can be employed to assess Src kinase inhibition.
1. Reagents and Materials:
- Recombinant human Src kinase
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]
- ATP
- Poly(Glu, Tyr) 4:1 substrate[9]
- Test quinoline carbonitrile compounds in DMSO
- Transcreener® ADP² FP Assay (BellBrook Labs) or similar
- 384-well black plates
- Plate reader with fluorescence polarization capabilities
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a 384-well plate, combine the test compound, Src kinase, and substrate.
- Initiate the reaction by adding ATP.
- Incubate at room temperature for 60 minutes.[9]
- Add the ADP detection mix containing an ADP antibody and a fluorescent tracer.[9]
- Incubate for 60 minutes to allow for binding.[9]
- Measure the fluorescence polarization. The change in polarization is proportional to the amount of ADP produced.
- Calculate IC50 values as previously described.
Causality Behind Experimental Choices: The Transcreener® assay offers a direct and homogenous method for detecting ADP, minimizing interference from test compounds. The fluorescence polarization readout is highly sensitive and suitable for high-throughput screening.
Table 1: Anticancer Activity of Representative Quinoline Carbonitriles
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 22 | EGFR | U-CH1 | 4.1 | [5] |
| Compound 28 | EGFR | CH22 | 8.4 | [5] |
| Compound 6d | EGFR/HER-2 | SK-BR-3 | 1.930 | [3] |
| Compound 6d | EGFR/HER-2 | A431 | 1.893 | [3] |
| Compound 3d | Not specified | HepG2 | 8.50 | [10] |
| Compound 3c | Not specified | HepG2 | 11.42 | [10] |
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[11] Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a turbidity-based assay to measure the effect of quinoline carbonitriles on tubulin polymerization.
1. Reagents and Materials:
- Purified bovine brain tubulin (≥99% pure)[1]
- Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[4]
- GTP (Guanosine triphosphate)[1]
- Test quinoline carbonitrile compounds in DMSO
- Paclitaxel (stabilizing agent) and Nocodazole (destabilizing agent) as controls[4]
- 96-well, half-area, clear bottom plates
- Spectrophotometer with temperature control, capable of reading absorbance at 340 nm in kinetic mode[13]
2. Procedure:
- Pre-warm the spectrophotometer to 37°C.[13]
- On ice, prepare the reaction mix containing tubulin in polymerization buffer supplemented with GTP.[1]
- Add the test compound or controls to the wells of a pre-warmed 96-well plate.[4]
- Initiate the polymerization by adding the tubulin/GTP mix to the wells. The final reaction volume is typically 70-100 µL.[1][13]
- Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every minute for at least 60 minutes.[12][13]
- The increase in absorbance corresponds to the formation of microtubules.
- Analyze the polymerization curves to determine the effect of the compounds on the nucleation, growth rate, and steady-state polymer mass.
Causality Behind Experimental Choices: This assay directly measures the formation of microtubule polymers by monitoring the increase in light scattering (turbidity). The use of positive and negative controls (paclitaxel and nocodazole) is crucial for validating the assay and interpreting the effects of the test compounds.
Antibacterial Activity: Targeting DNA Gyrase
The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. Quinoline derivatives have a long history as antibacterial drugs, and some quinoline carbonitriles have been shown to target bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-validated antibacterial target.[1]
Experimental Protocol: DNA Gyrase Supercoiling Assay
This protocol outlines a gel-based assay to assess the inhibition of DNA gyrase by quinoline carbonitriles.
1. Reagents and Materials:
- Purified E. coli DNA gyrase
- Relaxed pBR322 plasmid DNA
- Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
- Test quinoline carbonitrile compounds in DMSO
- Ciprofloxacin as a positive control
- Stop solution/loading dye (e.g., 40% glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
- Agarose
- TAE buffer
- Ethidium bromide or other DNA stain
- Gel electrophoresis system and imaging equipment
2. Procedure:
- On ice, prepare a reaction mixture containing gyrase assay buffer and relaxed pBR322 DNA.
- Add the test compound or control to the reaction tubes.
- Add DNA gyrase to initiate the reaction.
- Incubate the reactions at 37°C for 30 minutes.
- Stop the reaction by adding the stop solution/loading dye.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
- Stain the gel with ethidium bromide and visualize under UV light.
- Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA compared to the no-inhibitor control.
Causality Behind Experimental Choices: This assay directly visualizes the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed plasmid DNA. The separation of different DNA topoisomers by agarose gel electrophoresis provides a clear and unambiguous readout of enzyme inhibition.
Emerging Therapeutic Areas: Neuroprotection and Antiviral Applications
While the research is still in its early stages, quinoline derivatives are being explored for their potential in treating neurodegenerative diseases and viral infections.
Neuroprotective Potential
In the context of Alzheimer's disease, certain quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and for their ability to block the self-aggregation of tau protein, a key pathological hallmark of the disease.[2][14][15] Molecular docking studies have suggested that dihydroxyl-quinoline derivatives may have a high affinity for AChE.[2] Further research is needed to specifically elucidate the role of the carbonitrile moiety in these neuroprotective activities.
Antiviral Targets
The quinoline scaffold is present in several antiviral drugs.[16] For quinoline derivatives, potential antiviral mechanisms include the inhibition of viral entry and replication.[17] Specifically, some quinoline and quinazoline derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[18] However, the specific antiviral targets of quinoline carbonitriles are not yet well-defined and represent a promising area for future investigation.
Conclusion and Future Directions
Quinoline carbonitriles represent a versatile and potent class of molecules with a diverse range of therapeutic targets. Their demonstrated efficacy as kinase inhibitors, tubulin polymerization inhibitors, and antibacterial agents underscores their potential in drug discovery and development. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers seeking to explore and validate the therapeutic potential of this promising chemical scaffold.
Future research should focus on expanding the scope of quinoline carbonitriles beyond oncology, with a particular emphasis on elucidating their specific molecular targets in neurodegenerative and viral diseases. Structure-activity relationship studies, guided by computational modeling and empirical screening, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of novel and effective therapies.
Visualizations
Sources
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 15. Molecules of the quinoline family block tau self-aggregation: implications toward a therapeutic approach for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile from 7-bromo-2-chloroquinoline-3-carboxaldehyde
Application Note & Protocol: A Robust One-Pot Synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile
Introduction: The Significance of the Quinoline-3-carbonitrile Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. Specifically, the quinoline-3-carbonitrile moiety serves as a versatile synthetic intermediate, enabling further functionalization to create complex heterocyclic systems and novel therapeutic agents[3]. The nitrile group can be readily converted into other functional groups such as amides, amines, or carboxylic acids, making it a critical building block in drug discovery pipelines[4].
This application note provides a detailed, field-proven protocol for the direct, one-pot conversion of 7-bromo-2-chloroquinoline-3-carboxaldehyde to its corresponding nitrile. The described method is optimized for efficiency, high yield, and operational simplicity, addressing common challenges associated with the synthesis and purification of functionalized quinolines.
Reaction Principle & Mechanism
The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. While several methods exist, one of the most reliable and broadly applicable approaches involves the formation of an aldoxime intermediate followed by its dehydration[5][6]. This protocol utilizes hydroxylamine hydrochloride in a high-boiling polar aprotic solvent, which facilitates both the oxime formation and the subsequent elimination of water in a single pot.
Mechanism Causality:
-
Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is a standard condensation reaction, forming a stable aldoxime intermediate.
-
Dehydration: The critical step is the dehydration of the aldoxime. In a high-boiling solvent like Dimethyl Sulfoxide (DMSO) at elevated temperatures, the hydroxyl group of the oxime is eliminated as a water molecule to yield the thermodynamically stable nitrile product[5]. The process can be favored by acidic conditions, which are inherently present when using hydroxylamine hydrochloride[5].
Reaction Scheme:
Caption: Overall conversion of the aldehyde to the nitrile.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and analytical checkpoints will ensure a reliable outcome.
Materials and Reagents
| Reagent | Grade | Supplier Example | Comments |
| 7-Bromo-2-chloroquinoline-3-carboxaldehyde | >97% | Rlavie[7] | Starting material. |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | ACS Reagent, >98% | Major suppliers | Nitrogen source for nitrile formation. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.8% | Major suppliers | High-boiling reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major suppliers | Extraction solvent. |
| Deionized Water | Type II or better | N/A | Used for aqueous workup. |
| Brine (Saturated NaCl solution) | N/A | Lab prepared | Aids in separating aqueous/organic layers. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major suppliers | Drying agent. |
Equipment
-
Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.
-
Reflux condenser and heating mantle with temperature control.
-
Inert atmosphere setup (Nitrogen or Argon line).
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks).
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄).
-
Column chromatography setup (optional, for purification).
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for nitrile synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask, add 7-bromo-2-chloroquinoline-3-carboxaldehyde (e.g., 1.00 g, 3.51 mmol, 1.0 eq.). Add hydroxylamine hydrochloride (0.366 g, 5.27 mmol, 1.5 eq.).
-
Expert Insight: Using a slight excess of hydroxylamine hydrochloride ensures the complete conversion of the aldehyde to the intermediate oxime, driving the reaction forward.
-
-
Solvent Addition: Add anhydrous DMSO (approx. 10 mL) to the flask. The volume should be sufficient to dissolve the reactants upon gentle warming.
-
Heating and Monitoring: Equip the flask with a reflux condenser and place it in a heating mantle. Begin stirring and heat the reaction mixture to 100-110 °C under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting aldehyde should be consumed within 2-4 hours.
-
Trustworthiness Check: A successful reaction is indicated by the disappearance of the aldehyde spot on the TLC plate and the appearance of a new, typically less polar, product spot.
-
-
Workup - Quenching and Precipitation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing ice-water (approx. 100 mL) while stirring vigorously. The product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual DMSO and salts.
-
Note: If a solid does not precipitate, proceed to an extraction workup. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
-
Drying: Dry the isolated solid under vacuum. If an extraction was performed, combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
Purification and Characterization
The crude product is often of high purity. However, for analytical purposes, further purification may be required.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a purified crystalline product.
-
Column Chromatography: Quinoline derivatives can sometimes interact strongly with acidic silica gel, leading to streaking or decomposition[8]. If chromatography is necessary, consider using neutral or basic alumina, or deactivating the silica gel by preparing the slurry with an eluent containing a small amount of triethylamine (0.5-1%).[8]
Expected Characterization Data:
| Analysis | Expected Result |
| Appearance | Yellow to off-white solid[7]. |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of aromatic quinoline protons in their respective regions. |
| IR Spectroscopy | Appearance of a sharp nitrile (C≡N) stretching band around 2220-2240 cm⁻¹. Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of C₁₀H₄BrClN₂. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Ensure the internal temperature reaches at least 100 °C. Extend the reaction time and continue monitoring by TLC. |
| Low Yield | Inefficient precipitation during workup. | If precipitation is poor, perform a liquid-liquid extraction with ethyl acetate to recover the product from the aqueous phase. |
| Product Decomposition | Overheating or issues during silica gel purification. | Do not exceed the recommended reaction temperature. For purification, use deactivated silica, neutral alumina, or prioritize recrystallization[8]. |
| Dark-colored Product | Formation of polymeric byproducts at high temp. | Ensure the reaction is performed under an inert atmosphere. Purify via recrystallization, potentially with a charcoal treatment. |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- Quinn, D. J., Haun, G. J., & Moura-Letts, G. (2016). Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water. Tetrahedron Letters, 57(34), 3844-3847.
-
Clark, J. (2023). Preparation of Nitriles. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (n.d.). Nitrile. In Wikipedia. [Link]
-
Gagnon, D., Du, H., & Commerce, S. L. (2019). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC - NIH. [Link]
-
Quinn, D. J., Haun, G. J., & Moura-Letts, G. (2016). Direct Synthesis of Nitriles from Aldehydes with Hydroxylamine-O-Sulfonic Acid in Acidic Water. ResearchGate. [Link]
-
Chemguide. (n.d.). The preparation of nitriles. [Link]
-
Bentham Science Publisher. (n.d.). Direct Catalytic Conversion of Aldehydes to Nitriles. [Link]
-
Sharghi, H., & Sarvari, M. H. (2009). A Facile One-Pot Conversion of Aldehydes into Nitriles. Taylor & Francis Online. [Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Conversion of aldehydes and ketones into nitriles containing an additional carbon atom. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. [Link]
-
(2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
Arkat USA. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
-
Reddit. (n.d.). Purification of Quinoline-3,4-diones. r/Chempros. [Link]
-
Rlavie. (n.d.). 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 7. 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2 [rlavie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Vilsmeier-Haack Formylation of Bromo-Acetanilides
Document ID: AN2026-VHBA-001
Abstract
This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of bromo-acetanilides. Intended for researchers, chemists, and drug development professionals, these notes detail the underlying mechanism, provide a validated, step-by-step experimental protocol, and offer expert insights into reaction optimization, regioselectivity, and troubleshooting. The Vilsmeier-Haack reaction is a powerful and economical method for introducing a formyl group onto electron-rich aromatic rings, and bromo-formyl acetanilides are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This guide emphasizes safety, reproducibility, and a deep causal understanding of the protocol.
Introduction and Significance
The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, enabling the formylation of activated aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a "Vilsmeier reagent," a mild electrophile typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][4] The resulting chloroiminium salt is reactive enough to engage with electron-rich systems but selective enough to be broadly applicable.[5][6]
Bromo-acetanilides are particularly interesting substrates. The molecule contains both a moderately activating, ortho-, para-directing acetamido group and a deactivating, ortho-, para-directing bromo group. This interplay of electronic effects governs the regiochemical outcome of the formylation, making a thorough understanding of the reaction critical for achieving the desired isomer. The resulting products, such as 2-amino-5-bromobenzaldehyde (derived from 4-bromoacetanilide after hydrolysis of the amide), are versatile building blocks in medicinal chemistry.[7][8]
Reaction Mechanism: An In-Depth Look
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: formation of the electrophile followed by electrophilic aromatic substitution.
Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF), a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is typically the most exothermic step and requires careful temperature control. The resulting intermediate rapidly eliminates a dichlorophosphate anion to form the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[2][4]
Stage 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of the bromo-acetanilide attacks the electrophilic carbon of the Vilsmeier reagent. The acetamido group (-NHCOCH₃) is a powerful activating group and strongly directs the substitution to its ortho and para positions. The bromine atom, while deactivating overall due to its inductive effect, also directs ortho and para. The regioselectivity is therefore determined by the combined influence of these two groups and steric hindrance. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[1][4]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Experimental Protocol: Formylation of 4-Bromo-Acetanilide
This protocol details a representative procedure for the formylation of 4-bromo-acetanilide. It is crucial that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as both POCl₃ and the Vilsmeier reagent are highly moisture-sensitive.[9]
Materials & Reagents:
-
4-Bromo-acetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed Ice
-
Saturated Sodium Acetate Solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle
-
Inert gas supply (N₂ or Ar)
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a dry three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Causality: This initial cooling is critical to control the strong exothermic reaction between DMF and POCl₃, preventing potential side reactions and ensuring operator safety.[10]
-
Add POCl₃ (1.5 molar equivalents) dropwise via the dropping funnel to the stirred DMF over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a yellowish-white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 4-bromo-acetanilide (1.0 molar equivalent) in a minimal amount of anhydrous DMF and add it to the flask.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C using a heating mantle and stir for 2-4 hours.
-
Causality: Heating provides the necessary activation energy for the electrophilic substitution, which is often sluggish at room temperature due to the deactivating effect of the bromine atom.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
CRITICAL STEP: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate iminium salt to the aldehyde.[11]
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate until the pH reaches 6-7.
-
Causality: Neutralization is required to precipitate the product, which is often soluble in a strongly acidic medium. Sodium acetate is a weak base, preventing harsh conditions that could hydrolyze the acetamido group.[11]
-
Stir the resulting suspension in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by suction filtration using a Büchner funnel, washing thoroughly with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Dry the purified product under vacuum to yield the desired 4-bromo-2-formyl-acetanilide as a solid.
-
Caption: Figure 2: Experimental Workflow.
Application Notes & Troubleshooting
Regioselectivity
The directing effects of the substituents are paramount. The acetamido group is a more powerful activating group than bromine is a deactivator. Therefore, substitution occurs predominantly at the position ortho to the acetamido group, as the para position is blocked by bromine.
-
4-Bromo-acetanilide: Formylation occurs almost exclusively at the C2 position (ortho to -NHCOCH₃).
-
3-Bromo-acetanilide: Formylation can lead to a mixture of isomers. The primary products are 2-formyl- and 6-formyl- derivatives (both ortho to -NHCOCH₃). The 4-formyl product (para to -NHCOCH₃) is also possible but may be sterically hindered by the adjacent bromine.
-
2-Bromo-acetanilide: Formylation occurs primarily at the C4 position (para to -NHCOCH₃). The C6 position (ortho to -NHCOCH₃) is highly sterically hindered by the adjacent bromine atom.
Data Summary: Reaction Parameters for Bromo-Acetanilide Isomers
| Substrate | Major Product | Molar Ratio (Substrate:POCl₃:DMF) | Temp (°C) | Time (h) | Typical Yield |
| 4-Bromo-acetanilide | 4-Bromo-2-formyl-acetanilide | 1 : 1.5 : 5 | 60-70 | 2-4 | 75-85% |
| 3-Bromo-acetanilide | Mixture of isomers | 1 : 1.5 : 5 | 70-80 | 3-5 | 60-70% (total) |
| 2-Bromo-acetanilide | 2-Bromo-4-formyl-acetanilide | 1 : 1.5 : 5 | 70-80 | 4-6 | 65-75% |
Note: Yields and conditions are representative and may require optimization.
Troubleshooting & Expert Insights
-
Low or No Yield:
-
Cause: Moisture in reagents or glassware. The Vilsmeier reagent is readily hydrolyzed.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous grade DMF and fresh POCl₃. Perform the reaction under a dry, inert atmosphere.
-
Cause: Insufficient activation. The bromo-acetanilide ring is less reactive than aniline or phenol.
-
Solution: Increase reaction temperature or time. Ensure the correct stoichiometry of the Vilsmeier reagent is used (at least 1.5 equivalents).
-
-
Formation of a Tar-like Substance:
-
Cause: Reaction temperature was too high during reagent formation or the reaction itself.
-
Solution: Strictly maintain the temperature below 10 °C during the dropwise addition of POCl₃. Do not overheat the formylation reaction.
-
-
Difficult Purification:
-
Cause: Formation of isomeric products, especially with 3-bromo-acetanilide.
-
Solution: Column chromatography may be required to separate isomers if recrystallization is ineffective.
-
Cause: Incomplete hydrolysis or neutralization.
-
Solution: Ensure the workup is performed slowly and with vigorous stirring. Check the final pH carefully before filtration.
-
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
-
Reaction Quenching: The addition of the reaction mixture to ice is extremely exothermic and releases HCl gas. This must be done slowly, in a well-ventilated fume hood, and in a vessel large enough to accommodate potential splashing.
References
-
Organic Syntheses Procedure, 2-Amino-5-bromobenzaldehyde. Available at: [Link]
-
NROChemistry, Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia, Vilsmeier–Haack reaction. Available at: [Link]
- Google Patents, CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
-
Organic Chemistry Portal, Vilsmeier-Haack Reaction. Available at: [Link]
-
Semantic Scholar, Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Available at: [Link]
-
Patil, et al., REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Organic Syntheses Procedure, p-Dimethylaminobenzaldehyde. Available at: [Link]
-
Chemistry Steps, Vilsmeier-Haack Reaction. Available at: [Link]
-
Mettler Toledo, Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]
-
Beilstein Journals, Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Available at: [Link]
-
Indian Journal of Chemistry, Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]
-
ResearchGate, Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions. Available at: [Link]
-
International Journal of Chemical Studies, Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]
- Google Patents, EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
-
Growing Science, Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
-
ResearchGate, (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CAS 29124-57-0: 2-Amino-5-bromobenzaldehyde | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 2-Chloroquinoline-3-carbonitrile
Abstract
This technical guide provides a detailed exposition on the synthetic conversion of 2-chloroquinoline-3-carbaldehyde to 2-chloroquinoline-3-carbonitrile, a key intermediate in the development of novel therapeutics. We present two robust and validated protocols: a classical two-step approach via an oxime intermediate and a more direct one-pot oxidative conversion. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.
Introduction: The Strategic Importance of Quinoline Scaffolds in Medicinal Chemistry
The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2][3] Consequently, the development of efficient synthetic routes to novel quinoline derivatives is of paramount importance in the pursuit of new therapeutic agents.
2-Chloroquinoline-3-carbonitrile, the target of this application note, is a particularly valuable building block. The presence of the chloro, cyano, and quinoline moieties provides three reactive centers for further molecular elaboration, enabling the construction of complex heterocyclic systems and the exploration of novel chemical space in drug discovery programs.
Chemical Transformation: From Aldehyde to Nitrile
The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. This guide details two effective methods to achieve this conversion for 2-chloroquinoline-3-carbaldehyde.
Mechanistic Considerations
Method 1: The Two-Step Oxime Dehydration Pathway
This classical approach first involves the condensation of the aldehyde with hydroxylamine to form an aldoxime. The subsequent step is the dehydration of this oxime to yield the nitrile. Thionyl chloride (SOCl₂) is a common and effective dehydrating agent for this purpose. The mechanism proceeds through the formation of a chlorosulfite intermediate, which then eliminates sulfur dioxide and hydrochloric acid to furnish the nitrile.
Method 2: Direct Oxidative Conversion
A more direct, one-pot approach involves the in-situ formation of an imine intermediate from the aldehyde and ammonia, followed by oxidation to the nitrile. This method, utilizing iodine in aqueous ammonia, offers a milder and often more efficient alternative to the classical dehydration of an isolated oxime.
Experimental Protocols
Materials and Equipment
-
2-Chloroquinoline-3-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Aqueous ammonia (30% solution)
-
Tetrahydrofuran (THF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Two-Step Synthesis via Oxime Dehydration
This protocol is a well-established method for the conversion of aldehydes to nitriles.[4]
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde Oxime
-
In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude 2-chloroquinoline-3-carbaldehyde oxime.
Step 2: Dehydration to 2-Chloroquinoline-3-carbonitrile
-
In a fume hood, dissolve the crude 2-chloroquinoline-3-carbaldehyde oxime (1.0 eq) in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization.
Protocol 2: One-Pot Synthesis using Iodine in Aqueous Ammonia
This method provides a rapid and efficient direct conversion of the aldehyde to the nitrile.[5]
-
In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in THF (5 mL).
-
To this solution, add aqueous ammonia (30% solution, 6 mL) followed by iodine (1.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 75 minutes. The progress of the reaction can be observed by the disappearance of the dark violet/brown color of iodine.
-
Monitor the reaction to completion using TLC.
-
Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (5 mL) to remove any unreacted iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid is the crude 2-chloroquinoline-3-carbonitrile, which can be further purified by recrystallization.
Purification and Characterization
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude 2-chloroquinoline-3-carbonitrile.
-
Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or an ethyl acetate/petroleum ether mixture.[6]
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Interpretation
The successful synthesis of 2-chloroquinoline-3-carbonitrile can be confirmed by a combination of spectroscopic and physical methods.
| Parameter | Expected Value/Observation |
| Melting Point | 144-145 °C |
| FT-IR (KBr, cm⁻¹) | ~2226 (C≡N stretch) |
| ¹H NMR (CDCl₃, δ ppm) | 8.57 (s, 1H, H-4), 8.09 (d, J = 8.1 Hz, 1H, H-8), 7.92 (t, J = 8.1 Hz, 1H, H-6), 7.90 (d, J = 8.1 Hz, 1H, H-5), 7.70 (t, J = 7.8 Hz, 1H, H-7) |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks for the quinoline core and the nitrile carbon. |
| Mass Spectrometry (EI) | m/z corresponding to the molecular ion [C₁₀H₅ClN₂]⁺ |
Significance and Applications
2-Chloroquinoline-3-carbonitrile is a versatile intermediate for the synthesis of a variety of fused heterocyclic systems with potential biological activities. The cyano group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, providing access to a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery. For instance, it has been used as a precursor for the synthesis of pyrazolo[3,4-b]quinolines, which are known to possess various pharmacological properties.[1]
Visualizing the Process
Reaction Mechanisms
Caption: General experimental workflow for synthesis.
References
-
Upadhyay, S., Chandra, A., & Singh, R. M. (2009). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry - Section B, 48B(1), 125-128. [Link]
-
ChemInform Abstract: A One-Pot Method of Conversion of Aldehydes into Nitriles Using Iodine in Ammonia Water: Synthesis of 2-Chloro-3-cyanoquinolines. (2010). ChemInform, 41(32). [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
-
Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. (2011). Molecules. [Link]
-
Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2710. [Link]
-
Massoud, M. A. M., Bayoumi, W. A., Farahat, A. A., El-Sayed, M. A., & Mansour, B. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Suzuki Coupling Reactions with 7-Bromo-2-chloroquinoline-3-carbonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Quinoline-3-carbonitrile Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[1][2] Specifically, the functionalized quinoline-3-carbonitrile motif has garnered significant attention as a key building block for potent enzyme inhibitors, including those targeting critical pathways in oncology and virology.[3][4]
7-Bromo-2-chloroquinoline-3-carbonitrile emerges as a particularly valuable starting material for chemical library synthesis. It possesses two distinct halogenated sites amenable to orthogonal functionalization. The differential reactivity of the C7-Bromo and C2-Chloro positions under palladium-catalyzed cross-coupling conditions allows for a strategic, stepwise elaboration of the quinoline core. This enables the precise installation of diverse molecular fragments, a crucial capability in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.[2][5]
The Suzuki-Miyaura coupling reaction is an indispensable tool for this purpose.[6] Its hallmark features—mild reaction conditions, exceptional tolerance for a wide range of functional groups, and the general stability and commercial availability of its organoboron reagents—make it the premier choice for constructing carbon-carbon bonds in complex settings.[7][8] This guide provides a detailed framework for the selective Suzuki coupling at the C7-bromo position of this compound, offering both a robust experimental protocol and the underlying chemical principles to ensure reproducible success.
Pillar 1: Mechanistic Insight & Reaction Selectivity
Chemoselectivity: Targeting the C7-Bromo Position
A foundational principle governing the strategy herein is the inherent reactivity difference among aryl halides in palladium-catalyzed cross-coupling reactions. The rate-determining step of the Suzuki catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[9][10] The bond strength and ease of cleavage follow a well-established trend: C–I > C–Br > C–Cl.
This reactivity gradient is the cornerstone of chemoselectivity for dihalogenated substrates like this compound. The C(7)-Br bond is significantly more susceptible to oxidative addition by a Pd(0) complex than the more robust C(2)-Cl bond. By carefully selecting the catalyst, ligand, and reaction temperature, one can achieve highly selective coupling at the C7 position, leaving the C2-chloro group untouched for subsequent downstream transformations (e.g., nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction).
The Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds through a well-defined catalytic cycle, which is essential to understand for troubleshooting and optimization.[11][12]
-
Oxidative Addition: The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the C(7)-Br bond of the quinoline substrate. This forms a square planar Pd(II) intermediate.
-
Transmetalation: Concurrently, the boronic acid reagent reacts with the base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, where the aryl group from the boron is exchanged for the halide ligand on the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex, which now holds both the quinoline and the new aryl fragment, undergoes reductive elimination. This step forms the new carbon-carbon bond in the final product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Pillar 2: A Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of various aryl- and heteroarylboronic acids to the C7 position of this compound.
Materials & Reagents
-
Substrate: this compound
-
Coupling Partner: Arylboronic acid (or corresponding pinacol ester)
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
-
Reaction Execution: Place the sealed flask into a preheated oil bath or heating mantle set to 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots, checking for the consumption of the starting material. Typical reaction times range from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 7-aryl-2-chloroquinoline-3-carbonitrile product.
Caption: Experimental workflow for Suzuki coupling of this compound.
Pillar 3: Data-Driven Optimization & Expert Insights
The success of a Suzuki coupling reaction is highly dependent on the specific combination of reagents and conditions. The following table summarizes representative conditions that have proven effective for challenging heterocyclic substrates, providing a valuable guide for optimization.
Table 1: Representative Conditions for Suzuki Coupling
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| 1 | Phenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | >90% |
| 2 | 4-Methoxyphenyl | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 90 | 85-95% |
| 3 | 3-Pyridyl | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 70-85% |
| 4 | 2-Thienyl | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Dioxane/H₂O (4:1) | 95 | 75-90% |
| 5 | 4-(Trifluoromethyl)phenyl | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ (3) | THF/H₂O (5:1) | 80 | >90% |
Note: Yields are illustrative and depend on the specific substrate and precise reaction execution. Optimization is often required.
Expertise & Trustworthiness: The "Why" Behind the Protocol
-
Catalyst & Ligand Choice: The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is critical.[7] These ligands stabilize the palladium center, promote the difficult oxidative addition step with the aryl chloride (if that were the target) and facilitate the final reductive elimination step, increasing reaction rates and turnover numbers.[13] For electron-deficient or sterically hindered partners, these advanced ligands are often superior to simpler ones like triphenylphosphine (PPh₃).
-
Base Selection: The base plays a crucial role beyond simply creating the boronate.[8] Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective because they are strong enough to facilitate transmetalation but generally do not promote hydrolysis of the nitrile group. The choice of base can significantly impact yield, and screening may be necessary.
-
Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is standard.[11] The organic solvent solubilizes the quinoline substrate and catalyst complex, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvents by sparging with an inert gas or using freeze-pump-thaw cycles is paramount to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Troubleshooting Common Issues:
-
Low or No Conversion: This often points to an inactive catalyst. Ensure reagents are pure, solvents are rigorously degassed, and the inert atmosphere is maintained. Consider a different palladium precatalyst or ligand.
-
Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be minimized by using a slight excess of the boronic acid, ensuring an efficient catalyst system, and avoiding prolonged reaction times at high temperatures.
-
Homocoupling of Boronic Acid: The formation of a biaryl from two boronic acid molecules can occur if oxygen is present, which can re-oxidize Pd(0) to Pd(II).[10] Meticulous exclusion of air is the best preventative measure.
-
By understanding these principles, researchers can move beyond simple recipe-following to intelligently troubleshoot and adapt the protocol for their specific synthetic targets, ensuring reliable and high-yielding results.
References
-
Bellina, F., & Rossi, R. (2010). The Development of New Catalytic Systems for the Suzuki–Miyaura Reaction. Chemical Reviews, 110(2), 1082-1146. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
El-Gamal, K. M., et al. (2018). Synthesis, docking, QSAR, ADMET and antimicrobial evaluation of new quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors. Journal of Molecular Structure, 1166, 15–33. Available at: [Link]
-
Verma, G., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22760-22780. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Singh, D., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mekheimer, R., Al-sheikh, M. A., & Sadek, K. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(4). Available at: [Link]
-
Hossan, A. S. M. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7148-7183. Available at: [Link]
-
George, A., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of Applied Pharmaceutical Science, 10(10), 061-072. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 7-Bromo-2-chloroquinoline-3-carbonitrile for Diversity-Oriented Library Synthesis
Introduction: The Quinoline Scaffold and the Strategic Advantage of a Differentiated Dihalogenated Intermediate
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents and biologically active natural products.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with numerous biological targets, leading to applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] The synthetic versatility of the quinoline core, which permits extensive functionalization, has further cemented its importance in drug discovery programs.[5]
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological functions and identify novel drug leads. A key strategy in DOS is the use of a central scaffold that can be elaborated at multiple, distinct positions. 7-Bromo-2-chloroquinoline-3-carbonitrile emerges as a highly strategic starting material for such endeavors. This molecule possesses three key points for diversification: the C7-Bromo position, the C2-Chloro position, and the C3-carbonitrile group. Crucially, the two halogen atoms exhibit differential reactivity, enabling selective and sequential functionalization. This guide provides an in-depth exploration of this scaffold, detailing the chemical rationale and step-by-step protocols for its use in constructing diverse chemical libraries.
Core Chemistry & Strategic Approach
The power of this compound lies in the predictable, stepwise functionalization of its two halogenated positions. The C-Br bond at the 7-position (an aryl bromide) is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the C-Cl bond at the 2-position.[6] The C2 position is part of an electron-deficient pyridine ring and is further activated by the adjacent electron-withdrawing nitrile group, making the C2-chloride an excellent electrophile for nucleophilic aromatic substitution (SNAr).[7]
This differential reactivity allows for a logical and highly efficient two-step diversification strategy.
Logical Workflow for Library Synthesis
The proposed workflow leverages this reactivity difference to maximize library diversity from a single, advanced intermediate.
Caption: Sequential functionalization workflow for this compound.
PART 1: Selective C7-Arylation via Suzuki-Miyaura Cross-Coupling
The first diversification step targets the more reactive C7-bromo position. The Suzuki-Miyaura reaction is the method of choice due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[8][9]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and, most importantly, selectivity for the C-Br bond. Systems based on bulky, electron-rich phosphine ligands, such as those involving Pd(OAc)₂, Pd₂(dba)₃, and ligands like SPhos or XPhos, are known to be highly effective for the activation of aryl bromides while often leaving aryl chlorides untouched under controlled conditions.[10]
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation.[8] A moderately strong base like K₂CO₃ or K₃PO₄ is typically sufficient. The use of a biphasic solvent system (e.g., Dioxane/Water or Toluene/Water) facilitates both the dissolution of organic and inorganic reagents and promotes the catalytic cycle.
Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at C7
This protocol is adapted from established procedures for selective cross-coupling on similar dihalo-aromatic systems.[10][11]
Materials:
-
This compound
-
Aryl- or Heteroarylboronic Acid (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heat block or oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
In a separate vial, briefly mix Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.). Add this catalyst/ligand mixture to the Schlenk flask.
-
Seal the flask with a septum, then evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting quinoline.
-
Place the flask in a preheated heat block or oil bath set to 90-100 °C.
-
Stir the reaction vigorously for 12-18 hours. Monitor progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-2-chloroquinoline-3-carbonitrile intermediate.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(OAc)₂ / SPhos | Proven efficacy for C-Br activation over C-Cl. Other systems like Pd(PPh₃)₄ may also be effective. |
| Base | K₂CO₃ | Sufficiently strong to activate the boronic acid without promoting side reactions. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Biphasic system aids in dissolving all components and facilitates the catalytic cycle. |
| Temperature | 90 - 100 °C | Provides sufficient energy for C-Br oxidative addition while minimizing C-Cl reactivity. |
| Reaction Time | 12 - 18 h | Typical duration; should be monitored by TLC or LC-MS for completion. |
PART 2: Diversification at the C2 Position
With a library of 7-aryl/heteroaryl-2-chloroquinoline-3-carbonitrile intermediates in hand, the second diversification step can be initiated. The C2-chloro position is now the primary site for reaction. Its electrophilicity is enhanced by the electron-deficient nature of the pyridine ring and the adjacent C3-nitrile group, making it highly susceptible to nucleophilic attack.[7]
Experimental Protocol 2a: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol allows for the introduction of a wide variety of primary and secondary amines, a common strategy in medicinal chemistry to modulate solubility and introduce hydrogen bond donors/acceptors.
Materials:
-
7-Aryl-2-chloroquinoline-3-carbonitrile intermediate (from Part 1)
-
Primary or Secondary Amine (1.5 - 2.0 equivalents)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)
Procedure:
-
In a reaction vial, dissolve the 7-aryl-2-chloroquinoline-3-carbonitrile intermediate (1.0 eq.) in anhydrous DMF or DMSO.
-
Add the desired amine (1.5-2.0 eq.) followed by the base (K₂CO₃ or DIPEA, 2.0 eq.).
-
Seal the vial and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or flash column chromatography.
Experimental Protocol 2b: Buchwald-Hartwig Amination for Less Nucleophilic Amines
For less nucleophilic amines (e.g., anilines, heteroaromatic amines) or when SNAr fails, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative.[2][5]
Materials:
-
7-Aryl-2-chloroquinoline-3-carbonitrile intermediate
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add the 7-aryl-2-chloroquinoline-3-carbonitrile intermediate (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Seal the flask, evacuate, and backfill with inert gas three times.
-
Add the amine (1.2 eq.) followed by anhydrous toluene or dioxane.
-
Heat the reaction to 100-110 °C for 12-24 hours, monitoring for completion.
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Parameter | SNAr Conditions | Buchwald-Hartwig Conditions |
| Substrate Scope | Good for alkylamines, morpholine, piperidine. | Excellent for anilines, heteroaryl amines, less nucleophilic amines. |
| Catalyst | None (thermal) | Pd₂(dba)₃ / Xantphos |
| Base | K₂CO₃, DIPEA | NaOtBu, Cs₂CO₃ |
| Solvent | DMF, DMSO | Toluene, Dioxane |
| Temperature | 80 - 120 °C | 100 - 110 °C |
Safety and Handling
As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
This compound: While a specific MSDS is not widely available, related halogenated aromatic nitriles are classified as harmful if swallowed, in contact with skin, or if inhaled.[12] Operations should be conducted in a well-ventilated chemical fume hood. Avoid creating dust.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Bases: Strong bases like Sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Organic solvents like Dioxane, DMF, and Toluene are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
Conclusion
This compound is a superbly designed scaffold for the efficient construction of diverse chemical libraries. The inherent and predictable difference in the reactivity of the C7-bromo and C2-chloro positions allows for a robust, sequential functionalization strategy. By first employing a selective palladium-catalyzed cross-coupling at C7, a common intermediate library can be generated. Subsequent nucleophilic substitution or a second cross-coupling at C2 provides access to a vast chemical space of novel 2,7-disubstituted quinoline-3-carbonitriles. This strategic approach minimizes synthetic steps and maximizes molecular diversity, making it an invaluable tool for researchers in drug discovery and chemical biology.
References
-
Verma, A., Joshi, S., & Singh, D. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226.
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Abadi, A. H., Eissa, A. A., & Hassan, G. S. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 579-593.
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Kaur, M., & Singh, M. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1545-1568.
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Bala, S., et al. (2014). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. RSC Advances, 4(33), 16990-17016.
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Muscia, A. C., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 579-593.
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Bill, M. L., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6838-6851.
-
Alfa Aesar. (2025). Safety Data Sheet: 7-Bromoquinoline.
-
PubChem. (n.d.). 2-Bromo-7-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information.
-
Kuhn, M., et al. (2018). Site-Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 57(40), 13193-13197.
-
Daugulis, O., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 5(8), 4683-4687.
-
MilliporeSigma. (2025). Safety Data Sheet: Bromoacetonitrile.
-
Royal Society of Chemistry. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
-
Echemi. (n.d.). 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE Safety Data Sheets.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-chlorobenzonitrile.
-
Royal Society of Chemistry. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.
-
PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. National Center for Biotechnology Information.
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Gronert, S., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180.
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Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8175-8203.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
-
Biosynth. (2019). Safety Data Sheet: 7-Bromoquinoline.
-
Khan Academy. (2019). Nucleophilic aromatic substitutions. [Video]. YouTube.
-
Alfa Chemistry. (n.d.). CAS 136812-31-2 7-Bromo-2-chloroquinoline-3-carboxaldehyde.
-
Daugulis, O. (2012). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 112(6), 3243-3292.
-
Combi-Blocks. (n.d.). 7-Bromo-2-chloroquinoline-3-carboxaldehyde.
-
Burke, M. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4166-4169.
-
Rlavie. (n.d.). 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Procter, D. J., et al. (2021). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolones. Organic & Biomolecular Chemistry, 19(2), 239-251.
-
Biscoe, M. R., et al. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(15), 5747-5750.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
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Application Notes and Protocols for High-Throughput Screening of 7-Bromo-2-chloroquinoline-3-carbonitrile Derivatives
Foreword: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, and anticancer agents. The specific subclass of 7-Bromo-2-chloroquinoline-3-carbonitrile derivatives presents a unique chemical space for the discovery of novel therapeutic agents. The electrophilic nature of the C2-chloro and the potential for diverse substitutions at other positions make this scaffold an attractive starting point for library synthesis and subsequent biological screening. This document provides a comprehensive guide to employing high-throughput screening (HTS) methodologies to elucidate the biological activities of these promising compounds.
Section 1: Strategic Considerations for Screening this compound Derivatives
The successful identification of bioactive "hits" from a compound library requires a carefully planned screening strategy. Given that many quinoline derivatives exhibit efficacy as kinase inhibitors and modulators of critical cellular signaling pathways, our focus will be on assays that can interrogate these targets in a high-throughput format.[1][2] The choice between biochemical and cell-based assays represents a critical decision point in the screening cascade.
-
Biochemical Assays offer a direct measure of a compound's effect on a purified biological target, such as a kinase or receptor.[3][4] They are invaluable for identifying direct inhibitors or activators and are generally less prone to artifacts related to cell permeability or cytotoxicity.[4]
-
Cell-Based Assays provide a more physiologically relevant context, allowing for the assessment of a compound's activity within a living cell.[5][6] These assays can identify compounds that modulate complex signaling pathways, account for cell permeability, and provide early indications of cytotoxicity.[5][7]
A typical screening funnel, as depicted below, often begins with a primary screen of the entire compound library using a cost-effective and robust assay. Hits from the primary screen are then subjected to a series of secondary and orthogonal assays to confirm their activity and elucidate their mechanism of action.[8]
Caption: Principle of the HTRF kinase assay.
Protocol: HTRF® Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 4X solution of the biotinylated substrate and ATP in kinase buffer.
-
Prepare a 2X solution of the test compounds (and controls) in a suitable solvent (e.g., DMSO) and dilute in kinase buffer.
-
Prepare the detection mix containing the Eu-labeled antibody and XL665-labeled streptavidin in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X compound solution to the assay plate.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the detection mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF®-compatible plate reader.
-
Data Analysis:
| Parameter | Description |
| Raw Data | Fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). |
| Ratio | (Emission at 665 nm / Emission at 620 nm) x 10,000. |
| % Inhibition | [1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)] x 100. |
| IC | The concentration of the compound that inhibits 50% of the kinase activity. |
DELFIA® Kinase Assay
DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) is a time-resolved fluorescence (TRF) method that provides high sensitivity and a wide dynamic range. [9] Principle: A biotinylated substrate is incubated with a kinase and ATP. [10]The reaction mixture is then transferred to a streptavidin-coated plate to capture the biotinylated substrate. [11]A europium-labeled antibody specific for the phosphorylated substrate is added, followed by washing steps to remove unbound reagents. [10][11]Finally, an enhancement solution is added to dissociate the europium ions and form a new, highly fluorescent chelate, which is measured using a TRF plate reader. [11] Protocol: DELFIA® Kinase Assay
-
Reagent Preparation:
-
Prepare kinase, biotinylated substrate, ATP, and compound solutions as described for the HTRF® assay.
-
Prepare wash buffer and DELFIA® Enhancement Solution.
-
-
Assay Procedure (96-well streptavidin-coated plate):
-
Perform the kinase reaction in a separate plate as described for the HTRF® assay.
-
Transfer the reaction mixture to the streptavidin-coated plate and incubate for 1-2 hours to allow for capture of the biotinylated substrate. [11] * Wash the plate 3-4 times with wash buffer.
-
Add the Eu-labeled anti-phospho-substrate antibody diluted in assay buffer and incubate for 1 hour.
-
Wash the plate 4-6 times with wash buffer. [10] * Add 200 µL of DELFIA® Enhancement Solution to each well and shake for 10 minutes. [11] * Measure the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis:
| Parameter | Description |
| Raw Data | Time-resolved fluorescence counts. |
| % Inhibition | [1 - (Counts_sample - Counts_min) / (Counts_max - Counts_min)] x 100. |
| IC | The concentration of the compound that inhibits 50% of the kinase activity. |
Section 3: Cell-Based HTS Assays for Signaling Pathway Modulation
Cell-based assays are critical for identifying compounds that modulate cellular signaling pathways in a more physiologically relevant context. [5][6]
Luciferase Reporter Gene Assay
Luciferase reporter assays are a powerful tool for monitoring the activity of specific signal transduction pathways. [12][13][14] Principle: Cells are engineered to express the luciferase gene under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB, AP-1). [12]Activation of the corresponding signaling pathway leads to the expression of luciferase. [14]Upon addition of the luciferase substrate, light is produced, and the intensity of the luminescence is proportional to the activity of the signaling pathway. [13]
Caption: General workflow for a luciferase reporter assay.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Seeding:
-
Culture a stable cell line expressing an NF-κB-luciferase reporter construct.
-
Seed the cells into 384-well white, clear-bottom assay plates at an optimized density and allow them to attach overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of the this compound derivatives.
-
Incubate for a predetermined time (e.g., 1 hour).
-
Stimulate the NF-κB pathway by adding a known activator (e.g., TNF-α).
-
Incubate for an optimized time (e.g., 6 hours) to allow for luciferase expression.
-
Equilibrate the plate to room temperature.
-
Add a commercially available "one-step" luciferase assay reagent that lyses the cells and provides the substrate.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
| Parameter | Description |
| Raw Data | Relative Luminescence Units (RLU). |
| % Inhibition | [1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min)] x 100. |
| EC | The concentration of the compound that produces 50% of the maximal response (for activators) or inhibits 50% of the maximal response (for inhibitors). |
High-Content Imaging for Phenotypic Screening
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic changes in cells treated with test compounds. [7] Principle: Cells are treated with compounds and then stained with fluorescent dyes or antibodies to visualize various cellular components (e.g., nucleus, cytoskeleton, specific proteins). Automated microscopy acquires images of the cells, and image analysis software quantifies various parameters, such as cell morphology, protein localization, and organelle health.
Protocol: High-Content Screening for Apoptosis Induction
-
Cell Culture and Seeding:
-
Seed a cancer cell line (e.g., HeLa, A549) in 384-well imaging plates.
-
-
Compound Treatment:
-
Treat the cells with a concentration range of the this compound derivatives for 24-48 hours.
-
-
Cell Staining:
-
Fix and permeabilize the cells.
-
Stain the cells with:
-
Hoechst 33342 to visualize the nucleus.
-
An antibody against cleaved caspase-3 (a marker of apoptosis).
-
A fluorescently-labeled phalloidin to visualize the actin cytoskeleton.
-
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify:
-
Nuclear condensation and fragmentation (hallmarks of apoptosis).
-
The intensity of cleaved caspase-3 staining.
-
Changes in cell shape and size.
-
-
Data Analysis:
| Parameter | Description |
| Quantitative Data | Percentage of apoptotic cells, average cleaved caspase-3 intensity, nuclear area, etc. |
| Hit Criteria | A statistically significant increase in the percentage of apoptotic cells compared to vehicle-treated controls. |
| EC | The concentration of the compound that induces apoptosis in 50% of the cell population. |
Section 4: Assay Validation and Troubleshooting
The reliability of HTS data is paramount. [15]Each assay must be rigorously validated to ensure its suitability for screening.
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the separation between the high and low controls. | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the high control to the mean signal of the low control. | S/B > 5 (assay dependent) |
| Signal-to-Noise (S/N) | The ratio of the mean signal to the standard deviation of the signal. | S/N > 10 (assay dependent) |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect the assay performance. | Typically ≤ 1% |
Common Troubleshooting Scenarios:
| Issue | Potential Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent dispensing, edge effects, cell plating inhomogeneity. | Calibrate liquid handlers, use barrier plates, optimize cell seeding protocol. |
| Low Z'-factor | Small dynamic range, high variability in controls. | Optimize reagent concentrations, check reagent stability, ensure proper mixing. |
| False Positives | Compound autofluorescence, light scattering, non-specific interactions. | Run counter-screens without the target, test for autofluorescence. [16] |
| False Negatives | Compound instability, poor solubility, low potency. | Check compound integrity, use solubility-enhancing agents, re-screen at higher concentrations. |
References
- Protein-protein interaction assays with HTRF - Revvity.
- Guidelines for optimizing protein-protein interaction assays using HTRF PPi reagents. - Revvity.
- DELFIA Protein Kinase assays - PerkinElmer.
- Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays - BPS Bioscience.
- The ultimate guide to PPI assays with HTRF - Revvity.
- Luciferase reporter assays: Powerful, adaptable tools for cell biology research - Promega.
- DELFIA Kinase Assays - Revvity.
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents - NIH.
- Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH.
- Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays - ScienCell.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) - BPS Bioscience.
- High-throughput screening for kinase inhibitors - PubMed.
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central.
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices.
- How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse.
- High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development.
- Biochemical Assay Services - Evotec.
- Cell-based assays in high-throughput mode (HTS) - BioTechnologia.
- DELFIA TRF Assays - Revvity.
- Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions - Briefings in Bioinformatics.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays - BellBrook Labs.
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- 3. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 4. Biochemical Assays | Evotec [evotec.com]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
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- 14. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
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- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Bromo-2-chloroquinoline-3-carbonitrile in Fragment-Based Drug Design
Introduction: The Strategic Value of the 7-Bromo-2-chloroquinoline-3-carbonitrile Fragment
In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful and efficient paradigm for the identification of novel lead compounds. This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," that exhibit weak but efficient binding to a biological target. These initial hits then serve as starting points for elaboration into more potent and selective drug candidates. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.
This document provides a detailed guide to the application of This compound , a highly versatile and strategically functionalized fragment, in drug discovery campaigns. Its unique substitution pattern offers a trifecta of opportunities for chemical elaboration, making it an ideal starting point for the rapid generation of diverse compound libraries.
-
The 2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of side chains that can probe the solvent-exposed regions of a binding site.
-
The 7-Bromo Group: This functionality is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the exploration of deeper, often hydrophobic, pockets within the target protein.
-
The 3-Carbonitrile Group: The nitrile moiety can act as a key hydrogen bond acceptor, mimicking interactions of native ligands. It can also be chemically transformed into other functional groups, such as amines or tetrazoles, to further optimize binding affinity and physicochemical properties.
These application notes will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this fragment, along with detailed protocols for its chemical modification and subsequent biological evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and follow-up chemistry strategies. The key properties of this compound are summarized below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₄BrClN₂ | [1] |
| Molecular Weight | 283.51 g/mol | [1] |
| XLogP3 | 3.6 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Appearance | Yellow to off-white solid |
Synthetic Accessibility
The this compound scaffold can be synthesized via a Vilsmeier-Haack reaction, a well-established method for the preparation of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[3] The nitrile functionality can be introduced from the corresponding aldehyde.
Strategic Elaboration of the Fragment: Reaction Pathways
The differential reactivity of the two halogen substituents is the cornerstone of the strategic elaboration of this fragment. The 2-chloro position is more susceptible to nucleophilic attack, while the 7-bromo position is more reactive in palladium-catalyzed cross-coupling reactions. This orthogonality allows for a controlled, stepwise diversification of the core scaffold.
Caption: Orthogonal elaboration pathways for this compound.
Experimental Protocols: Chemical Elaboration of the Core Fragment
The following protocols are generalized procedures adapted from established methodologies for similar heterocyclic systems.[4] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution at the C2-Position
This protocol describes the displacement of the 2-chloro substituent with an amine nucleophile. Similar conditions can be adapted for oxygen and sulfur nucleophiles.
Materials:
-
This compound
-
Desired amine (e.g., aniline, morpholine, piperidine)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-2 equivalents).
-
If the amine salt is used or if the amine is a weak nucleophile, add a base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol outlines the formation of a carbon-carbon bond at the 7-position by coupling with an arylboronic acid.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (or its C2-substituted derivative)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at the C7-Position
This protocol describes the formation of a carbon-nitrogen bond at the 7-position.
Materials:
-
This compound (or its C2-substituted derivative)
-
Amine nucleophile
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk flask, combine the bromoquinoline (1.0 equiv.), palladium precursor (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add the base (1.2-2.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Kinase Inhibitor Drug Discovery
The quinoline scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.[5] The this compound fragment is an excellent starting point for developing inhibitors targeting various kinase families.
Hypothetical Elaboration Strategy for a Kinase Inhibitor:
-
Initial Fragment Screening: The this compound fragment is identified as a weak binder to the target kinase through biophysical screening methods (e.g., NMR, SPR, or thermal shift assay).
-
C2-Position Elaboration: A library of compounds is synthesized by reacting the fragment with various amines at the C2-position (Protocol 1). This is aimed at introducing vectors that can interact with the solvent-exposed region of the ATP binding site and improve physicochemical properties.
-
SAR Analysis: The synthesized analogs are tested in a kinase activity assay. Structure-activity relationship (SAR) data is used to identify amines that confer improved potency.
-
C7-Position Elaboration: The most promising C2-substituted intermediates are then subjected to Suzuki-Miyaura or Buchwald-Hartwig coupling at the C7-position (Protocols 2 & 3) to introduce substituents that can occupy a deeper hydrophobic pocket, thereby increasing potency and selectivity.
-
Lead Optimization: Further iterative cycles of synthesis and testing are performed to fine-tune the substituents at both positions to achieve the desired potency, selectivity, and drug-like properties.
Protocol 4: General Kinase Inhibition Assay (Illustrative Example)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Target kinase
-
Kinase substrate
-
ATP
-
Assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Synthesized quinoline derivatives dissolved in DMSO
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the assay buffer, the test compound dilutions, and the kinase enzyme.
-
Incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a powerful and versatile fragment for drug discovery. Its strategically placed and orthogonally reactive functional groups provide a robust platform for the rapid and systematic exploration of chemical space around a target's binding site. The protocols and strategies outlined in this document offer a solid foundation for researchers to leverage this fragment in their drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors and other therapeutics. By combining rational design with efficient synthetic execution, the this compound scaffold can significantly accelerate the journey from fragment hit to clinical candidate.
References
-
Lara-Jaime, T., George, B., Ascher, D. B., & Pires, D. E. V. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 912-962. [Link]
- Gilead Sciences, Inc. (2014). Process for preparing bromo-substituted quinolines. U.S.
-
Romero, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Synthetic Communications, 46(3), 287-293. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10356-10398. [Link]
-
Perković, I., et al. (2021). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 26(11), 3375. [Link]
- Wang, Z. (2013). Method for preparing 7-bromoisoquinoline.
-
PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10356-10398. [Link]
-
Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351. [Link]
-
PubChem. (n.d.). 2-Bromo-7-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]
- Reddy, M. S., et al. (2010). Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde. U.S.
-
PubChemLite. (n.d.). This compound (C10H4BrClN2). [Link]
-
Rlavie. (n.d.). 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2. [Link]
-
Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106079. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yields.
The synthesis of this compound is typically achieved via a two-step process. First, the quinoline core, 7-Bromo-2-chloroquinoline-3-carbaldehyde, is constructed using the Vilsmeier-Haack reaction on 4-bromoacetanilide. The second step involves the conversion of the 3-carbaldehyde group into a carbonitrile. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to address these challenges directly.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve issues.
Question 1: I am experiencing a very low yield or no product after the Vilsmeier-Haack reaction to form 7-Bromo-2-chloroquinoline-3-carbaldehyde. What are the likely causes?
Answer: This is a common and multifaceted problem. The Vilsmeier-Haack reaction is highly sensitive to several factors. Let's break down the potential causes, from most to least likely:
-
Sub-optimal Reagent Stoichiometry: The molar ratio of your chlorinating agent (typically phosphorus oxychloride, POCl₃) to N,N-dimethylformamide (DMF) and the 4-bromoacetanilide substrate is the most critical parameter. An excess of POCl₃ is required, but a vast excess can lead to side reactions and decomposition. The maximum yield is often obtained with a specific molar ratio. For instance, studies on similar acetanilides show that the yield can be significantly affected by the amount of POCl₃ used.
-
Causality: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[1] Sufficient reagent must be present to drive a double formylation and subsequent cyclization of the acetanilide.[1] However, the harsh acidic conditions created by excess POCl₃ can degrade the starting material or product if not controlled.
-
Solution: Systematically optimize the POCl₃ equivalents. Start with the literature-reported values (often ranging from 4 to 12 equivalents relative to the acetanilide) and perform small-scale experiments to find the sweet spot for your specific setup.[2]
-
-
Reaction Temperature and Time: Incorrect temperature control is a frequent cause of failure. The reaction requires heating to proceed to completion, but overheating can lead to polymerization and the formation of tar-like byproducts, drastically reducing the yield.[3]
-
Causality: The intramolecular cyclization step is the rate-determining step and requires thermal energy. However, the Vilsmeier reagent and the quinoline product can be unstable at excessively high temperatures.
-
Solution: Maintain a consistent reaction temperature, typically between 80-90°C. Use an oil bath and a contact thermometer for precise control. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating once the starting material is consumed.
-
-
Purity of Reagents: The Vilsmeier reagent is highly reactive and susceptible to hydrolysis.
-
Causality: Any moisture present in the DMF or glassware will rapidly decompose the POCl₃ and the Vilsmeier reagent, halting the reaction.
-
Solution: Use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ineffective Work-up: After the reaction, the mixture is typically quenched by pouring it onto crushed ice.[4] If no precipitate forms, it can indicate either reaction failure or a problem with the work-up itself.[5]
-
Causality: The acidic reaction mixture is neutralized and the product, which is typically a solid, precipitates from the aqueous solution.
-
Solution: Ensure vigorous stirring during quenching. If no solid forms, allow the solution to stand in an ice bath for an extended period. If it still fails to precipitate, you can attempt to extract the product with a suitable organic solvent like ethyl acetate or dichloromethane, though this may complicate purification.
-
Troubleshooting Logic for Low Yield in Vilsmeier-Haack Reaction
Caption: A decision tree for troubleshooting low yield in the Vilsmeier-Haack step.
Question 2: My Vilsmeier-Haack reaction worked, but the yield of the final this compound is low after converting the aldehyde. What could be wrong?
Answer: The conversion of the aldehyde to a nitrile is a delicate step. Low yields here typically point to incomplete conversion or side reactions.
-
Inefficient Nitrile Formation Method: There are several ways to perform this conversion, and some are more robust than others. A common method involves forming an oxime with hydroxylamine hydrochloride, followed by dehydration with an agent like thionyl chloride or acetic anhydride.[6] Another direct method uses ceric ammonium nitrate and aqueous ammonia.[6]
-
Causality: If the dehydrating agent in the oxime method is not potent enough or if the reaction conditions are too mild, the reaction will stall at the oxime intermediate. In the direct amination/oxidation method, conditions must be optimized to facilitate both steps.
-
Solution: Ensure your reagents are active. If using the oxime method, ensure the dehydration step goes to completion (monitor by TLC). If one method fails, consider trying an alternative, such as using cyanuric chloride/DMF or other modern nitrilating agents.
-
-
Side Reactions at the 2-Position: The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution.
-
Causality: Reagents used for nitrile formation, particularly if they are basic or nucleophilic (like ammonia or hydroxylamine under certain pH conditions), can potentially displace the C2-chloro group, leading to unwanted byproducts.
-
Solution: Maintain careful control over reaction temperature and pH. Use the mildest effective conditions. For example, when forming the oxime, buffering the reaction can prevent the pH from becoming too high.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction for quinoline synthesis?
A1: The reaction proceeds in two main stages.[1] First, DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent, a chloroiminium salt. In the second stage, the electron-rich aromatic ring of the N-arylacetamide (in this case, 4-bromoacetanilide) attacks the Vilsmeier reagent. This is followed by a second formylation and an intramolecular cyclization (electrophilic aromatic substitution), which closes the quinoline ring. Subsequent elimination and hydrolysis during work-up yield the final 2-chloro-3-formylquinoline product.
Simplified Vilsmeier-Haack Quinoline Synthesis Mechanism
Caption: The two primary stages of the Vilsmeier-Haack reaction for quinoline synthesis.
Q2: How critical is the substituent on the starting acetanilide?
A2: It is extremely critical. The cyclization step is an electrophilic aromatic substitution, so the electronic nature of the aromatic ring dictates the reaction's success. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) activate the ring and generally lead to higher yields and shorter reaction times. Conversely, strong electron-withdrawing groups (EWGs) like nitro (-NO₂) deactivate the ring so severely that the reaction often fails entirely.[2] The bromine atom in 4-bromoacetanilide is deactivating via induction but is an ortho-, para-director, allowing the reaction to proceed, albeit often with moderate yields compared to activated substrates.[2]
Q3: What are the primary safety concerns when performing this synthesis?
A3: Phosphorus oxychloride (POCl₃) is the primary hazard. It is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction quench with ice/water is highly exothermic and must be done slowly and carefully.
Q4: How can I best purify the final this compound?
A4: The crude product obtained after filtration can be purified by either recrystallization or column chromatography. Recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture is often sufficient to obtain a high-purity product.[4] If significant impurities are present, silica gel column chromatography using a hexane/ethyl acetate gradient is recommended.
Quantitative Data Summary
The yield of 2-chloroquinoline-3-carbaldehydes is highly dependent on the reaction conditions and the nature of the substituent on the starting acetanilide.
Table 1: Effect of Chlorinating Agent Stoichiometry and Substituents on Yield Data synthesized from studies on various substituted acetanilides to illustrate general trends.[2]
| Starting Acetanilide | Chlorinating Agent | Equivalents | Typical Yield (%) | Reference |
| m-Methoxyacetanilide | POCl₃ | 12 | ~85-90% | |
| Acetanilide (unsubstituted) | PCl₅ | 4.5 | ~72% | [2] |
| p-Bromoacetanilide | PCl₅ | 4.5 | ~28% | [2] |
| p-Chloroacetanilide | PCl₅ | 4.5 | ~30% | [2] |
| p-Nitroacetanilide | PCl₅ | 4.5 | 0% | [2] |
This table demonstrates the strong influence of electronic effects on the reaction outcome, with the electron-withdrawing bromo- group resulting in significantly lower yields than unsubstituted or electron-donating group-substituted starting materials.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde
-
Reagent Preparation: In a three-neck, round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3-4 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.5 to 12 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C during the addition. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C.
-
Substrate Addition: Add 4-bromoacetanilide (1 equivalent) portion-wise to the reaction mixture.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture in an oil bath to 80-90°C. Maintain this temperature for 4-16 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Precipitation: A solid precipitate should form. Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol.
-
Drying and Purification: Dry the crude product under vacuum. Purify by recrystallization from ethyl acetate to yield 7-Bromo-2-chloroquinoline-3-carbaldehyde as a solid.
Protocol 2: Synthesis of this compound (via Oxime)
-
Oxime Formation: Dissolve 7-Bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol. Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). Reflux the mixture until TLC indicates the complete consumption of the starting aldehyde.
-
Isolation of Oxime: Cool the reaction mixture and pour it into water. Collect the precipitated oxime by filtration and dry it.
-
Dehydration to Nitrile: In a fume hood, gently heat the dried oxime in an excess of a dehydrating agent such as thionyl chloride or acetic anhydride until the reaction is complete (monitor by TLC).
-
Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution). The product will precipitate.
-
Purification: Collect the crude nitrile by filtration, wash with water, and dry. Recrystallize from a suitable solvent or purify by column chromatography to obtain the final product.
References
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
- Abdel-Wahab, B. F., et al. (2018).
- Reddy, C. S., et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Sathish, M., & Jayashankara, V. P. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
-
Romero-Estudillo, I., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Synthetic Communications. [Link]
- ResearchGate. (n.d.). 24 questions with answers in QUINOLINES. Science topic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Technical Support Center: Purification of 7-Bromo-2-chloroquinoline-3-carbonitrile
Welcome to the technical support guide for the chromatographic purification of 7-Bromo-2-chloroquinoline-3-carbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and extensive field experience. Our goal is to empower you, our fellow researchers, to overcome common purification challenges and achieve high-purity material essential for your research and development endeavors.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Q1: Why is my compound showing significant peak tailing on a silica gel column?
Answer:
Peak tailing is the most common issue when purifying quinoline derivatives on standard silica gel.[1] This phenomenon occurs due to strong secondary interactions between the basic nitrogen atom of the quinoline ring and acidic silanol (Si-OH) groups on the silica surface.[2] This interaction is a form of chemisorption that slows down a portion of the analyte molecules, causing them to elute gradually and form a "tail."
Solutions:
-
Mobile Phase Modification: The most effective and immediate solution is to add a small amount of a basic modifier to your mobile phase. This additive acts as a "tail-suppressing" agent.[1]
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base than your quinoline and will preferentially interact with the acidic silanol sites, effectively masking them from your compound.[3] This allows your product to elute based primarily on polarity, resulting in a much sharper, more symmetrical peak.
-
Ammonia: A solution of 7N ammonia in methanol (typically 1-2% added to the mobile phase) can also be used, especially for highly polar systems.
-
-
Use a Deactivated Stationary Phase: Modern chromatography columns are often "end-capped" to reduce the number of free silanol groups, which minimizes tailing for basic compounds.[2][4] If you are using older silica or experiencing severe tailing, consider columns specifically marketed as being base-deactivated.
-
Lower the pH: In reversed-phase HPLC, operating at a low pH (e.g., pH 2.5-4) protonates the basic quinoline. This can suppress unwanted interactions with residual silanols, though it is less common for preparative flash chromatography.[3][5]
Q2: My yield is very low. Where did my compound go?
Answer:
Low recovery can be alarming and is typically caused by either irreversible adsorption onto the column or decomposition of the analyte.
Solutions:
-
Irreversible Adsorption: The same strong interaction causing peak tailing can, in severe cases, lead to your compound permanently sticking to the column.
-
Action: Before committing your entire batch, perform a quick stability test. Spot your crude material on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely interacting strongly or decomposing on silica.[6] The use of a mobile phase modifier (like TEA) as described above is the primary solution.[3]
-
-
Compound Decomposition: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds.[7]
-
Action: If you suspect decomposition, switch to a more inert stationary phase. Neutral or basic alumina can be excellent alternatives for acid-sensitive basic compounds.[3] Alternatively, pre-treating the silica gel by flushing the packed column with a mobile phase containing 1-2% TEA before loading your sample can help neutralize the surface.[3]
-
-
Dilute Fractions: If the compound elutes with significant band broadening, the concentration in any single fraction might be too low to detect easily by TLC.
-
Action: Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.[6]
-
Q3: I can't separate my product from a closely related impurity. How can I improve the resolution?
Answer:
Achieving good resolution between compounds of similar polarity requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Optimize the Mobile Phase: The initial step is a thorough mobile phase screening using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides the largest difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the target compound is around 0.2-0.3 for good loading and separation.[3]
-
Solvent Selectivity: Don't just vary the ratio of a single solvent system (e.g., Hexane/EtOAc). Try completely different solvent combinations. For example, switching from an ethyl acetate-based system to one containing dichloromethane (DCM) or an ether (like MTBE or Diethyl Ether) can alter the interactions with the stationary phase and improve selectivity.
-
-
Employ Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution is the next logical step. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase chemistry is a powerful strategy.
-
Normal Phase Alternatives: Phenyl- or cyano-bonded silica phases offer different selectivities compared to standard silica, especially for aromatic and halogenated compounds.[8][9]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can provide a completely different and often complementary selectivity profile.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase system to start with?
Answer:
For a moderately polar, basic compound like this compound, the recommended starting point is:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase System: A gradient of Ethyl Acetate (EtOAc) in Hexane, modified with a small amount of Triethylamine (TEA).
-
Scouting: Use TLC to find an isocratic Hexane/EtOAc ratio that gives your product an Rf of ~0.25.
-
Initial Gradient: Start the column at a polarity lower than your scouting TLC solvent (e.g., if 30% EtOAc gives Rf=0.25, start the column at 5-10% EtOAc) and gradually increase to ~50% EtOAc.
-
Modifier: Crucially, add 0.5-1% TEA to both your low-polarity (Hexane) and high-polarity (EtOAc) solvents to ensure a constant concentration throughout the gradient and prevent peak shape distortion.[3]
-
Q2: How should I prepare and load my sample onto the column?
Answer:
Proper sample loading is critical for achieving a sharp separation. You have two main options:
-
Liquid Loading: Dissolve your crude sample in the minimum possible amount of a strong solvent (like DCM or EtOAc).
-
Pros: Quick and easy.
-
Cons: The strong solvent can disrupt the column packing at the inlet, leading to band broadening and reduced resolution. This is particularly problematic if a large volume of solvent is needed.[2]
-
-
Dry Loading (Recommended): Dissolve your crude sample in a suitable solvent, add a small amount of inert adsorbent (like silica gel or Celite, roughly 2-3 times the mass of your crude sample), and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[10][11] This powder is then carefully layered on top of the packed column bed.
-
Pros: Results in a very sharp starting band, leading to significantly better resolution. Prevents issues with strong sample solvents.[10]
-
Cons: Takes slightly more time to prepare.
-
Q3: What UV wavelength should I use for detection?
Answer:
The quinoline ring system is an excellent chromophore, making UV detection highly effective.
-
Primary Wavelength: 254 nm is a standard and effective wavelength for detecting most aromatic compounds, including quinolines.
-
Secondary Wavelength: Quinolines often exhibit multiple absorption maxima.[12] Based on similar structures, a longer wavelength between 320-340 nm may also provide strong absorbance.[13][14] Monitoring a second, longer wavelength can sometimes provide better selectivity against impurities that only absorb at lower wavelengths.
Section 3: Protocols & Data
Table 1: Recommended Starting Parameters for Flash Chromatography
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (40-63 µm) | Industry standard for normal-phase flash chromatography. |
| Mobile Phase A | Hexane + 0.5% Triethylamine | Non-polar solvent. TEA is added to both phases for consistency. |
| Mobile Phase B | Ethyl Acetate + 0.5% Triethylamine | Polar solvent. TEA masks silanol groups to prevent peak tailing.[3] |
| Sample Loading | Dry Loading on Silica | Provides the best resolution by ensuring a narrow application band.[10] |
| Detection | 254 nm and 325 nm | 254 nm is a general aromatic wavelength; 325 nm offers higher selectivity for the quinoline core.[13][14] |
| Elution Profile | Step or Linear Gradient | Start at low %B to elute non-polar impurities, then ramp up to elute the target compound. |
Protocol: Step-by-Step Flash Chromatography Purification
-
TLC Analysis: Determine an optimal solvent system (e.g., 30% EtOAc in Hexane) that gives the target compound an Rf value of approximately 0.2-0.3.
-
Sample Preparation (Dry Loading):
-
Dissolve 1.0 g of crude this compound in ~10 mL of dichloromethane.
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[11]
-
-
Column Packing:
-
Select an appropriate size column (e.g., a 40 g silica column for a 1.0 g crude sample).
-
Pack the column with silica gel using your starting eluent (e.g., 5% EtOAc in Hexane + 0.5% TEA).
-
-
Sample Loading:
-
Carefully add the dry-loaded sample powder to the top of the packed column bed, creating a thin, even layer.
-
Gently add a small layer of sand or a frit on top to prevent disturbance of the sample layer.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase (e.g., 5% EtOAc/Hexane + 0.5% TEA).
-
Run a gradient from the starting polarity up to a polarity higher than what was used for TLC (e.g., 5% to 50% EtOAc).
-
Collect fractions throughout the run.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the same eluent as in Step 1.
-
Visualize spots under a UV lamp (254 nm).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Section 4: Visual Diagrams
Caption: Troubleshooting decision tree for poor peak shape.
Caption: General workflow for chromatographic purification.
References
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Kirkland, J. J., & Dolan, J. W. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- HPLC Troubleshooting Guide. (n.d.).
- Restek. (n.d.). Troubleshooting Guide.
- Berthod, A., et al. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
- Benchchem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
- Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-55.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.
- Al-Ghamdi, A. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
- Wang, L., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493.
- Chromatography World. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery.
- Chung, J. W. (1949). Ultraviolet Absorption Spectra of Some Substituted Quinolines. Indiana University.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Reddy, T. S., et al. (2017). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. PMC - NIH.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Sissi, C., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC - PubMed Central.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Horváth, K., & D'Hondt, M. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International.
- Bell, D. S. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 12. Ultraviolet Absorption Spectra of Some Substituted Quinolines - John Wing Chung - Google Livres [books.google.fr]
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- 14. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile
Welcome to the technical support guide for the synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
The synthesis of this compound is a multi-step process, often beginning with a Vilsmeier-Haack type cyclization of an appropriately substituted N-arylacetamide, followed by chlorination and subsequent transformation of a formyl group into a nitrile. Each of these stages presents unique challenges. This guide offers a question-and-answer format to directly address potential issues.
Question 1: I'm experiencing a low yield of my desired 2-chloro-3-formylquinoline intermediate after the Vilsmeier-Haack reaction. What could be the cause?
Low yields in the Vilsmeier-Haack reaction are a frequent issue.[1] The problem can often be traced back to two primary culprits: reagent quality and reaction conditions.
Possible Cause A: Incomplete Reaction Due to Reagent Quality or Stoichiometry
The Vilsmeier-Haack reaction relies on the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1] The purity and stoichiometry of these reagents are critical.
-
Expert Insight: Old or improperly stored DMF can contain dimethylamine and water, both of which will consume the POCl₃ and inhibit the formation of the active Vilsmeier reagent. Similarly, POCl₃ is highly sensitive to moisture and will degrade over time.[2]
Troubleshooting Steps:
-
Reagent Quality Check: Always use freshly distilled or anhydrous grade DMF and a fresh bottle of POCl₃.
-
Stoichiometry: The molar ratio of POCl₃ to the N-arylacetamide substrate is crucial. A significant excess of POCl₃ (e.g., up to 12 molar equivalents) may be required to drive the reaction to completion, especially with electron-withdrawing groups on the aniline ring.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, it's a strong indicator of a reagent issue.
Possible Cause B: Suboptimal Reaction Temperature and Time
The reactivity of the N-arylacetamide is highly dependent on the electronic nature of its substituents. Electron-donating groups generally facilitate the cyclization, while electron-withdrawing groups can significantly slow it down.
-
Expert Insight: A common mistake is not adjusting the reaction temperature and time to match the substrate's reactivity. For less reactive substrates, higher temperatures (e.g., 90°C) and longer reaction times (up to 12 hours or more) are often necessary.[3] Conversely, excessively high temperatures can lead to decomposition.[1][4]
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is sluggish at a lower temperature, cautiously increase it in increments of 10°C, while monitoring for any signs of product decomposition by TLC.
-
Extended Reaction Time: For electron-poor systems, an overnight reaction may be necessary for complete conversion.
Question 2: My final product is contaminated with a significant amount of the corresponding amide (7-Bromo-2-chloroquinoline-3-carboxamide). How can I prevent this?
This issue typically arises during the conversion of the 3-formyl group to the 3-carbonitrile. This transformation is often achieved via an aldoxime intermediate, which is then dehydrated. A common method for the final step of converting the aldehyde to a nitrile involves treatment with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate.[5]
Possible Cause: Incomplete Dehydration or Partial Hydrolysis
The nitrile group is susceptible to hydrolysis back to the amide, especially under acidic or basic workup conditions.[6][7][8] The hydrolysis can occur in two stages, first to the primary amide and then to the carboxylic acid.[7][8]
-
Expert Insight: The workup procedure is critical. Any residual acid or base from previous steps, combined with the presence of water, can facilitate the hydrolysis of the newly formed nitrile. The reaction to form the nitrile itself may also be incomplete.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure the dehydration step is performed under strictly anhydrous conditions.
-
Neutral Workup: During the workup, carefully neutralize the reaction mixture. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Purification: If the amide impurity is still present, it can often be separated from the desired nitrile product by column chromatography on silica gel.[9]
Question 3: The chlorination of my 7-Bromo-2-hydroxyquinoline-3-carbonitrile intermediate is incomplete, leaving significant starting material.
The conversion of a 2-hydroxyquinoline (or its tautomeric quinolone form) to a 2-chloroquinoline is typically achieved by heating with a chlorinating agent, most commonly POCl₃.[10][11]
Possible Cause A: Inactive Chlorinating Agent
As mentioned previously, POCl₃ is highly reactive towards water.[2] If the POCl₃ is old or has been exposed to atmospheric moisture, it will be less effective.
-
Expert Insight: Using an excess of POCl₃ often serves as both the reagent and the solvent.[10] If the reaction is not going to completion, reagent quality is the first thing to suspect.
Troubleshooting Steps:
-
Use Fresh POCl₃: Always use a fresh, unopened bottle of POCl₃ for best results.
-
Consider Additives: The addition of PCl₅ can sometimes improve the efficiency of chlorination, though it should be handled with extreme care.
Possible Cause B: Insufficient Temperature or Reaction Time
This transformation requires high temperatures, often refluxing in POCl₃ (boiling point ~105°C).
-
Expert Insight: A common pitfall is not heating the reaction mixture for a sufficient amount of time. The reaction can appear complete on TLC, but small amounts of starting material may remain.
Troubleshooting Steps:
-
Ensure Reflux: Make sure the reaction mixture is maintained at a steady reflux.
-
Monitor Completion: Allow the reaction to proceed for several hours, taking aliquots for TLC analysis until no starting material is visible.
-
Solvent-Free Conditions: For some substrates, heating in a sealed reactor at high temperatures (140-160°C) with an equimolar amount of POCl₃ and a base like pyridine can be a highly efficient, solvent-free alternative.[10]
Visualizing the Synthesis and Potential Pitfalls
The following diagram illustrates the general synthetic pathway and highlights the stages where the aforementioned side reactions are most likely to occur.
Caption: Synthetic pathway with key side reaction points.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most effective and immediate method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q2: My final product is an oil, but the literature reports a solid. What should I do? A: An oily product often indicates the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane or pentane. This will often induce crystallization of the desired product, which can then be collected by filtration. If this fails, column chromatography is the next logical step for purification.
Q3: Are there any specific safety precautions I should take? A: Absolutely. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching of POCl₃ is highly exothermic and should be done slowly by adding the reaction mixture to crushed ice with vigorous stirring.[3]
Q4: How can I improve the regioselectivity of the initial Vilsmeier-Haack cyclization? A: The regioselectivity is primarily dictated by the substituents on the aniline starting material. Electron-donating groups on the N-arylacetamide generally direct the cyclization, and in the case of a 4-bromo substituent, the cyclization to form the 7-bromoquinoline is the expected and major product. For meta-substituted anilines, a mixture of products is possible, but electron-donating groups tend to yield the quinoline product in better yields and with higher selectivity.
Data Summary: Optimizing Reaction Conditions
The following table provides a summary of how different reaction parameters can affect the outcome of the key chlorination step.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| POCl₃ Quality | Old, exposed to air | Fresh, anhydrous | A: Incomplete reaction. B: High conversion. |
| Temperature | 80°C | Reflux (~105°C) | A: Sluggish, incomplete. B: Efficient chlorination. |
| Reaction Time | 1-2 hours | 4-6 hours (or until completion by TLC) | A: Mixture of starting material and product. B: Clean conversion. |
| Workup | Rapid quench with water | Slow addition to crushed ice | A: Potential for violent, uncontrolled exotherm. B: Safe and controlled hydrolysis of excess POCl₃. |
Detailed Protocol: Chlorination of 7-Bromo-2-hydroxyquinoline-3-carbonitrile
This protocol provides a detailed methodology for the chlorination step, a critical stage in the overall synthesis.
Materials:
-
7-Bromo-2-hydroxyquinoline-3-carbonitrile
-
Phosphorus oxychloride (POCl₃), fresh bottle
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reaction: To the flask, add the 7-Bromo-2-hydroxyquinoline-3-carbonitrile (1.0 eq). Carefully add an excess of phosphorus oxychloride (POCl₃, ~10-15 eq) to act as both reagent and solvent.
-
Heating: Heat the mixture to reflux (approximately 105-110°C) using a heating mantle.
-
Monitoring: Allow the reaction to stir at reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. CAUTION: Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic.
-
Neutralization: Once the exotherm has subsided, slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol/water) if necessary.
Troubleshooting Workflow: Low Yield in Chlorination
Caption: A step-by-step guide to troubleshooting low yields.
References
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Chemguide. Hydrolysis of Nitriles. [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
-
AK Lectures. Acid Induced Hydrolysis of Nitriles. [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249–3255. [Link]
-
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. [Link]
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. [Link]
-
Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
National Institutes of Health. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
ResearchGate. The structures of the substituted quinolines. [Link]
-
Rlavie. 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2. [Link]
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]
- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
-
RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
Figshare. POCl3 Chlorination of 4-Quinazolones. [Link]
Sources
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- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
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- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 7-Bromo-2-chloroquinoline-3-carbonitrile
Understanding the Molecule: A Chemist's Perspective
Before attempting to recrystallize 7-Bromo-2-chloroquinoline-3-carbonitrile, it's crucial to analyze its structure to predict its solubility behavior. The molecule consists of a quinoline core, which is an aromatic heterocyclic system, substituted with a bromine atom, a chlorine atom, and a nitrile group.[1][2]
-
Quinoline Core: The fused benzene and pyridine rings make the core relatively nonpolar and planar, suggesting good solubility in aromatic solvents and potential for π-π stacking interactions, which can favor crystallization.[3]
-
Halogen Substituents (Br and Cl): These groups are electron-withdrawing and add to the molecular weight and van der Waals forces, but only slightly increase the polarity.
-
Nitrile Group (-C≡N): This is a strongly polar group, introducing a significant dipole moment to the molecule.
This combination of a large, relatively nonpolar aromatic system with a highly polar nitrile group suggests that the molecule is of intermediate polarity . Therefore, a single ideal solvent might be elusive, and a solvent pair (a mixture of a "good" solvent and a "bad" solvent) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
A1: There is no single "best" solvent documented in readily available literature for this specific compound. The ideal solvent must be determined experimentally. A systematic solvent screening is the most rigorous approach. Based on the molecule's intermediate polarity, good starting points for single-solvent systems would be alcohols (like ethanol or isopropanol), ketones (like acetone), or esters (like ethyl acetate). For mixed-solvent systems, combinations of a more polar solvent (like ethanol or acetone) with a nonpolar solvent (like hexanes or heptane) are often successful.[4][5]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6][7] This is common when the solution is too concentrated or cools too quickly. To remedy this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.[8]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve this.[6]
-
If the problem persists, consider a different solvent or solvent system with a lower boiling point.
Q3: I'm getting very low recovery of my purified compound. Why is this happening?
A3: Low recovery is often due to using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[6][8] To improve recovery:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[9]
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.
-
If you've used too much solvent, you can carefully evaporate some of it to re-concentrate the solution and then attempt the cooling and crystallization process again.[6]
Q4: After recrystallization, my compound is still impure. What went wrong?
A4: This can happen for a few reasons:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[9] Slow, controlled cooling is key to forming pure crystals.
-
Inappropriate Solvent Choice: The chosen solvent may not be effectively discriminating between your compound and the impurities. An ideal solvent should dissolve the compound well when hot but dissolve impurities well at all temperatures, or not at all.[10][11]
-
Incomplete Washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[12]
Troubleshooting Guide: A Step-by-Step Protocol for Solvent Selection
When a suitable recrystallization solvent is unknown, a systematic approach is necessary. This protocol guides you through a small-scale solvent screening to identify an appropriate system.
Experimental Protocol: Small-Scale Solvent Screening
Objective: To identify a single or mixed solvent system that dissolves this compound when hot but not when cold.
Materials:
-
Crude this compound (approx. 100 mg)
-
A selection of solvents with varying polarities (see table below)
-
Small test tubes or vials
-
Heat source (hot plate or sand bath)
-
Stirring rod
Procedure:
-
Initial Solubility Tests (Room Temperature):
-
Place approximately 10-20 mg of the crude compound into separate test tubes.
-
Add a potential solvent dropwise (starting with ~0.5 mL) to each test tube at room temperature.
-
Agitate the mixture and observe the solubility.
-
Ideal Outcome: The compound should be insoluble or sparingly soluble at room temperature.[5][11] If it dissolves readily, that solvent is unsuitable for a single-solvent recrystallization but may be the "good" solvent in a mixed-solvent pair.
-
-
Hot Solubility Tests:
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tube while stirring.
-
Continue to add small portions of the hot solvent until the compound fully dissolves. Note the approximate volume of solvent required.
-
Ideal Outcome: The compound should dissolve completely in a minimal amount of the boiling solvent.[5]
-
-
Cooling and Crystallization:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[8][9]
-
Ideal Outcome: A good yield of well-formed crystals should precipitate from the solution upon cooling.
-
Data Interpretation and Solvent Selection
Summarize your observations in a table to facilitate comparison.
| Solvent | Polarity Index | Solubility at RT (25°C) | Solubility at Boiling Point | Crystal Formation on Cooling |
| Heptane | 0.1 | Insoluble | Insoluble | N/A |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Good |
| Dichloromethane | 3.1 | Soluble | N/A | N/A |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Soluble | Fair |
| Acetone | 5.1 | Soluble | N/A | N/A |
| Isopropanol | 3.9 | Sparingly Soluble | Soluble | Good |
| Ethanol | 4.3 | Sparingly Soluble | Soluble | Good |
| Water | 10.2 | Insoluble | Insoluble | N/A |
This table is illustrative; actual results must be determined experimentally.
Based on these hypothetical results, toluene, isopropanol, and ethanol appear to be good candidates for a single-solvent recrystallization. If no single solvent is ideal, a mixed-solvent system can be tested. For example, if the compound is very soluble in acetone (a "good" solvent) and insoluble in heptane (a "bad" solvent), you would dissolve the compound in a minimum of hot acetone and then add hot heptane dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of hot acetone to redissolve the precipitate and allow the solution to cool slowly.[4]
Visualizing the Workflow
The process of selecting a suitable recrystallization solvent can be visualized as a decision tree.
Caption: Decision workflow for selecting a recrystallization solvent.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]
-
Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Simon Fraser University. Recrystallization. [Link]
-
BIOSYNCE. What are the physical properties of quinoline?. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
National Institutes of Health. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. [Link]
-
Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. [Link]
- Google Patents. US2474823A - Quinoline compounds and process of making same.
-
ResearchGate. Second-order polarizabilities of some quinolines. [Link]
- Google Patents.
-
ResearchGate. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. [Link]
-
Acta Scientific. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. [Link]
-
National Institutes of Health, PubChem. Quinoline. [Link]
-
National Institutes of Health, PubChem. 2-Bromo-7-chloro-quinoline-3-carbonitrile. [Link]
-
ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]
-
National Institutes of Health, PubChem. 7-Bromo-3-chloroisoquinoline. [Link]
-
Sunway Pharm Ltd. 7-Bromo-2-chloro-3-methylquinoline. [Link]
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- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. mt.com [mt.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Optimizing reaction conditions for Suzuki coupling of 7-Bromo-2-chloroquinoline-3-carbonitrile
An essential tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, its application to complex substrates, such as dihalogenated heteroaromatics, presents unique challenges that require a nuanced understanding of the reaction mechanism and careful optimization of conditions. This technical support guide is designed for researchers, scientists, and drug development professionals who are working with or planning to work with 7-Bromo-2-chloroquinoline-3-carbonitrile, a substrate of significant interest in medicinal chemistry.
As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and optimize your reaction with confidence. The primary challenge with this substrate lies in achieving regioselective coupling at the more reactive C-7 bromo position while leaving the C-2 chloro position intact for subsequent transformations. This guide addresses this core issue through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Section 1: Understanding Selectivity and General Principles
Q1: Why is achieving selective coupling on this compound challenging?
The primary challenge stems from the presence of two different halogen atoms on the quinoline core. The success of a selective Suzuki coupling hinges on exploiting the inherent difference in reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf >> Cl.[2][3][4] The C-Br bond is weaker and more susceptible to the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst compared to the more robust C-Cl bond.[2] The goal is to find a "sweet spot" in reaction conditions that is energetic enough to activate the C-Br bond efficiently but not so harsh as to cause competitive reaction at the C-Cl bond.
Q2: What is the mechanistic basis for C-Br versus C-Cl selectivity?
The selectivity is determined at the oxidative addition stage of the catalytic cycle. The Pd(0) complex preferentially inserts into the weaker, more polarizable carbon-bromine bond over the stronger carbon-chlorine bond. Ligand choice is critical here; ligands that are too electron-rich and bulky can create a highly reactive palladium center that is less discriminate, potentially leading to the activation of the C-Cl bond and resulting in a mixture of mono- and di-substituted products.
Caption: The Suzuki-Miyaura catalytic cycle. Selectivity for 7-bromo-2-chloroquinoline is established during the oxidative addition step.
Section 2: Optimizing Reaction Components
Q3: Which palladium source and ligand combination is recommended for selective C-7 arylation?
For selective C-Br coupling, a moderately active catalyst system is often ideal. Overly active systems designed for challenging aryl chlorides may compromise selectivity.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are excellent, air-stable Pd(0) precursors. Pd(PPh₃)₄ can also be used directly, as the triphenylphosphine ligand often provides good selectivity, though it may require higher temperatures.
-
Ligand: Triphenylphosphine (PPh₃) is a reliable first choice. If yields are low, a slightly more electron-rich and bulky monophosphine ligand like tricyclohexylphosphine (PCy₃) or a biarylphosphine ligand (e.g., SPhos, XPhos) can be screened, but with caution. Start with a low ligand-to-palladium ratio (e.g., 2:1) and monitor for di-coupling.
Q4: How do I choose the right base and solvent?
The base is crucial for activating the boronic acid to facilitate transmetalation.[1][3][5] The solvent system must solubilize the reactants and facilitate the interaction between organic and inorganic components.
| Component | Recommendation | Rationale & Key Considerations |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | These are moderately strong, inexpensive, and effective bases for Suzuki couplings.[1][4] K₃PO₄ is slightly stronger and can be beneficial for less reactive boronic acids. Cs₂CO₃ is also highly effective but more expensive. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O | Aprotic polar solvents like dioxane or THF are commonly used.[1][6] The addition of water is often essential for dissolving the inorganic base and promoting the formation of the active boronate species. |
Q5: My boronic acid seems to be degrading. What can I do?
Boronic acids are susceptible to decomposition, especially protodeborylation (replacement of the boron group with hydrogen).[6] This is a common cause of low yields.
-
Use Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are significantly more stable to storage and less prone to protodeborylation during the reaction.[3][6] They are highly recommended for valuable or complex coupling partners.
-
Check Purity: Use freshly purchased or recrystallized boronic acid.
-
Use Stoichiometry: Use a slight excess of the boronic species (e.g., 1.1-1.3 equivalents) to compensate for any potential degradation or homocoupling.
Troubleshooting Guide
Q6: I am seeing low or no conversion of my starting material. What should I check first?
This is a common issue that requires a systematic approach to diagnose.
Caption: A decision workflow for troubleshooting low conversion in Suzuki coupling reactions.
Detailed Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Action |
| Low/No Conversion | Inactive Catalyst: Pd(0) is oxygen-sensitive and can precipitate as inactive palladium black.[6][7] | Ensure the reaction mixture is rigorously degassed (e.g., via 3x vacuum/inert gas cycles or sparging with argon for 15-20 mins) and maintained under a positive pressure of inert gas. |
| Reagent Degradation: The boronic acid may have decomposed (protodeborylation).[6][7] | Use a fresh, high-purity boronic acid or switch to a more stable boronic ester (e.g., pinacol ester). | |
| Inhibition by Quinoline: The quinoline nitrogen can coordinate to the palladium center, inhibiting catalysis.[7] | A slightly higher catalyst loading or temperature may be required to overcome this. | |
| Significant Dehalogenation | Hydrogen Source: The solvent (e.g., alcohols) or water can act as a hydrogen source. | Ensure solvents are anhydrous if this is a major issue. However, some water is often necessary for the base. This is a balancing act. |
| Catalyst/Ligand Choice: Some catalyst systems are more prone to reductive dehalogenation. | Screen different ligands. Sometimes a less electron-rich ligand can suppress this side reaction. | |
| Mixture of Mono- and Di-arylated Product | Conditions Too Harsh: The temperature is too high or the catalyst system is too active, causing the C-Cl bond to react. | Reduce the reaction temperature. Switch to a less active ligand (e.g., from a Buchwald ligand back to PPh₃). Reduce catalyst loading. |
| Major Byproduct is Boronic Acid Homocoupling | Oxygen Contamination: Trace oxygen can promote the homocoupling of the boronic acid. | Improve degassing procedures. |
| Reaction Conditions: Certain palladium sources or high temperatures can favor this pathway. | Screen a different palladium precursor (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄). |
Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the selective mono-arylation at the C-7 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
Triphenylphosphine, PPh₃ (0.04 equiv, 4 mol%)
-
Potassium Carbonate, K₂CO₃ (2.5 equiv), finely ground
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Add this catalyst solution to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the 1,4-dioxane and water (e.g., a 4:1 or 5:1 mixture) via syringe. The total solvent volume should provide a concentration of approximately 0.1 M with respect to the quinoline substrate.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of the desired product. A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 7-aryl-2-chloroquinoline-3-carbonitrile.
By starting with these well-reasoned conditions and applying the troubleshooting logic outlined above, you will be well-equipped to optimize the Suzuki-Miyaura coupling for your specific quinoline substrate and achieve your synthetic goals efficiently.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- McKenna, J. M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(1), 1-1.
- Wang, D., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(10), 1698.
- Walters, Z. S., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society, 143(30), 11539–11551.
- Patil, S. A., et al. (2014). Synthesis of new arylated Quinolines by Suzuki cross coupling. Der Pharma Chemica, 6(4), 363-368.
- Yin, J., & Rainka, M. P. (2005). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 127(34), 11946–11947.
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from [Link]
-
ResearchGate. (2024, March 6). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-35). The Royal Society of Chemistry.
- Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(1), 1-1.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 7-Bromo-2-chloroquinoline-3-carbonitrile during workup
Welcome to the technical support guide for 7-Bromo-2-chloroquinoline-3-carbonitrile. This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals prevent decomposition of this valuable synthetic intermediate during reaction workup. Our goal is to ensure you achieve the highest possible yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during workup?
A1: The molecule has two primary points of reactivity that can lead to decomposition under common workup conditions.
-
Hydrolysis of the 2-chloro group: The chloro group at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). Under aqueous conditions, particularly basic or strongly acidic pH, it can be hydrolyzed to form the corresponding 2-hydroxyquinoline (quinolone) derivative.[1][2][3] This is often the main decomposition pathway.
-
Instability under harsh pH: Both strongly basic and acidic conditions can promote side reactions. Strong bases (e.g., NaOH, KOH) can accelerate hydrolysis, while strong acids can lead to degradation of the quinoline ring system itself.
Q2: How can I visually identify if my product is decomposing during the workup?
A2: There are two common signs of decomposition:
-
Discoloration: The pure product is typically a pale yellow or off-white solid. If your crude or isolated product appears brown, dark orange, or tarry, it's a strong indicator of impurity formation and decomposition.
-
Poor Solubility: The desired product has good solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). If you observe a significant amount of insoluble material in your organic layer during extraction, it may be due to the formation of polar, decomposed byproducts.
Q3: What is the optimal pH range for an aqueous wash, and which reagents should I use?
A3: Maintaining a weakly acidic to neutral pH (approximately 6.0-7.5) is critical.
-
Recommended: Use a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization.[4] It is a weak base and will neutralize residual acid from the reaction without raising the pH to a level where hydrolysis of the C2-Cl bond becomes rapid. A wash with saturated ammonium chloride (NH₄Cl) can also be effective for quenching certain reactions while maintaining a slightly acidic pH.
-
Avoid: Do not use strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). These create a highly alkaline environment that significantly accelerates the hydrolysis of the 2-chloro group to the undesired quinolone.[5]
Q4: Are there any best practices for the extraction and solvent removal steps?
A4: Yes, careful handling during these stages is crucial for preserving the integrity of the compound.
-
Extraction: Use a reliable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). After the aqueous wash, perform a final wash with brine (saturated NaCl solution) to remove dissolved water from the organic layer. This minimizes the presence of water during the concentration step.
-
Drying: Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtration and solvent removal.
-
Solvent Removal: Concentrate the solution using a rotary evaporator at a moderate temperature (≤ 40 °C). Overheating the compound, especially in the presence of trace amounts of water or acid/base, can promote decomposition.
Q5: How should I purify the crude this compound?
A5: Column chromatography is the most effective method for purification.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A non-polar solvent system is recommended. A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing) typically provides good separation of the desired product from more polar impurities.[4][6] Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure product.
Troubleshooting Guide
This guide addresses common problems encountered during the workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Workup | Hydrolysis of the 2-chloro group: The workup conditions were too basic or acidic, or the mixture was exposed to water for an extended period at elevated temperatures. | Maintain a pH between 6.0 and 7.5 during the aqueous wash using saturated NaHCO₃. Minimize the time the compound is in contact with the aqueous phase. Ensure all operations are performed at or below room temperature. |
| Product Discoloration (Brown/Dark Oil) | Oxidation or formation of polar impurities: Exposure to strong oxidizing agents or harsh pH conditions can lead to complex side reactions. | Ensure the reaction is fully quenched before workup. Avoid excessive heat during solvent removal. If discoloration persists, consider washing the organic layer with a mild reducing agent solution like sodium bisulfite (NaHSO₃). |
| Multiple Spots on TLC / Impurities in NMR | Incomplete reaction or decomposition: The reaction may not have gone to completion, or the product degraded during workup, leading to a mixture of compounds. | Confirm reaction completion via TLC or LC-MS before starting the workup. Follow the optimized workup protocol to prevent degradation. Purify carefully using silica gel chromatography with an appropriate solvent gradient.[4] |
Protocols & Methodologies
Optimized Aqueous Workup Protocol
This protocol is designed to minimize hydrolysis and maximize the yield and purity of the final product.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Neutralization Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Check the pH of the aqueous layer to ensure it is between 7.0 and 7.5.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of brine to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with fresh solvent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40 °C.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visual Workflow for Troubleshooting Workup
The following diagram outlines a decision-making process for troubleshooting common issues during the workup procedure.
Caption: Troubleshooting workflow for workup issues.
The primary decomposition pathway involves the hydrolysis of the 2-chloro substituent to a 2-hydroxy (quinolone) group. This reaction is accelerated by both acidic and basic conditions.
Caption: Primary decomposition pathway via hydrolysis.
References
-
Wang, M.-F., et al. (2023). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Available at: [Link]
-
Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available at: [Link]
-
Wang, S., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Available at: [Link]
-
Wang, S., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 48(40), 17885-17889. Available at: [Link]
-
Mekheimer, R., et al. (2005). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
-
Clarke, H. T., & Davis, A. W. (1941). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Available at: [Link]
-
Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science Publishers. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(23), 12537-12567. Available at: [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (PMC). Available at: [Link]
- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Ingenta Connect. Available at: [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
Sources
- 1. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uop.edu.pk [uop.edu.pk]
- 6. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
Technical Support Center: NMR Characterization of 7-Bromo-2-chloroquinoline-3-carbonitrile
Welcome to the technical support center for the NMR characterization of 7-bromo-2-chloroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with the NMR analysis of this complex heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity and accuracy of your spectral data.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid, electron-deficient aromatic system, coupled with the presence of halogen substituents and a nitrile group, presents a unique set of challenges in NMR spectral interpretation. This guide provides a structured approach to understanding and resolving these challenges, ensuring confident structural elucidation.
Predicted NMR Spectra of this compound
Due to the limited availability of public experimental spectra for this specific compound, the following ¹H and ¹³C NMR data have been generated using a validated prediction algorithm to serve as a reference. These predicted values provide a solid foundation for troubleshooting and spectral assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 8.65 | C-2 |
| H-5 | 8.10 | C-3 |
| H-6 | 7.85 | C-4 |
| H-8 | 8.30 | C-4a |
| C-5 | ||
| C-6 | ||
| C-7 | ||
| C-8 | ||
| C-8a | ||
| CN |
Note: These values are predicted and may vary slightly from experimental results depending on the solvent and concentration.
Troubleshooting Guide
This section addresses specific issues you may encounter during the NMR characterization of this compound in a question-and-answer format.
Question 1: My aromatic proton signals are broad and poorly resolved. What could be the cause and how can I fix it?
Answer:
Poor resolution in the aromatic region is a common issue and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Sample Concentration: Overly concentrated samples can lead to significant peak broadening due to intermolecular interactions and increased viscosity.[1]
-
Solution: Prepare a more dilute sample. A concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended for ¹H NMR.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause severe line broadening.[2]
-
Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination from a previous reaction step (e.g., catalysis), consider passing your sample through a small plug of silica gel or celite prior to preparing the NMR sample.
-
-
Poor Shimming: An inhomogeneous magnetic field is a primary cause of broad peaks.
-
Solution: Carefully shim the spectrometer before acquiring your spectrum. If you are unfamiliar with this process, seek assistance from an experienced user or the facility manager.
-
-
Compound Aggregation: Highly planar aromatic molecules can sometimes aggregate or stack in solution, leading to broadened signals.
-
Solution: Try acquiring the spectrum at a higher temperature. This can disrupt intermolecular interactions and sharpen the peaks. Additionally, experimenting with different solvents can also mitigate aggregation.[1]
-
Question 2: I am observing unexpected peaks in my ¹H NMR spectrum that don't correspond to the product. What are the likely impurities?
Answer:
The synthesis of this compound often involves a Vilsmeier-Haack type reaction, typically using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][4] Impurities often arise from this synthetic route.
-
Residual Solvents:
-
Dimethylformamide (DMF): This is a very common impurity from the synthesis. Look for signals around 8.02, 2.92, and 2.75 ppm.
-
Ethyl Acetate or other recrystallization solvents: If the product was purified by recrystallization, residual solvent peaks may be present. For example, ethyl acetate typically shows signals at approximately 4.12 (q), 2.05 (s), and 1.26 (t) ppm.
-
-
Unreacted Starting Materials: Depending on the specific synthetic route, you may see signals from the starting acetanilide or other precursors. A thorough understanding of your synthetic pathway is crucial for identifying these.
-
Side Products: Incomplete cyclization or side reactions can lead to various quinoline derivatives. For instance, hydrolysis of the chloro group at the 2-position could lead to the corresponding quinolinone.
Question 3: The chemical shifts in my experimental spectrum are different from the predicted values. Should I be concerned?
Answer:
Minor deviations between predicted and experimental spectra are expected. Here’s how to interpret these differences:
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts, especially for aromatic protons. Solvents like benzene-d₆ can induce noticeable upfield shifts compared to chloroform-d. Always report the solvent used when presenting your data.
-
Concentration Effects: As mentioned, sample concentration can affect chemical shifts. It's good practice to maintain a consistent concentration for comparable results.
-
Limitations of Prediction Algorithms: While powerful, prediction software provides an estimate. The electronic effects of multiple substituents in a complex aromatic system can sometimes lead to discrepancies. Use the predicted spectrum as a guide for initial assignments, but rely on 2D NMR techniques like COSY and HSQC for definitive structural confirmation.
Frequently Asked Questions (FAQs)
Q1: What is the best deuterated solvent for acquiring the NMR spectrum of this compound?
A1: Chloroform-d (CDCl₃) is a good starting point as it is a relatively non-polar solvent that should provide good solubility for this compound. If solubility is an issue, or if you are experiencing peak overlap in the aromatic region, consider using dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. Be aware that DMSO is hygroscopic and can be difficult to remove from the sample.
Q2: Why do the quaternary carbons (C-2, C-3, C-4a, C-7, C-8a) have weak signals in the ¹³C NMR spectrum?
A2: Quaternary carbons lack attached protons, and therefore do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience during broadband proton decoupling. This results in significantly weaker signals. Additionally, their relaxation times are often longer, which can also contribute to lower signal intensity in standard ¹³C NMR experiments.
Q3: How can I definitively assign the proton and carbon signals?
A3: For unambiguous assignment, a suite of 2D NMR experiments is recommended:
-
COSY (Correlation Spectroscopy): This will show correlations between coupled protons, helping to identify adjacent protons in the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing you to assign the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons.
Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum starts with a properly prepared sample.
-
Glassware Preparation: Ensure your NMR tube and any vials or pipettes used are meticulously clean and dry to prevent contamination.
-
Sample Weighing: Accurately weigh 5-10 mg of your purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of your chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for good spectral quality.
-
Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This will prevent solid particles from disrupting the magnetic field homogeneity.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common NMR issues.
Caption: Workflow for identifying unexpected peaks in an NMR spectrum.
References
-
ACD/Labs. NMR Prediction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
PubChem. 2-Bromo-7-chloro-quinoline-3-carbonitrile. [Link]
-
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction. [Link]
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]
-
MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
- University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. 2023.
- Vilsmeier-Haack Reaction. Chemistry LibreTexts.
Sources
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more demanding production scales. We will address common challenges, provide detailed, field-tested protocols, and explain the critical causality behind key experimental choices to ensure a robust and reproducible process.
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1] Its successful and efficient synthesis on a larger scale is therefore a critical step in many drug discovery pipelines.
I. Proposed Synthetic Pathway
The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from the readily available 4-bromoacetanilide.
-
Step 1: Vilsmeier-Haack Reaction: Cyclization and chlorination of 4-bromoacetanilide using a Vilsmeier reagent (generated in situ from phosphorus pentachloride (PCl₅) and N,N-dimethylformamide (DMF)) to yield the intermediate, 7-Bromo-2-chloroquinoline-3-carbaldehyde.
-
Step 2: Aldehyde to Nitrile Conversion: Transformation of the aldehyde intermediate into the final carbonitrile product.
This pathway is advantageous for scale-up due to its use of common reagents and the typically crystalline nature of the intermediate, which allows for straightforward purification before proceeding to the final step.
Caption: Proposed two-step synthesis of this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde
This protocol is adapted from established procedures for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[2][3]
Reagent Table (Example: 100 g Scale-Up)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Moles (mol) | Density (g/mL) | Volume (mL) |
| 4-Bromoacetanilide | 214.06 | 1.0 | 100.0 | 0.467 | - | - |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 4.5 | 435.6 | 2.092 | - | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 | 102.4 | 1.401 | 0.944 | 108.5 |
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and a condenser with a drying tube, add N,N-dimethylformamide (DMF) (108.5 mL). Cool the reactor to 0°C using an ice-salt bath.
-
PCl₅ Addition: Slowly and portion-wise, add phosphorus pentachloride (PCl₅) (435.6 g) to the cooled DMF. CAUTION: This addition is exothermic. Maintain the internal temperature below 10°C throughout the addition. Efficient stirring is critical.
-
Stirring: After the addition is complete, stir the resulting slurry for 15-20 minutes at 0-5°C to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add 4-bromoacetanilide (100.0 g) in one portion to the reaction mixture.
-
Heating: Slowly heat the reaction mixture to reflux (approx. 100-110°C) and maintain under vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin-Layer Chromatography).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then further to 0-5°C in an ice bath. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 3-4 kg) with vigorous stirring. CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Isolation: Stir the resulting slurry for 30 minutes. The product will precipitate as a yellow solid. Isolate the solid by filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product under vacuum at 50-60°C to a constant weight. The crude 7-Bromo-2-chloroquinoline-3-carbaldehyde can be used directly in the next step or recrystallized from ethyl acetate for higher purity.[4]
Step 2: Synthesis of this compound
This procedure is based on the conversion of a similar quinoline aldehyde to its corresponding nitrile.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a reactor, suspend the crude 7-Bromo-2-chloroquinoline-3-carbaldehyde (from Step 1) in aqueous ammonia (25-30%).
-
Catalyst Addition: Add a catalytic amount of ceric ammonium nitrate.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC until the starting aldehyde is fully consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water.
-
Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography if necessary.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Question 1: My yield for the Vilsmeier-Haack reaction (Step 1) is significantly lower than expected. What are the likely causes?
Answer: Low yields in this step are common during scale-up and can typically be attributed to several factors:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Any water present in the reagents or glassware will consume the reagent, leading to a lower yield. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Incorrect Stoichiometry: The ratio of PCl₅ to DMF is critical. Optimization studies have shown that 4.5 equivalents of PCl₅ are optimal for achieving high yields with substituted acetanilides.[6] Using fewer equivalents can result in incomplete reaction.
-
Poor Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. If the temperature rises uncontrollably, the reagent can decompose. Similarly, during the reflux stage, excessively high temperatures can lead to tar formation and degradation of the product.[7]
-
Inefficient Quenching: During the work-up, the product can be hydrolyzed back to the corresponding amide if the quenching is too slow or the pH is not controlled properly. Pouring the reaction mixture onto a large excess of ice ensures rapid cooling and dilution.
Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.
Question 2: The reaction mixture from Step 1 is a dark, tarry mess, making isolation difficult. How can I prevent this?
Answer: Tar formation is a classic problem in acid-catalyzed cyclizations, often due to polymerization or degradation at high temperatures.[7]
-
Moderator: While not standard in Vilsmeier-Haack reactions, for notoriously vigorous cyclizations like the Skraup synthesis, moderators such as ferrous sulfate are used to make the reaction less violent and reduce charring.[8] While this may not be directly applicable, it highlights the importance of controlling the reaction rate.
-
Temperature and Time: Avoid prolonged heating. Once TLC indicates the consumption of the starting material, proceed to the work-up. Overheating will degrade the product.
-
Purification: A tarry crude product often requires more than a simple filtration. After quenching and filtering the bulk solid, you may need to dissolve the crude material in a solvent like ethyl acetate, treat it with activated carbon to remove colored impurities, and then recrystallize.
Question 3: The conversion of the aldehyde to the nitrile (Step 2) is incomplete or slow. What can I do?
Answer: Incomplete conversion is usually a result of reagent activity or reaction conditions.
-
Alternative Methods: If the ammonia and ceric ammonium nitrate method is not efficient, consider a more classical two-step approach:
-
Oxime Formation: React the aldehyde with hydroxylamine hydrochloride in the presence of a base (like sodium acetate) in ethanol to form the corresponding aldoxime.
-
Dehydration: Dehydrate the oxime to the nitrile using a variety of reagents, such as acetic anhydride, thionyl chloride, or Burgess reagent. For scale-up, acetic anhydride is often a cost-effective choice.
-
-
Reaction Monitoring: This conversion can be slower than expected. Ensure you are monitoring by a reliable method (TLC or HPLC) and allow sufficient time for the reaction to go to completion before initiating work-up.
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary hazards are associated with the Vilsmeier-Haack reaction (Step 1).
-
Corrosive Reagents: Phosphorus pentachloride (PCl₅) is highly corrosive and reacts violently with water. Handle it in a dry environment and with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: Both the formation of the Vilsmeier reagent and the quenching step are highly exothermic. A robust cooling system and slow, controlled addition of reagents are essential to prevent a runaway reaction.
-
Gas Evolution: The quenching process liberates significant quantities of hydrogen chloride (HCl) gas. This step must be performed in a well-ventilated fume hood or a scrubber-equipped reactor.
Q2: Can I use Phosphorus Oxychloride (POCl₃) instead of Phosphorus Pentachloride (PCl₅)? A2: Yes, POCl₃ is also commonly used to generate the Vilsmeier reagent and is often preferred in industrial settings as it is a liquid and can be easier to handle than the solid PCl₅.[4][5] However, for some substituted acetanilides, PCl₅ has been reported to give superior yields.[6] If you choose to use POCl₃, you may need to re-optimize the reaction conditions (equivalents, temperature, and time) for your specific scale.
Q3: How important is the purity of the 4-bromoacetanilide starting material? A3: Very important. The Vilsmeier-Haack reaction is sensitive to impurities in the starting material, which can lead to the formation of colored byproducts and complicate purification. Using a high-purity starting material (>98%) will result in a cleaner reaction profile and a higher quality crude product, simplifying the downstream processing.
Q4: Is it possible to telescope the two steps into a one-pot process? A4: While one-pot processes are attractive for efficiency, it is not advisable for this particular sequence during scale-up. The work-up for the Vilsmeier-Haack reaction involves an aggressive aqueous quench, which is incompatible with the reagents used for the subsequent nitrile formation. Isolating and purifying the intermediate 7-Bromo-2-chloroquinoline-3-carbaldehyde provides a critical quality control point and ensures that the final step begins with clean material, leading to a more robust and reproducible overall process.
V. References
-
Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Puttanarasaiah, S. P., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
-
Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Abdel-Wahab, B. F. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
-
Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
-
Romero, A. H. (2016). ChemInform Abstract: Modified Procedure for the Synthesis of 2-Chloroquinoline-3-carbaldehydes Using Phosphorus Pentachloride. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Scanned Document. Quinoline. Source not available.
-
Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Organic Syntheses. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]
-
Romero, A. H. (2016). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Taylor & Francis Group - Figshare. [Link]
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- 3. tandf.figshare.com [tandf.figshare.com]
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- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Strategies for Vilsmeier-Haack Reactions
This technical guide is designed for researchers, scientists, and professionals in drug development who utilize the Vilsmeier-Haack reaction. It provides in-depth troubleshooting advice and detailed protocols for the effective removal of phosphorus-based impurities, ensuring the high purity of your final aldehyde or ketone products.
Understanding the Challenge: Phosphorus Impurities in the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, typically employing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃)[1][2]. While effective, the use of POCl₃ introduces a significant challenge in the purification of the final product due to the formation of phosphorus-containing byproducts.
The primary source of these impurities is the hydrolysis of unreacted POCl₃ and the phosphorus-containing species generated during the formation of the Vilsmeier reagent. The reaction of POCl₃ with DMF forms the electrophilic chloroiminium salt (the Vilsmeier reagent) and a phosphate byproduct[3]. During the aqueous workup, which is necessary to hydrolyze the intermediate iminium salt to the desired aldehyde, any excess POCl₃ reacts vigorously with water to produce phosphoric acid (H₃PO₄) and hydrochloric acid (HCl)[4][5].
Key Phosphorus-Based Impurities:
-
Phosphoric Acid (H₃PO₄): The main byproduct, highly soluble in water and polar organic solvents.
-
Phosphorodichloridic Acid (Cl₂P(O)OH) and other partially hydrolyzed species: These metastable intermediates can form during an incomplete quench and can lead to delayed exothermic events[5].
-
Phosphate Salts: Formed upon neutralization of phosphoric acid with a base. Their solubility varies depending on the cation and the solvent composition.
Failure to effectively remove these impurities can complicate downstream processing, interfere with subsequent reactions, and compromise the purity and yield of the final product.
Troubleshooting and FAQs
This section addresses common issues encountered during the workup and purification of Vilsmeier-Haack reactions.
Q1: My reaction mixture became extremely hot and difficult to control during the aqueous quench. What went wrong?
A1: This is a classic sign of an uncontrolled exothermic reaction, likely due to adding water or an aqueous solution to the reaction mixture (a "direct quench"). The hydrolysis of excess POCl₃ is highly exothermic. To prevent this, always perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred, cold aqueous solution (e.g., crushed ice or ice-cold water)[5]. For an even safer and more controlled quench, a warm sodium acetate solution can be used, which hydrolyzes the unreacted POCl₃ completely and instantaneously[6].
Q2: After quenching and neutralization, I have a thick, unfilterable precipitate. How can I handle this?
A2: This is a common issue, especially when the product or phosphate salts are insoluble in the workup solvent mixture.
-
Adjust the pH: The solubility of both your product and the phosphate salts is pH-dependent. A slight adjustment of the pH might help dissolve the precipitate.
-
Add a Co-solvent: Introducing a suitable organic solvent like ethyl acetate or dichloromethane to the quenched mixture can help dissolve the desired product, allowing for the separation of the inorganic phosphate salts.
-
Dilution: Diluting the mixture with more water may help dissolve the inorganic salts.
Q3: My final product is contaminated with a polar impurity that I suspect is phosphorus-based. How can I confirm this and remove it?
A3: You can often identify phosphorus-containing impurities using ³¹P NMR spectroscopy. To remove these highly polar impurities:
-
Thorough Aqueous Washes: Repeated extractions with water or a slightly basic aqueous solution can effectively remove phosphoric acid and its salts.
-
Precipitation of Phosphate Salts: If your product is soluble in a non-polar organic solvent, you can precipitate the phosphate salts by adding a base.
-
Chromatography: If the impurity co-elutes with your product, consider using a more polar mobile phase or a different stationary phase for column chromatography. For very polar aldehydes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique[7].
Q4: Can I use an alcohol to quench the reaction instead of water?
A4: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method. The resulting organophosphate byproducts can be toxic and may be more difficult to separate from your desired product than inorganic phosphates. Aqueous quenching is the standard and preferred method.
Detailed Experimental Protocols
Here, we provide step-by-step protocols for the most effective methods to remove phosphorus-based impurities.
Protocol 1: Standard Aqueous Workup with Reverse Quench
This is the most common and generally effective method for most Vilsmeier-Haack reactions.
Experimental Protocol:
-
Prepare the Quenching Solution: In a separate flask large enough to accommodate the entire reaction volume and additional washings, prepare a vigorously stirred mixture of crushed ice and water.
-
Perform the Reverse Quench: Cool the Vilsmeier-Haack reaction mixture in an ice bath. Slowly add the reaction mixture dropwise to the ice-water mixture with vigorous stirring. Monitor the temperature of the quenching solution to ensure it does not rise significantly.
-
Neutralization: After the addition is complete, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate or sodium acetate, until the pH of the aqueous layer is neutral (pH 7-8)[8][9]. Be cautious as CO₂ evolution will occur if using bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. This helps to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization as needed.
Protocol 2: Precipitation of Phosphate Salts with Calcium Hydroxide
This method is particularly useful when dealing with larger scale reactions where significant amounts of phosphate need to be removed. Calcium phosphate salts are generally very insoluble in water and many organic solvents.
Experimental Protocol:
-
Initial Quench: Perform a reverse quench of the reaction mixture into ice-water as described in Protocol 1.
-
Neutralization and Precipitation: Instead of sodium bicarbonate, slowly add a slurry of calcium hydroxide (Ca(OH)₂) in water to the quenched reaction mixture with vigorous stirring. Adjust the pH to be slightly basic (pH 8-9) to ensure the precipitation of calcium phosphate.
-
Filtration: The precipitated calcium phosphate can be removed by filtration. If the product is soluble in the aqueous layer, this step will separate it from the insoluble salts. If the product is also a solid, a subsequent extraction is necessary.
-
Extraction and Workup: If the product remains in the filtrate, proceed with extraction using an appropriate organic solvent as described in Protocol 1. If the product co-precipitated, the solid mixture needs to be suspended in a suitable organic solvent to dissolve the product, followed by filtration to remove the calcium phosphate.
-
Purification: Further purify the product by column chromatography or recrystallization.
Protocol 3: Purification of Aldehydes via Bisulfite Adduct Formation
This technique is highly effective for the purification of aldehydes, especially when they are difficult to separate from polar impurities by standard extraction or chromatography. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from non-aldehyde impurities. The aldehyde can then be regenerated[10][11].
Experimental Protocol:
-
Initial Workup: Perform a standard aqueous workup (Protocol 1) to remove the bulk of the phosphoric acid.
-
Bisulfite Adduct Formation:
-
Dissolve the crude product in a water-miscible solvent like methanol or THF[10].
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes. The formation of a precipitate (the bisulfite adduct) may be observed.
-
-
Separation:
-
Regeneration of the Aldehyde:
-
To the aqueous layer containing the bisulfite adduct, add an organic solvent for extraction.
-
Slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) with stirring until the solution is basic. This will reverse the reaction and regenerate the free aldehyde[10].
-
-
Final Extraction and Purification:
-
Extract the regenerated aldehyde into the organic layer.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the purified aldehyde.
-
Visualizing the Process
Reaction and Impurity Formation
Caption: Vilsmeier-Haack reaction and impurity formation.
General Purification Workflow
Caption: General purification workflow for Vilsmeier-Haack reactions.
Data Summary
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Key Properties | Removal Strategy |
| Phosphoric Acid | H₃PO₄ | 98.00 | Highly polar, water-soluble, acidic. | Aqueous extraction, neutralization and precipitation. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Highly reactive, corrosive, reacts violently with water. | Controlled aqueous quench (reverse quench). |
| Sodium Phosphate (dibasic) | Na₂HPO₄ | 141.96 | Water-soluble salt, less soluble in organic solvents. | Aqueous extraction. |
| Calcium Phosphate | Ca₃(PO₄)₂ | 310.18 | Sparingly soluble in water. | Precipitation with Ca(OH)₂ followed by filtration. |
References
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57322. [Link]
-
Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27363-27394. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (2019). Catalytic Vilsmeier-Haack Reaction for the Deuteration of Indoles. [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-7H-indolo[2,3-c]quinolin-5-yl)malonaldehyde. International Journal of Organic Chemistry, 3(2), 187-194. [Link]
-
Rajput, A. P., & Girase, P. D. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research, 3(4), 113-123. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (2020). Method for preparing vilsmeier reagent.
-
ResearchGate. (2016). Kinetic Study of the Recovery of Phosphorus from Wastewater by Calcium Hydroxide Solution. [Link]
-
Deswater. (2014). Chemical calcium phosphate precipitation using lime hydrates in a fluidized bed reactor. [Link]
-
Gholami, M., et al. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Catalysts, 15(1), 1-15. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. [Link]
-
Biohubcat. (n.d.). Calcium phosphate precipitation. [Link]
-
ResearchGate. (2007). The Application of Calcium Phosphate Precipitation Chemistry to Phosphorus Recovery: The Influence of Organic Ligands. [Link]
-
Sun, Z., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Journal of Chromatography A, 1721, 464866. [Link]
-
Dutypoint. (2024). Phosphorus Removal: A Guide to the Different Methods. [Link]
-
Curzon, G., & Giltrow, J. (1954). Aromatic aldehydes as specific chromatographic colour reagents for amino-acids. Nature, 173(4398), 314–315. [Link]
- Google Patents. (1984).
-
ACS Publications. (2016). Electrochemical Induced Calcium Phosphate Precipitation: Importance of Local pH. [Link]
-
BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. [Link]
-
Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. [Link]
-
Minnesota Pollution Control Agency. (n.d.). Phosphorus Treatment and Removal Technologies. [Link]
-
Dutypoint. (2024). Phosphorus Removal: A Guide to the Different Methods. [Link]
-
Juenge, E. C., & Brower, J. F. (1979). High-performance liquid chromatographic separation and identification of epimeric 17-ketone impurities in commercial sample of dexamethasone sodium phosphate. Journal of Pharmaceutical Sciences, 68(5), 551–554. [Link]
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Validation & Comparative
A Guide to the ¹H NMR Spectrum of 7-Bromo-2-chloroquinoline-3-carbonitrile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, quinoline derivatives hold a significant position due to their wide-ranging biological activities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-2-chloroquinoline-3-carbonitrile, a key intermediate in the synthesis of various bioactive molecules. By combining predictive data with a comparative analysis against structurally related compounds, this document serves as a practical reference for researchers engaged in the synthesis and characterization of quinoline-based scaffolds.
Deciphering the Code: Principles of ¹H NMR in Substituted Quinolines
Proton NMR (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] It operates on the principle that atomic nuclei with a quantum mechanical property of spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the electronic environment of the proton.[1]
For substituted quinolines, the ¹H NMR spectrum provides a wealth of information:
-
Chemical Shift (δ): The position of a signal on the spectrum (measured in parts per million, ppm) indicates the electronic environment of a proton. Protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm).[1] Electron-withdrawing groups (like -Cl, -Br, and -CN) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups have the opposite effect.[2]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting Patterns (Multiplicity): Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into characteristic patterns (e.g., singlet, doublet, triplet), revealing the number of neighboring protons.[1]
Predicted ¹H NMR Spectrum of this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 8.5 - 8.7 | s | - |
| H-5 | ~ 8.2 - 8.4 | d | JH5-H6 ≈ 8.5 - 9.0 |
| H-6 | ~ 7.8 - 8.0 | dd | JH5-H6 ≈ 8.5 - 9.0, JH6-H8 ≈ 1.5 - 2.0 |
| H-8 | ~ 8.3 - 8.5 | d | JH6-H8 ≈ 1.5 - 2.0 |
In-Depth Spectral Interpretation: The "Why" Behind the Prediction
The predicted spectrum is a direct consequence of the electronic and steric influences of the three substituents on the quinoline core.
-
H-4 (Singlet, ~8.5 - 8.7 ppm): The proton at the 4-position is expected to be the most downfield of the remaining ring protons. This is due to the strong electron-withdrawing and anisotropic effects of the adjacent cyano group at C-3 and the chloro group at C-2. With no adjacent protons, its signal appears as a sharp singlet.
-
H-5 (Doublet, ~8.2 - 8.4 ppm): This proton is part of the benzenoid ring and is primarily influenced by the bromine at C-7. It is ortho to H-6, leading to a doublet with a typical ortho-coupling constant (J ≈ 8.5 - 9.0 Hz). The electron-withdrawing nature of the bromine atom will cause a downfield shift compared to unsubstituted quinoline.
-
H-6 (Doublet of Doublets, ~7.8 - 8.0 ppm): The proton at C-6 is coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling). This results in a doublet of doublets. The larger coupling constant arises from the ortho interaction with H-5, while the smaller coupling constant is due to the meta relationship with H-8 (J ≈ 1.5 - 2.0 Hz).
-
H-8 (Doublet, ~8.3 - 8.5 ppm): The H-8 proton is deshielded due to the peri-effect of the quinoline nitrogen lone pair.[1] It is coupled to H-6 in a meta fashion, resulting in a doublet with a small coupling constant. The presence of the bromine at the adjacent C-7 position will also contribute to its downfield chemical shift.
Visualizing the Structure and Interactions
The following diagram illustrates the structure of this compound and the key proton-proton coupling interactions that give rise to the predicted splitting patterns.
Figure 1. Structure of this compound with key ¹H-¹H coupling interactions.
A Comparative Perspective: Understanding Substituent Effects
To fully appreciate the ¹H NMR spectrum of the title compound, it is instructive to compare it with the spectra of simpler, related molecules.
-
Unsubstituted Quinoline: In the parent quinoline molecule, the protons of the pyridine ring (H-2, H-3, H-4) are generally more deshielded than those of the benzene ring (H-5, H-6, H-7, H-8).[3]
-
7-Bromoquinoline: The introduction of a bromine atom at the 7-position primarily affects the protons on the benzenoid ring. As seen in the spectrum of 7-bromoquinoline, H-6 and H-8, being ortho to the bromine, experience the most significant downfield shift.[4][5]
-
2-Chloroquinoline: The presence of a chlorine atom at the 2-position strongly deshields the adjacent H-3 and H-4 protons.[6][7] This effect is clearly observed in the downfield shift of these signals in the experimental spectrum of 2-chloroquinoline.
-
7-Bromo-4-chloroquinoline: This compound provides a useful comparison for the benzenoid ring protons. The spectrum of 7-bromo-4-chloroquinoline shows distinct signals for H-5, H-6, and H-8, with splitting patterns analogous to those predicted for the title compound.[8]
By analyzing these related spectra, we can confidently attribute the predicted chemical shifts in this compound to the combined and predictable electronic effects of its substituents.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers wishing to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
NMR tube (5 mm)
-
Pipette and vial
-
Tetramethylsilane (TMS) (optional, as a reference standard)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Spectrum Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) or to TMS at 0.00 ppm if added.
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Determine the multiplicity and measure the coupling constants for each signal.
-
Compare the experimental data with the predicted values to confirm the structure.
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful diagnostic tool for its structural confirmation. The predicted spectrum, characterized by four distinct signals in the aromatic region, reflects the cumulative electronic effects of the bromo, chloro, and cyano substituents. By understanding the principles of chemical shifts and spin-spin coupling in substituted quinolines, and by comparing the predicted data with that of related compounds, researchers can confidently interpret the experimental spectrum of this important synthetic intermediate. This guide provides a solid foundation for such analysis, empowering scientists in their pursuit of novel and impactful chemical entities.
References
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Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
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Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved January 17, 2026, from [Link]
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Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]
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Ökten, S., Karadeniz, H., & Çetinkaya, E. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved January 17, 2026, from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 7-Bromoquinoline. PubChem. Retrieved January 17, 2026, from [Link]
- Reddy, C. R., & Reddy, K. R. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Journal of Chemistry - Section B, 46(7), 1198-1202.
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Royal Society of Chemistry. (2018). Supplementary Information. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. PubChem. Retrieved January 17, 2026, from [Link]
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal, 13(2), 122.
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The Organic Chemistry Tutor. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube. [Link]
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Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved January 17, 2026, from [Link]
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mVOC 4.0. (n.d.). Quinoline. Retrieved January 17, 2026, from [Link]
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Deconstructing the Signature: A Comparative Guide to the Mass Spectrum Fragmentation of 7-Bromo-2-chloroquinoline-3-carbonitrile
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, quinoline derivatives stand out for their broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth analysis of the predicted mass spectrum fragmentation pattern of a complex halogenated derivative, 7-Bromo-2-chloroquinoline-3-carbonitrile. In the absence of a publicly available experimental spectrum, this document leverages established principles of mass spectrometry and data from related structures to construct a theoretical fragmentation pathway. This predictive analysis serves as a valuable tool for researchers encountering this or structurally similar molecules, offering a framework for spectral interpretation and compound verification.
We will also compare the utility of Electron Ionization Mass Spectrometry (EI-MS) for this molecule against other analytical techniques, providing a comprehensive perspective on its structural characterization.
The Structural Context: this compound
The molecule , this compound, possesses a rigid quinoline core, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. This core is substituted with three distinct functional groups: a bromine atom at position 7, a chlorine atom at position 2, and a nitrile group at position 3. The presence of two different halogen atoms with characteristic isotopic signatures, coupled with the electron-withdrawing nitrile group, is expected to yield a rich and informative mass spectrum.
Predicting the Fragmentation Symphony: An Expert-Guided Analysis
Under electron ionization (EI), a 70 eV electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M+•). The stability of the aromatic quinoline ring suggests that the molecular ion peak will be readily observable.[3] The subsequent fragmentation is a cascade of events dictated by the relative bond strengths and the stability of the resulting fragments.
Key Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the loss of its substituents.
1. Halogen Loss - A Characteristic Signature:
The most prominent feature in the mass spectra of halogenated compounds is the sequential loss of the halogen atoms.[4][5]
-
Initial Bromine Loss: The C-Br bond is generally weaker than the C-Cl bond, making the loss of a bromine radical (•Br) a highly probable initial fragmentation step. This will result in a significant peak at [M-79]+ and [M-81]+, reflecting the nearly equal natural abundance of the 79Br and 81Br isotopes.
-
Subsequent Chlorine Loss: Following the loss of bromine, the resulting ion can then lose a chlorine radical (•Cl) to give a fragment at [(M-Br)-Cl]+. This will also exhibit an isotopic pattern corresponding to 35Cl and 37Cl (approximately 3:1 ratio).[5]
-
Direct Chlorine Loss: While less probable than the initial bromine loss, direct cleavage of the C-Cl bond from the molecular ion to form [M-Cl]+ is also expected.
2. The Isotopic Pattern - A Definitive Fingerprint:
The presence of both bromine and chlorine will create a highly characteristic isotopic pattern for the molecular ion and any fragments containing both halogens.[5] The M+• peak will appear as a cluster of peaks (M, M+2, M+4, M+6) due to the combination of 79Br/81Br and 35Cl/37Cl isotopes. The relative intensities of these peaks provide a definitive confirmation of the elemental composition.
3. The Nitrile Group and Ring Fragmentation:
-
Loss of HCN: A common fragmentation pathway for aromatic nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN), with a mass of 27 Da. This would lead to a fragment ion at [M-27]+• or from other fragment ions.
-
Quinoline Ring Fission: While the quinoline ring is relatively stable, high-energy ionization can induce ring cleavage. A characteristic fragmentation of the quinoline nucleus involves the loss of acetylene (C2H2), resulting in a fragment 26 Da lighter.[6]
Proposed Fragmentation Scheme
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Analysis with Alternative Techniques
While EI-MS is a powerful tool for the initial characterization of this compound, a comprehensive structural elucidation often necessitates a multi-technique approach.
| Analytical Technique | Strengths for this Molecule | Limitations for this Molecule |
| Electron Ionization Mass Spectrometry (EI-MS) | Provides molecular weight and a detailed fragmentation pattern aiding in structural confirmation. The isotopic patterns of Br and Cl are highly diagnostic.[4][5] | Can cause extensive fragmentation, potentially leading to a weak or absent molecular ion peak for less stable compounds. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | A "soft" ionization technique that typically yields a prominent protonated molecule [M+H]+, providing clear molecular weight information with minimal fragmentation.[7] | Provides limited structural information without tandem MS (MS/MS) capabilities. |
| Tandem Mass Spectrometry (MS/MS) | By selecting the [M+H]+ ion from ESI and inducing fragmentation, one can obtain controlled and interpretable fragmentation patterns, which can be invaluable for elucidating the connectivity of the molecule.[7] | Requires more specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive information about the carbon-hydrogen framework and the connectivity of atoms. 1H, 13C, and 2D NMR experiments (COSY, HSQC, HMBC) can fully resolve the structure. | Requires a larger sample amount and a pure sample. |
| Infrared (IR) Spectroscopy | Can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch. | Provides limited information on the overall molecular structure. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.[8] | Does not provide fragmentation information on its own. |
Experimental Protocols
For a robust characterization of this compound, the following experimental workflow is recommended:
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound as a sharp peak.
-
MS Analysis: The eluent from the GC is directly introduced into the ion source of the mass spectrometer. Acquire the mass spectrum in full scan mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic clusters.
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI and MS/MS
-
Sample Preparation: Dissolve the compound in a solvent compatible with reversed-phase chromatography (e.g., acetonitrile or methanol).
-
LC Separation: Inject the sample onto a C18 column and elute with a gradient of water and acetonitrile, both containing a small amount of formic acid to promote protonation.
-
MS Analysis (MS1): Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]+ ion.
-
MS/MS Analysis: Perform a product ion scan on the [M+H]+ precursor ion. Use collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
Data Analysis: Interpret the MS/MS spectrum to confirm the structure and connectivity of the molecule.
Caption: Recommended analytical workflow for structural elucidation.
Conclusion
The structural elucidation of novel, complex molecules like this compound is a multi-faceted challenge that requires a thoughtful application of modern analytical techniques. While a definitive experimental mass spectrum is not yet published, this guide provides a robust, theoretically grounded prediction of its fragmentation behavior under electron ionization. The characteristic isotopic signatures of its two halogen substituents, combined with predictable losses of functional groups, would provide a wealth of structural information.
For unambiguous confirmation, a synergistic approach employing both "hard" ionization techniques like EI-MS to probe the fragmentation pathways and "soft" ionization methods like ESI-MS/MS for controlled fragmentation analysis is highly recommended. The integration of these mass spectrometric techniques with NMR and IR spectroscopy will ultimately provide the most complete and trustworthy structural assignment, a critical step in the journey of any new compound from the laboratory to potential therapeutic application.
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A Tale of Two Positions: A Comparative Guide to the Reactivity of 2-Chloro and 7-Bromo Substituents on a Quinoline Core
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and organic synthesis, the quinoline scaffold stands as a cornerstone for the development of novel therapeutics. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. Among the most common modifications are palladium-catalyzed cross-coupling reactions, which hinge on the reactivity of halogenated precursors. This guide provides an in-depth comparison of the reactivity between a chlorine atom at the 2-position and a bromine atom at the 7-position of the quinoline nucleus, offering field-proven insights and experimental data to inform your synthetic strategies.
Fundamental Principles Governing Reactivity
Before delving into a direct comparison, it is crucial to understand the two primary factors that dictate the outcome of a cross-coupling reaction on a halo-substituted quinoline: the inherent reactivity of the carbon-halogen (C-X) bond and the electronic environment of its position on the ring.
The Carbon-Halogen Bond: A Matter of Strength
In palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond.[1]
Generally, the bond strength of aryl halides follows the trend C-Cl > C-Br > C-I. The BDE for a C-Cl bond in an aromatic system is approximately 397-401 kJ/mol, whereas for a C-Br bond, it is around 335-338 kJ/mol.[2][3] This difference implies that, all other factors being equal, a C-Br bond is weaker and therefore more readily cleaved by the palladium catalyst, leading to a faster oxidative addition and overall higher reactivity.[4][5][6]
Positional Electronics of the Quinoline Ring
The quinoline ring is a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring.[7][8] The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron density across the entire scaffold.
-
The 2-Position: This position is part of the electron-deficient pyridine ring and is ortho to the nitrogen atom. This proximity makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack. In the context of cross-coupling, this electronic pull can facilitate the oxidative addition step.[9] Computational studies, such as those using Density Functional Theory (DFT), can further elucidate the electronic structure and reactivity of molecules like 2-chloroquinoline.[10]
-
The 7-Position: This position is on the carbocyclic (benzene) ring. While still influenced by the heterocyclic nitrogen, its electronic environment is more akin to a standard substituted benzene ring and is less electron-deficient than the 2-position.[9]
This electronic disparity leads to a general principle: positions on the pyridine ring (like 2 and 4) are more activated towards nucleophilic substitution and, in many cases, cross-coupling reactions, compared to positions on the benzene ring (like 5, 6, 7, and 8).[9][11]
The Tug-of-War: Bond Strength vs. Positional Activation
When comparing 2-chloroquinoline and 7-bromoquinoline, we encounter a fascinating interplay of these two effects:
-
7-Bromoquinoline: Possesses the more reactive C-Br bond.
-
2-Chloroquinoline: Features a less reactive C-Cl bond, but at a more electronically activated position.
So, which factor dominates? The answer often depends on the specific reaction conditions, particularly the choice of catalyst and ligand. However, a significant body of evidence points towards positional activation often overriding the inherent C-X bond reactivity.
A compelling example is found in the selective functionalization of di-halogenated quinolines. In a study on 6-bromo-2-chloroquinoline, researchers were able to achieve selective Buchwald-Hartwig amination at the C6-bromo position while leaving the C2-chloro position intact.[12][13][14] This demonstrates that under carefully optimized conditions, the greater inherent reactivity of the C-Br bond can be exploited. Conversely, other studies have shown that the 2-chloroquinoline is highly reactive in palladium-catalyzed arylations.[13]
Comparative Experimental Data: Suzuki-Miyaura Coupling
To provide a clearer picture, let's consider a hypothetical but representative Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The conditions and expected outcomes are summarized below, based on established protocols for similar substrates.[15][16][17][18]
| Feature | 2-Chloroquinoline | 7-Bromoquinoline | Rationale |
| Substrate | 2-Chloroquinoline | 7-Bromoquinoline | Comparison of halogen and position. |
| Reagent | Phenylboronic Acid | Phenylboronic Acid | Standard coupling partner. |
| Catalyst System | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ | C-Cl bonds often require more electron-rich and bulky phosphine ligands (like SPhos) for efficient oxidative addition.[19] C-Br bonds are generally less demanding and can couple effectively with more traditional catalysts like Pd(PPh₃)₄.[20] |
| Base | K₃PO₄ | K₂CO₃ | A stronger base like K₃PO₄ is often beneficial for less reactive chlorides. |
| Solvent | Dioxane/H₂O | Toluene/H₂O | Standard solvent systems for Suzuki couplings. |
| Temperature | 80-100 °C | 60-80 °C | Milder conditions are often sufficient for the more reactive C-Br bond. |
| Expected Yield | Good to Excellent | Excellent | While both can provide high yields, the 7-bromoquinoline may react more cleanly and under milder conditions. |
| Reaction Time | 4-12 hours | 1-6 hours | The faster oxidative addition to the C-Br bond typically leads to shorter reaction times. |
In-Depth Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromoquinoline
This protocol provides a detailed, self-validating methodology for a common Suzuki-Miyaura reaction.
Objective: To synthesize 7-phenylquinoline from 7-bromoquinoline and phenylboronic acid.
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture), degassed
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromoquinoline, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inerting: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene/water mixture to the flask via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 7-phenylquinoline.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
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A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-2-chloroquinoline-3-carbonitrile Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among these, derivatives of quinoline-3-carbonitrile have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Bromo-2-chloroquinoline-3-carbonitrile derivatives, a scaffold poised for the development of novel anticancer therapeutics. By examining the influence of various substituents on their biological activity, this document aims to furnish researchers with the critical insights necessary to guide future drug discovery efforts. We will delve into synthetic strategies, compare the cytotoxic effects against various cancer cell lines, explore potential mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds.
The Strategic Importance of the this compound Scaffold
The this compound core is a strategically designed scaffold for medicinal chemistry exploration. The quinoline nucleus itself is a privileged structure in drug discovery. The nitrile group at the 3-position is a key pharmacophore, often involved in crucial interactions with biological targets. The chlorine atom at the 2-position serves as a versatile synthetic handle, readily displaced by various nucleophiles, allowing for the introduction of a diverse array of substituents. Furthermore, the bromine atom at the 7-position offers another site for modification, typically through palladium-catalyzed cross-coupling reactions, enabling the exploration of a different chemical space. This multi-functionalized scaffold thus provides a robust platform for systematic SAR studies.
Synthesis of this compound and its Derivatives
The synthetic accessibility of the this compound scaffold and its derivatives is a key advantage for SAR exploration. The initial core can be synthesized through established methods, often starting from appropriately substituted anilines.
General Synthetic Workflow
Caption: General synthetic routes to this compound and its derivatives.
Experimental Protocol: Synthesis of the Core Scaffold
A common route to the 2-chloroquinoline-3-carbaldehyde precursor involves the Vilsmeier-Haack reaction. The subsequent conversion of the aldehyde to a nitrile is a standard transformation.
Step 1: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde
-
To a stirred solution of an appropriate bromo-substituted acetanilide in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 80-90 °C for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice.
-
The precipitated solid is filtered, washed with water, and dried to yield the 7-Bromo-2-chloroquinoline-3-carbaldehyde.
Step 2: Synthesis of this compound
-
A mixture of 7-Bromo-2-chloroquinoline-3-carbaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or formic acid) is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Structure-Activity Relationship (SAR) Analysis
Modifications at the 2-Position
The chloro group at the 2-position is an excellent leaving group, making this position ideal for introducing various substituents via nucleophilic aromatic substitution.
| Derivative Class | R Group at C2 | General Activity Trend | Rationale |
| 2-Amino Derivatives | -NHR (e.g., anilines, alkylamines) | Often potent; activity is highly dependent on the nature of the R group. Small, flexible linkers can be beneficial. | The amino group can act as a hydrogen bond donor, and the R group can occupy hydrophobic pockets in the target's active site. |
| 2-Hydrazinyl Derivatives | -NHNHR | Can exhibit significant activity, with the potential for further derivatization. | The hydrazinyl moiety can participate in hydrogen bonding and offers a scaffold for building more complex side chains. |
| 2-Alkoxy/Aryloxy Derivatives | -OR (e.g., methoxy, phenoxy) | Generally less potent than amino derivatives in kinase inhibition, but can influence solubility and metabolic stability. | The oxygen atom is a weaker hydrogen bond donor compared to nitrogen. |
Modifications at the 7-Position
The bromine atom at the 7-position allows for the introduction of aryl, heteroaryl, or alkyl groups through cross-coupling reactions.
| Derivative Class | R' Group at C7 | General Activity Trend | Rationale |
| 7-Aryl/Heteroaryl Derivatives | Aryl or Heteroaryl ring systems | Can significantly enhance potency, depending on the ring system and its substituents. | These groups can engage in π-π stacking and other hydrophobic interactions within the active site of the target protein. |
| 7-Alkynyl Derivatives | -C≡C-R | Introduction of a linear, rigid linker that can probe deeper into the binding pocket. | The triple bond can act as a rigid spacer and may also participate in specific interactions. |
Comparative Performance Analysis
To contextualize the potency of these derivatives, it is essential to compare their cytotoxic activity with established anticancer agents and other heterocyclic scaffolds.
Cytotoxicity of Quinoline-3-Carbonitrile Derivatives Against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative quinoline-3-carbonitrile derivatives from various studies. It is important to note that direct comparison is challenging due to variations in assay conditions and cell lines used.
| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrano[3,2-c]quinoline-3-carbonitrile derivative 5e | Fused pyran ring at C2/C3 | A-549 (Lung) | 0.026 | Erlotinib | 0.033 |
| Pyrano[3,2-c]quinoline-3-carbonitrile derivative 5h | Fused pyran ring at C2/C3 | MCF-7 (Breast) | 0.028 | Erlotinib | 0.033 |
| 6-bromo-quinazoline derivative 8a | 2-thioaliphatic linker | MCF-7 (Breast) | 15.85 | Erlotinib | - |
| Quinoline-based thiosemicarbazone | Varied | Various | Not specified | - | - |
| Fluorine containing hexahydroquinoline-3-carbonitrile 6o | Varied | HT-29 (Colon) | 9.39 | Doxorubicin | - |
Data compiled from multiple sources.[2][4][5]
Comparison with Alternative Heterocyclic Scaffolds
The quinoline-3-carbonitrile scaffold can be compared to other nitrogen-containing heterocyclic systems known for their anticancer properties.
-
Pyrimidine-5-carbonitriles: These compounds share the key cyanopyridine motif and have also been explored as kinase inhibitors. In some cases, they exhibit comparable or even superior activity to their quinoline counterparts, depending on the specific target and substitution pattern.[6]
-
Indole-based compounds: Indole derivatives are another important class of anticancer agents. For instance, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have shown potent activity against breast cancer cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range.[7]
Mechanism of Action: Kinase Inhibition
A significant body of evidence suggests that many anticancer quinoline derivatives exert their effects through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[8][9]
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its signaling pathway is frequently dysregulated in various cancers.[10] Many quinoline-3-carbonitrile derivatives have been designed and shown to be potent inhibitors of EGFR.[3][11][12]
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinoline derivatives.
Molecular Docking Insights:
Molecular modeling studies have provided valuable insights into the binding modes of quinoline-3-carbonitrile derivatives within the ATP-binding site of EGFR.[12][13][14] Key interactions often include:
-
Hydrogen bonding: The nitrogen atom of the quinoline ring and the nitrile group can form hydrogen bonds with key residues in the hinge region of the kinase domain (e.g., Met793 in EGFR).
-
Hydrophobic interactions: The quinoline ring system and various substituents can engage in hydrophobic interactions with nonpolar residues in the active site.
-
π-π stacking: Aromatic rings on the scaffold or its substituents can participate in π-π stacking interactions with aromatic residues like Phe723 in EGFR.
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for the validation of SAR studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Assay Setup: In a 96-well plate, add the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The IC₅₀ value is determined by plotting the inhibition of kinase activity against the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The available data, although fragmented, clearly indicates that strategic modifications at the 2- and 7-positions can lead to potent cytotoxic compounds, likely acting through the inhibition of key protein kinases such as EGFR.
Future research in this area should focus on:
-
Systematic Library Synthesis: The generation of a comprehensive library of derivatives with systematic variations at the 2- and 7-positions to establish a more definitive and detailed SAR.
-
Broader Biological Screening: Evaluation of these compounds against a wider panel of cancer cell lines and a broader range of kinases to identify more potent and selective agents.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most promising compounds through techniques such as Western blotting, cell cycle analysis, and apoptosis assays.
-
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their drug-likeness and potential for in vivo efficacy.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of this compound derivatives and accelerate the discovery of the next generation of targeted anticancer therapies.
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A Comparative Guide to the Cytotoxicity of 7-Bromo-2-chloroquinoline-3-carbonitrile and Established Anticancer Agents
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel synthetic compound, 7-Bromo-2-chloroquinoline-3-carbonitrile, against a panel of well-characterized anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited publicly available cytotoxicity data for this compound, this document is structured as a detailed experimental proposal. It offers researchers, scientists, and drug development professionals a robust methodology to conduct a direct, head-to-head comparison, ensuring scientific integrity and generating high-quality, reproducible data.
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1] The strategic incorporation of halogen atoms, such as bromine and chlorine, can enhance the cytotoxic effects of these compounds.[2][3] Specifically, the quinoline-3-carbonitrile moiety has been identified as a pharmacophore with potential antibacterial and anticancer activities.[4][5] This proposal outlines the necessary steps to rigorously assess the cytotoxic efficacy of this compound and contextualize its potency relative to established chemotherapeutic agents.
Proposed Experimental Design for Comparative Cytotoxicity Analysis
This study is designed to quantify and compare the cytotoxic effects of this compound with Doxorubicin, Cisplatin, and Paclitaxel across a panel of human cancer cell lines representing different tumor types.
Rationale for Selected Cell Lines and Inhibitors
The choice of cancer cell lines is critical for a comprehensive and comparative in vitro study. The following cell lines are proposed due to their widespread use in cancer research and the availability of extensive baseline data for common chemotherapeutics:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
The selection of known inhibitors for comparison is based on their distinct mechanisms of action and their established roles in cancer therapy:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[6][7]
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and apoptosis.[8][9]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[10][11]
A summary of reported 50% inhibitory concentration (IC50) values for these inhibitors in the proposed cell lines is presented in Table 1, which will serve as a benchmark for evaluating the potency of this compound.
Table 1: Reported IC50 Values of Known Inhibitors in Selected Cancer Cell Lines
| Inhibitor | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Citation |
| Doxorubicin | MCF-7 | 2.5 | 24 | [7] |
| Doxorubicin | A549 | >20 | 24 | [7] |
| Doxorubicin | HepG2 | 12.2 | 24 | [7] |
| Cisplatin | A549 | 7.49 ± 0.16 | 48 | [12] |
| Cisplatin | HeLa | Varied | 48-72 | [8] |
| Cisplatin | HepG2 | Varied | 48-72 | [8] |
| Paclitaxel | MCF-7 | ~0.0025 - 0.0075 | 24 | [10] |
| Paclitaxel | A549 | 9.4 | 24 | [11] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[8][9]
Experimental Workflow
The proposed experimental workflow is designed to be a self-validating system, ensuring the reliability and reproducibility of the generated data. The workflow is visualized in the diagram below.
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In Silico Docking Analysis of 7-Bromo-2-chloroquinoline-3-carbonitrile: A Comparative Guide for Kinase Inhibitor Discovery
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous compounds with diverse biological activities.[1] Its rigid, bicyclic aromatic structure provides an excellent platform for the spatial presentation of various pharmacophoric features, making it a cornerstone in the design of targeted therapeutics. In oncology, quinoline and its isosteric quinazoline analogs have proven to be particularly fruitful, leading to the development of several clinically approved kinase inhibitors.[2][3] These inhibitors primarily target the ATP-binding site of kinases, crucial enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]
This guide provides an in-depth in silico analysis of a novel quinoline derivative, 7-Bromo-2-chloroquinoline-3-carbonitrile, as a potential kinase inhibitor. Through a detailed molecular docking protocol, we will predict its binding affinity and interaction patterns within the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[4][5] To provide a robust comparative framework, we will benchmark its performance against two FDA-approved EGFR inhibitors with quinazoline cores: Erlotinib and Lapatinib.[2][3] This analysis will offer valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.
Target Selection: Why the Epidermal Growth Factor Receptor (EGFR) Kinase Domain?
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth and survival.[4] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which ultimately drive cellular proliferation and inhibit apoptosis.[4]
In many cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, EGFR is frequently overexpressed or harbors activating mutations within its kinase domain.[2][5] These alterations lead to constitutive kinase activity, providing a sustained signal for tumor growth and survival. Consequently, the ATP-binding site of the EGFR kinase domain has emerged as a critical target for the development of small molecule inhibitors.[4]
The structural similarity of this compound to the quinazoline scaffold of established EGFR inhibitors like Erlotinib and Lapatinib makes the EGFR kinase domain an ideal and highly relevant target for this comparative in silico study.
Comparative Ligands: Established Benchmarks
To objectively evaluate the potential of this compound, we will compare its predicted docking performance against two well-characterized EGFR inhibitors:
-
Erlotinib: A first-generation, reversible ATP-competitive inhibitor of the EGFR tyrosine kinase.[6][7] It is approved for the treatment of NSCLC and pancreatic cancer.[7]
-
Lapatinib: A dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[8][9] It is used in the treatment of HER2-positive breast cancer.
These compounds provide a strong basis for comparison due to their established clinical efficacy and well-documented interactions within the EGFR kinase domain.
Experimental Protocol: A Step-by-Step Guide to In Silico Molecular Docking
This section outlines a comprehensive, step-by-step protocol for the in silico molecular docking of this compound and the comparative ligands against the EGFR kinase domain. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.
Workflow Overview
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A Comparative Guide to the X-ray Crystal Structure of 7-Bromo-2-chloroquinoline-3-carbonitrile Derivatives
For researchers and professionals in drug development, understanding the precise three-dimensional architecture of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The title compound, 7-Bromo-2-chloroquinoline-3-carbonitrile, and its derivatives represent a class of molecules with significant potential, yet a comprehensive public repository of their single-crystal X-ray structures remains limited.
This guide provides a robust framework for the structural analysis of this chemical series. While a definitive crystal structure for this compound is not yet publicly deposited in crystallographic databases, we will establish a predictive and comparative methodology. This document outlines the complete, field-proven workflow for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, by comparing the structural data of closely related quinoline analogues, we will provide expert insights into the anticipated molecular geometry, intermolecular interactions, and crystal packing of the title compound and its future derivatives.
I. Experimental Framework: From Synthesis to Structure
The journey to a crystal structure is a multi-step process requiring careful planning and execution. The causality behind each step is critical for success, ensuring the production of high-quality single crystals suitable for diffraction experiments.
Part A: Synthesis of this compound
The most reliable route to the target compound begins with the synthesis of its aldehyde precursor, 7-Bromo-2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic rings. The subsequent conversion of the aldehyde to the nitrile is a standard transformation.
Step 1: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde
This procedure is adapted from established protocols for the synthesis of 2-chloroquinoline-3-carbaldehydes.[1][2]
-
Reagent Preparation (Vilsmeier Reagent): In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with constant stirring. The formation of the electrophilic Vilsmeier reagent is exothermic and must be controlled. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C.
-
Formylation and Cyclization: To the prepared Vilsmeier reagent, add the appropriate substituted acetanilide, in this case, 4-bromoacetanilide (1 equivalent). The choice of this starting material is causal; the bromine at the para-position will ultimately become the 7-bromo substituent on the quinoline ring.
-
Reaction Execution: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC). The reaction involves an electrophilic attack by the Vilsmeier reagent on the activated benzene ring of the acetanilide, followed by cyclization and dehydration to form the quinoline core.
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Basify the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 8-9 is reached. The crude product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude 7-Bromo-2-chloroquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure product.
Step 2: Conversion to this compound
This is a standard conversion of an aldehyde to a nitrile.[2]
-
Reaction Setup: Dissolve the synthesized 7-Bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as formic acid.
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 equivalents) to the solution. Heat the mixture to reflux and add sodium formate or another suitable dehydrating agent. The reaction proceeds via the formation of an oxime intermediate, which is then dehydrated to the nitrile.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and pour it into water. The nitrile product will precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallization from a solvent system like ethanol/water will afford the pure this compound.
Part B: Crystallization and X-ray Data Collection
Obtaining a single crystal of sufficient quality is often the most challenging step. The protocol must be a self-validating system; success is defined by the quality of the resulting diffraction pattern.
1. Single Crystal Growth:
-
Methodology: Slow evaporation is the most common and straightforward technique. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial. The solvent choice is critical; it should be one in which the compound is moderately soluble. Cover the vial with a cap containing small perforations to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Alternative Methods: If slow evaporation fails, techniques like vapor diffusion (liquid-liquid or liquid-vapor) or slow cooling of a saturated solution should be employed.
2. X-ray Diffraction Data Collection and Refinement: [3]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: Data is collected using a single-crystal X-ray diffractometer, typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source. The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Data Processing: The collected diffraction data (a series of images) are processed using specialized software. This step involves integrating the reflection intensities and applying corrections for factors like Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
The entire experimental workflow is summarized in the diagram below.
Sources
A Comparative Guide to the Synthesis of Substituted Quinoline-3-carbonitriles: From Classic Annulations to Modern Methodologies
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] Among its derivatives, substituted quinoline-3-carbonitriles are of particular interest due to their prevalence in bioactive natural products and their potential as precursors for novel therapeutic agents.[6][7] The development of efficient and versatile synthetic routes to this privileged heterocyclic system is, therefore, a critical endeavor for researchers in drug discovery and development.
This guide provides a comparative analysis of the most prominent synthetic routes to substituted quinoline-3-carbonitriles. We will delve into the mechanistic underpinnings of classical methods such as the Friedländer annulation, the Gould-Jacobs reaction, and the Combes synthesis, while also exploring the significant advantages offered by modern techniques, including microwave-assisted synthesis and one-pot multicomponent reactions. By presenting a side-by-side comparison of reaction efficiency, substrate scope, and experimental conditions, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Classical Approaches to Quinoline Synthesis
The traditional methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, while sometimes requiring harsh conditions, are well-established and offer reliable pathways to a variety of quinoline derivatives.
The Friedländer Annulation
First reported in 1882, the Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system.[8][9][10] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, β-diketone, or β-ketoester.[9][11][12] The reaction is typically catalyzed by either an acid or a base.[11]
Mechanism: The reaction can proceed through two primary pathways. The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline product. Alternatively, the reaction can begin with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the active methylene compound, which then undergoes an intramolecular aldol condensation and subsequent elimination of water.[9]
Caption: Alternative mechanisms of the Friedländer annulation.
A significant advantage of the Friedländer synthesis is its atom economy and the direct formation of the quinoline ring in a single synthetic operation. However, a notable limitation is the availability of the starting 2-aminoaryl aldehydes and ketones, which can sometimes be challenging to prepare.[13] To address this, a one-pot modification involving the in situ reduction of 2-nitrobenzaldehydes followed by Friedländer condensation has been developed, offering a more convenient route from readily available starting materials.[13][14]
The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinoline derivatives, which can be further functionalized.[15][16] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester.[15] This intermediate then undergoes a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[15][17]
Mechanism: The reaction is initiated by a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malonic ester derivative, followed by the elimination of ethanol. The resulting intermediate undergoes a 6-electron cyclization upon heating, followed by another elimination of ethanol to form the quinoline ring. The product exists predominantly in the 4-oxo tautomeric form.[15]
Caption: The Gould-Jacobs reaction pathway.
The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[15] A key challenge with this method is the high temperature often required for the cyclization step, which can lead to product degradation.[17]
The Combes Quinoline Synthesis
The Combes synthesis, first described in 1888, is a valuable method for preparing 2,4-disubstituted quinolines.[18] The reaction involves the condensation of an aniline with a β-diketone under acidic conditions.[18][19]
Mechanism: The reaction proceeds in two main stages. First, the aniline and β-diketone condense to form an enamine intermediate (a Schiff base tautomer).[18][19] This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the substituted quinoline.[19]
Caption: Mechanism of the Combes quinoline synthesis.
The Combes synthesis is a reliable method, but the use of strong acids like concentrated sulfuric acid can limit its applicability to sensitive substrates.[19] The regioselectivity of the cyclization can also be a concern with unsymmetrical β-diketones.
Modern Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often offer advantages in terms of reaction times, yields, and environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times and improvements in yields.[1][20][21][22] In the context of quinoline-3-carbonitrile synthesis, microwave irradiation has been successfully applied to classical reactions like the Gould-Jacobs synthesis, significantly shortening the required heating time for the cyclization step.[23]
The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products that may occur with prolonged conventional heating.[17][20]
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy.[6] Several one-pot MCRs have been developed for the synthesis of quinoline-3-carbonitriles.[6][24][25]
A common approach involves the reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate or malononitrile), and an aniline or a related nitrogen-containing starting material.[6][26] These reactions are often facilitated by a catalyst, and the use of green solvents like polyethylene glycol (PEG) has been reported.[6] The use of reusable heterogeneous catalysts, such as magnetic nanoparticles, further enhances the green credentials of these methods.[27]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Reaction Times | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Acid or base catalysis, often at elevated temperatures[8][11] | Moderate to high (can be >90%)[10] | 0.5 - 2 hours[10] | Atom economical, direct formation of the quinoline ring. | Limited availability of starting 2-aminoaryl carbonyls.[13] |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | High temperatures for cyclization[17] | Often low, but can be improved with microwave heating[17] | Several hours (conventional), minutes (microwave)[17][23] | Access to 4-hydroxyquinolines. | Harsh reaction conditions, potential for product degradation.[17] |
| Combes Synthesis | Aniline, β-Diketone | Strong acid catalyst (e.g., H₂SO₄)[18][19] | Good | Varies | Good for 2,4-disubstituted quinolines. | Requires strong acid, potential regioselectivity issues. |
| Microwave-Assisted Synthesis | Various (can be applied to classical routes) | Microwave irradiation | Often improved yields compared to conventional heating[20][21] | Drastically reduced (minutes vs. hours)[17][20] | Rapid, efficient, often higher yields and purity.[1] | Requires specialized equipment. |
| One-Pot MCRs | Aldehyde, Active methylene compound, Aniline/Amine | Often catalytic (e.g., nanocatalysts), can use green solvents[6][27] | Good to excellent (88-96%)[27] | Short (5-60 minutes)[27] | High efficiency, atom economy, operational simplicity. | Optimization of reaction conditions can be complex. |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol is adapted from a microwave-assisted procedure for the Gould-Jacobs reaction.[23]
Materials:
-
Substituted aniline (1 mmol)
-
Diethyl ethoxymethylenemalonate (EMME) (1 mmol)
-
Ethanol (optional, for conventional heating comparison)
-
Eaton's reagent (7.7% wt P₂O₅ in MeSO₃H)
-
Microwave reactor
Step 1: Synthesis of Diethyl Anilinomethylene Malonate Intermediate
-
In a microwave-safe vessel, mix the substituted aniline (1 mmol) and diethyl ethoxymethylenemalonate (1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the neat mixture for approximately 7 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate product can often be used directly in the next step.
Step 2: Cyclization to the 4-Quinolone
-
To the intermediate from Step 1, add Eaton's reagent.
-
Heat the mixture at 80-100 °C for 2 hours.
-
After cooling, carefully pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 4-quinolone-3-carboxylate.
Protocol 2: One-Pot, Nanocatalyst-Mediated Synthesis of 2-Amino-4-aryl-hexahydroquinoline-3-carbonitriles
This protocol is based on a green, ultrasonic-assisted, four-component synthesis.[27]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Cyclohexanone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Fe₃O₄@SiO₂–SO₃H nanoparticles (10 mg)
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), cyclohexanone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.2 mmol), and Fe₃O₄@SiO₂–SO₃H nanoparticles (10 mg) in ethanol (5 mL).
-
Place the flask in an ultrasonic bath and irradiate with ultrasound.
-
Monitor the reaction progress using TLC. Reaction times are typically short.
-
Upon completion, the solid product can be collected by filtration.
-
The nanocatalyst can be separated from the reaction mixture using an external magnet and reused.
-
Wash the product with cold ethanol and dry to obtain the purified hexahydroquinoline-3-carbonitrile derivative.
Conclusion
The synthesis of substituted quinoline-3-carbonitriles can be achieved through a variety of methods, each with its own set of advantages and limitations. While classical methods like the Friedländer, Gould-Jacobs, and Combes syntheses remain valuable tools, modern approaches such as microwave-assisted synthesis and one-pot multicomponent reactions offer significant improvements in terms of efficiency, reaction times, and environmental sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the development of even more efficient and greener synthetic methodologies for quinoline-3-carbonitriles will undoubtedly remain an active area of research.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-chloroquinoline-3-carbonitrile
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. Handling and disposing of specialized chemical reagents like 7-Bromo-2-chloroquinoline-3-carbonitrile demands a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
The structure of this compound, a halogenated aromatic compound containing a nitrile group, necessitates its classification as a hazardous substance. The presence of bromine and chlorine atoms designates it as a halogenated organic compound, which requires specific disposal pathways to prevent environmental contamination.[1][2][3] Furthermore, nitrile-containing compounds can pose toxicity risks, and related quinoline derivatives are known to be toxic if ingested and can cause serious eye damage.[4][5] Therefore, treating this compound with a high degree of caution is paramount.
Immediate Safety and Hazard Assessment
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | [4][5] |
| Eye Damage/Irritation | Causes serious eye damage. | [5] |
| Environmental Hazard | Halogenated aromatic compounds are persistent in the environment and can bioaccumulate. | [6] |
Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense. All personnel handling this compound or its waste must wear:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Note that contaminated gloves must be disposed of as hazardous waste.[7][8]
-
Body Protection: A lab coat or other protective clothing.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at each stage.
Caption: A workflow diagram illustrating the key stages of hazardous chemical disposal.
1. Waste Segregation: The Principle of Isolation
The cardinal rule for chemical waste management is segregation. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated chemical waste.[3][10] Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and can create dangerous chemical reactions.[9]
Procedure:
-
Designate a specific waste container solely for halogenated organic compounds.
-
Ensure that no other waste, particularly non-halogenated solvents or aqueous waste, is added to this container.
2. Container Selection and Labeling: Ensuring Integrity and Clarity
The choice of waste container is critical to prevent leaks and ensure safe handling.
Procedure:
-
Select a container made of a material chemically resistant to halogenated organic compounds, such as a high-density polyethylene (HDPE) or glass bottle.
-
The container must have a secure, leak-proof screw cap.[1]
-
Label the container clearly and accurately as soon as the first particle of waste is added.[9] The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
3. On-site Accumulation and Storage: Maintaining a Safe Environment
Proper storage of hazardous waste is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[11]
Procedure:
-
Keep the waste container tightly closed except when adding waste.[3][12]
-
Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.[9]
-
Do not accumulate large quantities of waste. Arrange for regular disposal to minimize on-site hazards.
4. Final Disposal: Professional and Compliant Removal
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][13] This is illegal and poses a significant threat to public health and the environment.
Procedure:
-
All disposal must be handled by a licensed and certified hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. They will have established procedures and approved contractors.
-
Accurately complete all required waste manifest paperwork provided by the EHS office or the disposal contractor. This documentation is a legal record of the waste from its point of generation to its final disposal.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is essential for a safe laboratory environment.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is significant.[2]
-
Control and Contain: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection. Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][14]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these rigorous disposal procedures, you uphold the highest standards of scientific responsibility, ensuring a safe laboratory environment for yourself and your colleagues while protecting the broader community and ecosystem.
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A Senior Application Scientist's Guide to the Safe Handling of 7-Bromo-2-chloroquinoline-3-carbonitrile
As researchers and drug development professionals, our work with novel chemical intermediates like 7-Bromo-2-chloroquinoline-3-carbonitrile is foundational to discovery. However, the potential of these molecules is intrinsically linked to our ability to handle them with the utmost respect for safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling, use, and disposal of this compound. Our objective is to ensure that your focus remains on your research, secure in the knowledge that a robust safety protocol is in place.
Hazard Profile and Immediate Precautions
Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[4][5] It may also cause significant skin, eye, and respiratory irritation.[6][7][8] Therefore, all handling operations must be predicated on the principle of minimizing exposure.
Immediate Actions Upon Receipt:
-
Verify Integrity: Upon receipt, inspect the container for any damage or leaks.
-
Designated Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][9] The storage area should be clearly labeled and access restricted to authorized personnel. A locked cabinet is recommended.[1][5][10]
-
Review Protocols: Before opening the container, ensure you have read and understood this entire handling guide and that all required personal protective equipment (PPE) and engineering controls are readily available.
Personal Protective Equipment (PPE): Your Primary Defense
A comprehensive PPE strategy is non-negotiable and serves as your first line of defense against accidental exposure.[11] The selection of appropriate PPE is task-dependent and must be strictly enforced.
| Protection Level | Equipment | Specification | Purpose & Rationale |
| Primary | Hand Protection | Nitrile Gloves (minimum 5-mil thickness) | Provides a crucial barrier against dermal contact.[6][12] Nitrile offers good resistance to a range of chemicals, but it's important to note that thin disposable gloves provide splash protection only and must be changed immediately upon contamination.[13] For prolonged handling, consider double-gloving.[6] |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[14][15] Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[14] |
| Primary | Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. Must be kept fully fastened.[6][15] |
| Task-Dependent | Respiratory Protection | N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor/P100 Cartridges | For solids: An N95 respirator is required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[11] For solutions/vapors: An air-purifying respirator with appropriate cartridges is necessary if there is a risk of generating aerosols or vapors.[6][11] |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles during procedures with a high risk of splashing, such as bulk transfers or vigorous reactions.[11][12] |
The Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical to minimizing risk. The following diagram and procedural steps outline the mandatory process for handling this compound.
Detailed Protocol:
-
Preparation (Pre-Handling):
-
Don PPE: Before entering the designated handling area, put on your laboratory coat, chemical splash goggles, and nitrile gloves.[11][16]
-
Fume Hood Verification: All work with this compound MUST be conducted within a certified chemical fume hood.[15] Verify that the fume hood is operational and the airflow is adequate.
-
Work Surface Preparation: Line the work surface of the fume hood with disposable plastic-backed absorbent paper to contain any potential spills.[17]
-
-
Handling (Inside the Fume Hood):
-
Weighing: When weighing the solid, use an anti-static weigh boat to prevent dispersal of the powder. Perform this task deep within the fume hood to minimize the chance of airborne particles escaping.
-
Solution Preparation: When preparing solutions, always add the solid this compound to the solvent slowly to avoid splashing.[15]
-
Experimental Procedures: Keep the sash of the fume hood at the lowest practical height. Avoid rapid movements that could disrupt the airflow.
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol) into a designated hazardous liquid waste container, followed by a thorough washing.
-
Waste Disposal:
-
Solid Waste: All contaminated solid waste (e.g., gloves, weigh boats, absorbent paper) must be placed in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions and decontamination rinsates must be collected in a designated, sealed hazardous liquid waste container. Do not pour this chemical down the drain.[9]
-
-
PPE Removal: Remove PPE in the designated area, ensuring you do not contaminate yourself or the surrounding environment. Gloves should be removed last using the proper technique to avoid touching the outer surface.[13][16]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[12][17]
-
Emergency and Disposal Plan
In Case of Accidental Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical help.[1][2]
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[14]
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
By integrating these safety measures into your standard operating procedures, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Fisher Scientific. (n.d.). Material Safety Data Sheet - Quinoline, 96%.
- Benchchem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Echemi. (n.d.). 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE Safety Data Sheets.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In NCBI Bookshelf.
- Alfa Aesar. (2025). SAFETY DATA SHEET.
- University of Fribourg. (n.d.). Safety in the laboratory.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Bromoacetonitrile.
- University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine.
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE.
- Echemi. (n.d.). 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE GHS Information.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- Alfa Aesar. (2025). SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 6-Bromo-4-chloroquinoline-3-carbonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
